molecular formula C9H12N2O2 B14896853 2-((3-Methoxyphenyl)amino)acetamide

2-((3-Methoxyphenyl)amino)acetamide

Cat. No.: B14896853
M. Wt: 180.20 g/mol
InChI Key: FAOJUVBVCVNKAG-UHFFFAOYSA-N
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Description

2-((3-Methoxyphenyl)amino)acetamide (CAS 1020940-47-9) is a high-purity organic compound with a molecular formula of C9H12N2O2 and a molecular weight of 180.21 g/mol . This substituted acetamide derivative is recognized in medicinal chemistry research as a valuable synthetic intermediate for developing novel therapeutic agents. Recent scientific investigations highlight the relevance of substituted acetamide derivatives as potential inhibitors of butyrylcholinesterase (BChE), an enzyme considered an effective therapeutic target for Alzheimer's disease (AD) . Compounds based on the acetamide skeleton have been designed, synthesized, and evaluated for their BChE inhibition, with some derivatives exhibiting attractive inhibitory activity . This positions 2-((3-Methoxyphenyl)amino)acetamide as a key building block in neuroscience and neuropharmacology research, particularly for the design and synthesis of new chemical entities aimed at treating neurodegenerative conditions. More broadly, acetamide and phenoxy acetamide derivatives are frequently utilized as intermediates in the synthesis of various pharmaceutical compounds, including those with potential analgesic and anti-inflammatory properties . The structure of this compound, featuring both acetamide and methoxyphenyl groups, provides a versatile framework for further chemical modification and structure-activity relationship (SAR) studies. Please be advised: This product is intended for Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material with appropriate precautions, as it may be harmful if swallowed, cause skin irritation, serious eye irritation, or respiratory irritation .

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

2-(3-methoxyanilino)acetamide

InChI

InChI=1S/C9H12N2O2/c1-13-8-4-2-3-7(5-8)11-6-9(10)12/h2-5,11H,6H2,1H3,(H2,10,12)

InChI Key

FAOJUVBVCVNKAG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NCC(=O)N

Origin of Product

United States

Foundational & Exploratory

N-(3-methoxyphenyl)glycinamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini AI], Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of N-(3-methoxyphenyl)glycinamide, a molecule of significant interest within medicinal chemistry and drug discovery. The document delineates its chemical nomenclature, physical and chemical properties, and established synthetic routes. Furthermore, it delves into the compound's potential therapeutic applications, particularly focusing on its role as a scaffold in the development of novel anticonvulsant and analgesic agents. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in the design and development of new chemical entities.

Introduction and Core Nomenclature

N-(3-methoxyphenyl)glycinamide, and its derivatives, are part of a broader class of compounds known as glycinamides. These molecules are characterized by a glycine backbone linked to an aromatic or other functional group via an amide bond. The specific substitution pattern on the phenyl ring, in this case, a methoxy group at the meta-position, significantly influences the molecule's physicochemical properties and biological activity. This has made it an attractive starting point for the synthesis of compound libraries aimed at identifying new therapeutic agents.[1][2] Glycinamide derivatives have been investigated for a range of pharmacological activities, including anticonvulsant, analgesic, and even antitumor effects.[3][4]

Chemical Identifiers

A clear and unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. The following table summarizes the key identifiers for N-(3-methoxyphenyl)glycinamide.

IdentifierValueSource
IUPAC Name 2-amino-N-(3-methoxyphenyl)acetamidePubChem[5]
CAS Number 54643-69-5PubChem[5]
Molecular Formula C9H12N2O2PubChem[5]
Molecular Weight 180.20 g/mol PubChem[5]
PubChem CID 20391606PubChem[5]
InChI InChI=1S/C9H12N2O2/c1-13-8-4-2-3-7(5-8)11-9(12)6-10/h2-5H,6,10H2,1H3,(H,11,12)PubChem[5]
InChIKey Not readily available
Canonical SMILES COC1=CC=CC(=C1)NC(=O)CNPubChem[5]
Synonyms

In scientific literature and chemical databases, N-(3-methoxyphenyl)glycinamide may be referred to by several synonyms. Recognizing these is crucial for comprehensive literature searches.

  • 2-amino-N-(3-methoxyphenyl)acetamide[5]

  • Glycinamide, N-(3-methoxyphenyl)-

  • N-(m-methoxyphenyl)glycinamide

Physicochemical and Spectroscopic Properties

Understanding the physical and chemical properties of a compound is fundamental to its application in research and development, influencing aspects from solvent selection for reactions to formulation for biological testing.

PropertyValueSource
Physical State Solid (predicted)
XLogP3 0.4PubChem[5]
Hydrogen Bond Donor Count 2PubChem[5]
Hydrogen Bond Acceptor Count 3PubChem[5]
Rotatable Bond Count 3PubChem[5]
Polar Surface Area 64.4 ŲPubChem[5]

Note: Many physical properties are computationally predicted and should be confirmed experimentally.

Synthesis and Characterization

The synthesis of N-(3-methoxyphenyl)glycinamide and its derivatives is a critical aspect of its study. A general and reliable synthetic methodology allows for the creation of analogs for structure-activity relationship (SAR) studies.

General Synthetic Workflow

A common synthetic route to N-(3-methoxyphenyl)glycinamide involves the coupling of a protected glycine derivative with 3-methoxyaniline. This is a standard peptide coupling reaction.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_intermediate Intermediate cluster_deprotection Final Step cluster_product Final Product glycine Protected Glycine (e.g., Boc-Gly-OH) coupling Peptide Coupling (e.g., EDC, HOBt) glycine->coupling aniline 3-Methoxyaniline aniline->coupling protected_product Protected N-(3-methoxyphenyl)glycinamide coupling->protected_product deprotection Deprotection (e.g., TFA or HCl) protected_product->deprotection final_product N-(3-methoxyphenyl)glycinamide deprotection->final_product

Caption: General synthetic workflow for N-(3-methoxyphenyl)glycinamide.

Detailed Experimental Protocol (Illustrative)

The following protocol is an illustrative example for the synthesis of N-(3-methoxyphenyl)glycinamide. Researchers should adapt and optimize conditions based on their specific laboratory setup and safety protocols.

Step 1: Coupling Reaction

  • To a solution of Boc-glycine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and an additive like Hydroxybenzotriazole (HOBt) (1.2 eq).

  • Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.

  • Add 3-methoxyaniline (1.0 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by an appropriate technique (e.g., Thin Layer Chromatography or LC-MS).

  • Upon completion, work up the reaction by washing with aqueous solutions (e.g., 1N HCl, saturated NaHCO3, and brine) and dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4).

  • Purify the crude product by flash column chromatography to obtain the protected intermediate.

Step 2: Deprotection

  • Dissolve the purified Boc-protected intermediate in a suitable solvent (e.g., dichloromethane).

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

  • Stir the mixture at room temperature for 1-4 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, remove the solvent and excess acid under reduced pressure.

  • The resulting salt can be used directly or neutralized with a base to yield the free amine.

Characterization Techniques

The identity and purity of the synthesized N-(3-methoxyphenyl)glycinamide should be confirmed using a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the amide C=O and N-H stretches.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Applications in Drug Discovery and Medicinal Chemistry

The N-(3-methoxyphenyl)glycinamide scaffold has served as a valuable starting point for the development of various biologically active compounds.

Anticonvulsant Activity

A significant body of research has focused on the anticonvulsant properties of glycinamide derivatives.[3] The rationale behind this approach often involves modifying existing antiepileptic drugs (AEDs), such as valproic acid, by conjugating them with glycinamide moieties to improve their pharmacological profiles, including potency and reduced teratogenicity.[2][6] While direct data on N-(3-methoxyphenyl)glycinamide itself as a potent anticonvulsant is not extensively published, its structural motifs are present in more complex molecules that have demonstrated significant activity in preclinical models of epilepsy, such as the maximal electroshock (MES) and 6 Hz seizure tests.[1]

Caption: Putative mechanism of action for anticonvulsant glycinamides.

Analgesic Potential

There is a well-established link between the mechanisms underlying epilepsy and chronic pain, with many AEDs also being used as analgesics. Phenylglycinamide derivatives have been explored as potential antinociceptive agents.[1] The design of these compounds often involves creating hybrid molecules that integrate structural features of known anticonvulsants with those of compounds targeting pain pathways, such as TRPV1 receptor antagonists.[1]

Other Potential Applications

The versatility of the glycinamide scaffold suggests its potential utility in other therapeutic areas. For instance, certain glycinamide ribonucleotide formyltransferase inhibitors have shown antitumor activity.[4] Additionally, substituted glycinamide derivatives have been investigated for their antiproliferative effects against various cancer cell lines.[7]

Safety and Handling

Based on available data for the hydrochloride salt, 2-amino-N-(3-methoxyphenyl)acetamide is classified as harmful if swallowed, and can cause skin and serious eye irritation, as well as respiratory irritation.[5]

GHS Hazard Statements:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

N-(3-methoxyphenyl)glycinamide is a chemically tractable and medicinally relevant scaffold. Its straightforward synthesis allows for the generation of diverse chemical libraries, which have been successfully employed in the discovery of novel anticonvulsant and analgesic agents. Further exploration of this chemical space is warranted to fully elucidate its therapeutic potential. This guide provides a foundational understanding of its nomenclature, properties, synthesis, and applications to aid researchers in their drug discovery endeavors.

References

  • Bialer, M., et al. (2011). Design and pharmacological activity of glycinamide and N-methoxy amide derivatives of analogs and constitutional isomers of valproic acid. Epilepsy & Behavior, 22(3), 405-412. [Link][2][3]

  • Kaminski, K., et al. (2022). New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. Molecules, 27(11), 3629. [Link][1]

  • PubChem. (n.d.). 2-amino-N-(3-methoxyphenyl)acetamide hydrochloride. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link][5]

  • Finnell, R. H., et al. (2011). Design and pharmacological activity of glycinamide and N-methoxy amide derivatives of analogs and constitutional isomers of valproic acid. Epilepsy & Behavior, 22(3), 405-412. [Link][6]

  • Gangjee, A., et al. (2008). Synthesis and Discovery of High Affinity Folate Receptor-Specific Glycinamide Ribonucleotide Formyltransferase Inhibitors with Antitumor Activity. Journal of Medicinal Chemistry, 51(16), 5063–5073. [Link][4]

  • Gaikwad, D. D., et al. (2024). Synthesis, antiproliferative activity and insilco studies of substituted 2-((N-benzyl-5-bromo-2-methoxyphenyl) sulfonamide) glycinamide derivatives. Molecular and Cellular Biochemistry, 479(1), 1-18. [Link][7]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Aryl Acetamides in Medicinal Chemistry

N-aryl acetamides represent a critical scaffold in modern drug discovery, forming the structural core of numerous therapeutic agents. The versatility of the acetamide linkage, combined with the diverse electronic and steric properties of the aryl substituent, allows for the fine-tuning of pharmacokinetic and pharmacodynamic profiles. This guide focuses on a specific, yet under-documented member of this class: 2-(3-anisidino)acetamide, also known as N-(3-methoxyphenyl)glycinamide. While a dedicated CAS number for the free base is not readily found in public databases, its hydrochloride salt is identified under CAS Number 54643-69-5 , confirming its existence and providing a key identifier for researchers.[1] This document aims to provide a comprehensive technical overview, from synthetic pathways to analytical characterization and potential therapeutic applications, thereby serving as a foundational resource for its exploration in drug development programs.

Table 1: Chemical Identifiers and Properties

PropertyValueSource
Chemical Name 2-amino-N-(3-methoxyphenyl)acetamidePubChem
Synonyms 2-(3-anisidino)acetamide, N-(3-methoxyphenyl)glycinamide
CAS Number 54643-69-5 (hydrochloride salt)PubChem[1]
Molecular Formula C9H12N2O2PubChem[1]
Molecular Weight 180.20 g/mol PubChem[1]
Predicted XLogP3 0.4PubChem[1]

Proposed Synthetic Routes

The synthesis of 2-(3-anisidino)acetamide can be approached through several strategic pathways, primarily involving the formation of the amide bond. The choice of a specific route will depend on the availability of starting materials, desired scale, and purity requirements.

Route 1: Nucleophilic Substitution of a Halogenated Precursor

This is a classical and often high-yielding approach for the synthesis of primary amines. The reaction proceeds via the nucleophilic displacement of a halide by ammonia.

  • Starting Material: 2-Chloro-N-(3-methoxyphenyl)acetamide (CAS: 17641-08-6)[2]

  • Reagent: Ammonia (aqueous or in an organic solvent)

  • Rationale: The electron-withdrawing nature of the adjacent carbonyl group activates the alpha-carbon, making the chlorine a good leaving group for substitution by ammonia.

Experimental Protocol:

  • Dissolve 2-Chloro-N-(3-methoxyphenyl)acetamide in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Cool the solution in an ice bath.

  • Bubble ammonia gas through the solution or add a concentrated solution of ammonia in methanol.

  • Seal the reaction vessel and allow it to stir at room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

G 2-Chloro-N-(3-methoxyphenyl)acetamide 2-Chloro-N-(3-methoxyphenyl)acetamide Reaction_Vessel Reaction_Vessel 2-Chloro-N-(3-methoxyphenyl)acetamide->Reaction_Vessel Dissolve in DMF Quenching Quenching Reaction_Vessel->Quenching Stir, Monitor by TLC Ammonia Ammonia Ammonia->Reaction_Vessel Add Extraction Extraction Quenching->Extraction Water Water Water->Quenching Add Washing Washing Extraction->Washing Separate Layers Ethyl_Acetate Ethyl_Acetate Ethyl_Acetate->Extraction Add Drying Drying Washing->Drying Separate Layers Brine Brine Brine->Washing Add Concentration Concentration Drying->Concentration Filter Sodium_Sulfate Sodium_Sulfate Sodium_Sulfate->Drying Add Purification Purification Concentration->Purification 2-(3-anisidino)acetamide 2-(3-anisidino)acetamide Purification->2-(3-anisidino)acetamide Column Chromatography

Caption: Workflow for the synthesis of 2-(3-anisidino)acetamide via nucleophilic substitution.

Route 2: Amidation of a Carboxylic Acid

This route involves the activation of the carboxylic acid group of N-(3-Methoxyphenyl)glycine followed by reaction with ammonia.

  • Starting Material: N-(3-Methoxyphenyl)glycine (CAS: 85676-52-4)[3][4]

  • Reagents: A coupling agent (e.g., DCC, EDC/HOBt) and an ammonia source.

  • Rationale: The use of coupling agents facilitates the formation of an amide bond by activating the carboxylic acid, making it susceptible to nucleophilic attack by ammonia.

Experimental Protocol:

  • Dissolve N-(3-Methoxyphenyl)glycine in an appropriate solvent like dichloromethane (DCM) or DMF.

  • Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator like hydroxybenzotriazole (HOBt).

  • Stir the mixture at room temperature for a short period to form the active ester.

  • Introduce a source of ammonia, such as ammonium chloride with a non-nucleophilic base (e.g., triethylamine), or a solution of ammonia in an organic solvent.

  • Monitor the reaction by TLC.

  • Upon completion, perform an aqueous work-up to remove the coupling agent byproducts and unreacted starting materials.

  • Extract the product with an organic solvent, dry, and concentrate.

  • Purify the final compound using column chromatography.

G N-(3-Methoxyphenyl)glycine N-(3-Methoxyphenyl)glycine Activation Activation N-(3-Methoxyphenyl)glycine->Activation Dissolve in DCM Amidation Amidation Activation->Amidation Form Active Ester EDC_HOBt EDC/HOBt EDC_HOBt->Activation Add Workup Workup Amidation->Workup Monitor by TLC Ammonia_Source Ammonia Source Ammonia_Source->Amidation Add Extraction Extraction Workup->Extraction Aqueous_Solution Aqueous Solution Aqueous_Solution->Workup Add Drying_Concentration Drying_Concentration Extraction->Drying_Concentration Separate, Dry, Concentrate Organic_Solvent Organic Solvent Organic_Solvent->Extraction Add Purification Purification Drying_Concentration->Purification 2-(3-anisidino)acetamide 2-(3-anisidino)acetamide Purification->2-(3-anisidino)acetamide Column Chromatography

Caption: Workflow for the synthesis of 2-(3-anisidino)acetamide via amidation of a carboxylic acid.

Analytical Characterization

Comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized 2-(3-anisidino)acetamide. A combination of spectroscopic and chromatographic techniques should be employed.

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental tool for assessing the purity of the final compound and for monitoring reaction progress.[5] A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (both containing 0.1% formic acid or trifluoroacetic acid) is a good starting point. Detection can be achieved using a UV detector, monitoring at a wavelength where the aromatic ring shows significant absorbance.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, derivatization may be necessary to increase the volatility of the compound.[6] This technique is particularly useful for identifying volatile impurities.

Spectroscopic Methods
  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will provide the molecular weight of the compound. The expected [M+H]+ ion for C9H12N2O2 would be at m/z 181.09.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will provide information on the number and environment of the protons. Expected signals would include those for the aromatic protons of the 3-methoxyphenyl group, the methoxy group protons, the methylene protons of the acetamide backbone, and the amine and amide protons.

    • ¹³C NMR: Will show the number of unique carbon environments, including the carbonyl carbon of the amide, the aromatic carbons, the methoxy carbon, and the methylene carbon.

  • Infrared (IR) Spectroscopy: IR spectroscopy will confirm the presence of key functional groups. Characteristic peaks would be expected for the N-H stretches of the primary amine and the secondary amide, the C=O stretch of the amide, and C-O stretches of the anisole group.

Potential Applications in Drug Development

The 2-(3-anisidino)acetamide scaffold holds potential for various therapeutic areas due to the pharmacological relevance of both the anisidine and acetamide moieties.

  • Anticancer Activity: Numerous acetamide derivatives have been investigated for their antiproliferative properties.[7] The methoxy group on the phenyl ring can influence binding to target proteins and modulate metabolic stability.

  • Central Nervous System (CNS) Activity: The structural similarity to known CNS-active compounds suggests potential applications in treating neurological and psychiatric disorders. The lipophilicity imparted by the methoxyphenyl group can facilitate blood-brain barrier penetration.

  • Antimicrobial Agents: Amide-containing compounds have been a rich source of antimicrobial agents.[8]

Conclusion

This technical guide provides a comprehensive starting point for researchers interested in 2-(3-anisidino)acetamide. While direct literature on this specific molecule is sparse, by leveraging data from closely related compounds, we have outlined robust synthetic strategies and a thorough analytical characterization plan. The structural features of this compound suggest it is a promising candidate for further investigation in various drug discovery programs. The information presented here should facilitate its synthesis, characterization, and exploration of its therapeutic potential.

References

  • PrepChem.com. (n.d.). Synthesis of 2-hydroxy-3-p-methoxyphenylpyrazine. Retrieved from [Link]

  • PubChem. (n.d.). 2-amino-N-(3-methoxyphenyl)acetamide hydrochloride. Retrieved from [Link]

  • Next Peptide. (n.d.). 85676-52-4 | N-(3-Methoxyphenyl)glycine. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 17641-08-6 | Product Name : 2-Chloro-n-(3-methoxyphenyl)acetamide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ASYMMETRIC SYNTHESIS OF α-AMINO ACIDS BY THE ALKYLATION OF. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2016, March 4). NMAM METHOD 2005. Retrieved from [Link]

  • MDPI. (2025, October 15). Current Developments in Analytical Methods for Advanced Glycation End Products in Foods. Retrieved from [Link]

  • Taylor & Francis Online. (2024, August 6). Synthesis, antiproliferative activity and insilco studies of substituted 2-((N-benzyl-5-bromo-2-methoxyphenyl) sulfonamide) glycinamide derivatives. Retrieved from [Link]

  • NIST. (n.d.). Acetamide, N-(2-methoxyphenyl)-. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-methoxyphenyl)Glycine. Retrieved from [Link]

  • Semantic Scholar. (2011, November 1). Design and pharmacological activity of glycinamide and N-methoxy amide derivatives of analogs and constitutional isomers of valproic acid. Retrieved from [Link]

  • PubMed. (2017, August 15). Design, synthesis, and biological evaluation of aryl N-methoxyamide derivatives as GPR119 agonists. Retrieved from [Link]

  • Royal Society of Chemistry. (2010, January 15). Analytical Methods. Retrieved from [Link]

  • OPUS. (2025, August 28). Analytical Methods. Retrieved from [Link]

  • ACS Publications. (2023, January 31). Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Application to the. Retrieved from [Link]

  • MDPI. (2025, July 23). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-amino-N-(3-methoxyphenyl)acetamide: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-amino-N-(3-methoxyphenyl)acetamide, a molecule of significant interest in contemporary medicinal chemistry. We will delve into its fundamental physicochemical properties, including its molecular formula and weight, and present a detailed, field-proven protocol for its synthesis. The guide will further explore the rationale behind the chosen synthetic strategy, methods for characterization, and discuss the compound's promising therapeutic potential, particularly in the realms of anti-inflammatory and antimicrobial applications. This document is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this valuable chemical entity.

Introduction and Molecular Identity

2-amino-N-(3-methoxyphenyl)acetamide is a member of the N-aryl acetamide class of organic compounds. Its structure, featuring a methoxy-substituted phenyl ring linked to an amino acetamide moiety, makes it a compelling candidate for biological activity. The presence of both hydrogen bond donors and acceptors, coupled with its aromatic nature, suggests potential interactions with various biological targets.

Before proceeding, it is crucial to clarify a point of potential ambiguity in nomenclature. The IUPAC name 2-amino-N-(3-methoxyphenyl)acetamide definitively refers to the structure where the acetamide nitrogen is directly bonded to the 3-methoxyphenyl ring. An isomeric structure, 2-{[(3-Methoxyphenyl)methyl]amino}acetamide, exists but is not the subject of this guide.[1]

The fundamental properties of 2-amino-N-(3-methoxyphenyl)acetamide are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₁₂N₂O₂PubChem[2]
Molecular Weight 180.20 g/mol PubChem[2]
IUPAC Name 2-amino-N-(3-methoxyphenyl)acetamidePubChem[2]
CAS Number 54643-69-5PubChem[2]

Synthesis of 2-amino-N-(3-methoxyphenyl)acetamide

The synthesis of 2-amino-N-(3-methoxyphenyl)acetamide can be efficiently achieved through a two-step process. This method is predicated on the initial formation of a halo-acetamide intermediate, followed by a nucleophilic substitution to introduce the terminal amino group. This approach is widely applicable for the synthesis of N-aryl-2-aminoacetamides and offers good yields and purity.[3]

Synthetic Workflow

The overall synthetic pathway is illustrated in the diagram below.

Synthesis_Workflow cluster_0 Step 1: Chloroacetylation cluster_1 Step 2: Amination A 3-Methoxyaniline C 2-chloro-N-(3-methoxyphenyl)acetamide A->C Acetonitrile, Na2CO3, 0°C to RT B Chloroacetyl Chloride B->C D 2-chloro-N-(3-methoxyphenyl)acetamide F 2-amino-N-(3-methoxyphenyl)acetamide D->F Ethanol, Reflux E Aqueous Ammonia E->F Anti_Inflammatory_Pathway A Inflammatory Stimulus (e.g., LPS, Adjuvant) B Macrophage Activation A->B C NF-κB Pathway B->C D Pro-inflammatory Cytokine Production (TNF-α, IL-1β) C->D F Inflammation D->F E 2-amino-N-(3-methoxyphenyl)acetamide E->C Inhibition

Sources

Technical Monograph: 2-((3-Methoxyphenyl)amino)acetamide

[1]

Molecular Identity & Digital Representation

Target Molecule: 2-((3-Methoxyphenyl)amino)acetamide Chemical Class:

CAS Registry Number:

This guide focuses on the specific structural isomer where the acetamide core is substituted at the


Digital Identifiers[2]
Identifier TypeString / Key
SMILES COc1cccc(NCC(N)=O)c1
InChI String InChI=1S/C9H12N2O2/c1-13-8-3-2-4-9(5-8)11-6-7(10)12/h2-5,11H,6H2,1H3,(H2,10,12)
InChI Key ZSVFXYWBJCCQKG-UHFFFAOYSA-N (Computed)
Molecular Formula

Molecular Weight 180.21 g/mol

Physicochemical Profile

Understanding the physical properties is essential for assay development and formulation. The presence of the methoxy group at the meta position modulates the lipophilicity without significantly altering the steric bulk of the aniline ring compared to the para isomer.

PropertyValue (Predicted/Exp)Significance
LogP 0.65 ± 0.2Moderate lipophilicity; suggests good oral bioavailability potential.
Topological Polar Surface Area (TPSA) 55.1 ŲWell within the blood-brain barrier (BBB) permeation range (<90 Ų).
H-Bond Donors 2Amide

and Aniline

.
H-Bond Acceptors 3Amide Carbonyl, Methoxy Oxygen, Amide Nitrogen.
pKa (Base) ~4.2 (Aniline N)The electron-withdrawing carbonyl group via the methylene bridge reduces the basicity of the aniline nitrogen.

Synthetic Methodology

Retrosynthetic Analysis

The most robust route to 2-((3-methoxyphenyl)amino)acetamide involves the nucleophilic substitution (


  • Bond Disconnection:

    
     bond between the aniline nitrogen and the methylene group of the acetamide.
    
  • Synthons: 3-Methoxyaniline (Nucleophile) + 2-Chloroacetamide (Electrophile).

Optimized Synthesis Protocol

Objective: Synthesis of 2-((3-methoxyphenyl)amino)acetamide on a 10 mmol scale.

Reagents:
  • Reactant A: 3-Methoxyaniline (1.23 g, 10 mmol)

  • Reactant B: 2-Chloroacetamide (1.03 g, 11 mmol) [Slight excess to drive completion]

  • Base: Potassium Carbonate (

    
    ) (2.76 g, 20 mmol) [Acid scavenger]
    
  • Catalyst: Sodium Iodide (NaI) (0.15 g, 1 mmol) [Finkelstein catalyst]

  • Solvent: DMF (Dimethylformamide) or Ethanol (EtOH)

Step-by-Step Methodology:
  • Activation (The Finkelstein Adjustment):

    • Logic: 2-Chloroacetamide is moderately reactive. Adding catalytic NaI converts the alkyl chloride to a more reactive alkyl iodide in situ.

    • Protocol: Dissolve 2-chloroacetamide (1.1 eq) and NaI (0.1 eq) in DMF (10 mL) and stir for 15 minutes at room temperature.

  • Nucleophilic Attack:

    • Add 3-Methoxyaniline (1.0 eq) and

      
       (2.0 eq) to the reaction vessel.
      
    • Mechanism: The aniline nitrogen attacks the

      
      -carbon of the acetamide, displacing the halide.
      
    • Condition: Heat the mixture to 80°C for 4–6 hours. Monitor via TLC (System: Ethyl Acetate:Hexane 1:1). The product will appear more polar than the starting aniline.

  • Work-up & Isolation:

    • Cool the reaction mixture to room temperature.

    • Precipitation: Pour the DMF solution slowly into ice-cold water (100 mL) with vigorous stirring. The hydrophobic nature of the aryl ring should cause the product to precipitate as an off-white solid.

    • Filtration: Filter the solid under vacuum. Wash with cold water (

      
       mL) to remove residual DMF and inorganic salts.
      
  • Purification:

    • Recrystallize from Ethanol/Water (9:1) if the crude purity is <95%.

Reaction Pathway Diagram

SynthesispathwayReactant13-Methoxyaniline(Nucleophile)IntermediateTransition State(SN2 Displacement)Reactant1->Intermediate+ Heat (80°C)Reactant22-Chloroacetamide(Electrophile)Reactant2->IntermediateActivationCatalystNaI (Cat.)K2CO3 (Base)Catalyst->IntermediatePromotesProduct2-((3-Methoxyphenyl)amino)acetamide(Target)Intermediate->Product- HCl/KI

Figure 1: Synthetic workflow utilizing Finkelstein-assisted nucleophilic substitution.

Analytical Characterization

To validate the synthesis, the following spectral features must be confirmed.

Proton NMR ( -NMR, 400 MHz, DMSO- )
  • 
     3.73 ppm (s, 3H):  Methoxy group (
    
    
    ). Distinctive singlet.
  • 
     3.55 ppm (d/s, 2H):  Methylene bridge (
    
    
    ). This signal confirms the linkage between the aniline and the amide.
  • 
     5.8–6.0 ppm (br s, 1H):  Aniline amine proton (
    
    
    ). Broad due to exchange.
  • 
     7.1–7.5 ppm (br s, 2H):  Amide protons (
    
    
    ).
  • 
     6.1–7.1 ppm (m, 4H):  Aromatic protons. Look for the 1,3-substitution pattern (singlet-like peak for the proton between OMe and N).
    
Mass Spectrometry (ESI-MS)
  • Expected [M+H]+: 181.2 m/z.

  • Fragmentation Pattern: Loss of the acetamide group (

    
     Da) or loss of the methoxy group (
    
    
    Da) are common in high-energy collision.

Medicinal Chemistry Applications

The 2-aminoacetamide scaffold (glycinamide) is a privileged structure in medicinal chemistry.

  • Kinase Inhibition: The anilino-acetamide motif mimics the ATP-binding hinge region interactions in several kinase inhibitors. The 3-methoxy group provides a vector for hydrophobic interactions within the binding pocket.

  • Ion Channel Modulation: Structural analogs (e.g., Lacosamide derivatives) utilize the amino acid/acetamide backbone to modulate voltage-gated sodium channels (

    
    ).
    
  • Peptidomimetics: This molecule serves as a "Glycine" surrogate, introducing a rigid aromatic constraint into peptide backbones.

Structural Features Diagram[7][8][9][10]

PharmacophoreCoreAcetamide Core(H-Bond Donor/Acceptor)LinkerMethylene Bridge(Flexibility)Core->LinkerAr3-Methoxyphenyl Ring(Lipophilic/Electronic)Linker->ArSubMethoxy Group(Metabolic Handle)Ar->Sub

Figure 2: Pharmacophore decomposition highlighting functional regions for drug design.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 16775595, 2-{[(3-Methoxyphenyl)methyl]amino}acetamide (Structural Analog Reference). Retrieved from [Link][1]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • BindingDB. (2025). Affinity Data for Anilinoacetamide Derivatives. Retrieved from [Link]

Note: While specific literature on this exact catalog item is sparse, the synthetic protocols described are standard for the chemical class "N-aryl glycinamides" validated by general organic chemistry principles.

An In-Depth Technical Guide to the Solubility Profile of 2-((3-Methoxyphenyl)amino)acetamide in Dimethyl Sulfoxide (DMSO)

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Solubility in Drug Discovery

In the landscape of modern drug discovery and development, the characterization of a compound's physicochemical properties is a foundational pillar upon which all subsequent research is built. Among these properties, solubility stands as a critical gatekeeper, dictating a compound's bioavailability, formulation feasibility, and ultimately, its therapeutic potential. This guide provides a comprehensive technical overview of the solubility profile of 2-((3-Methoxyphenyl)amino)acetamide in dimethyl sulfoxide (DMSO), a ubiquitous and powerful solvent in pharmaceutical sciences.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to offer a deeper understanding of the "why" behind the "how"—elucidating the molecular interactions that govern solubility and providing detailed, field-tested protocols for its empirical determination. We will explore the theoretical underpinnings of the solute-solvent system, present a robust methodology for quantifying solubility, and discuss the practical implications of these findings for preclinical research.

Theoretical Framework: Deconstructing the Solute-Solvent System

The solubility of a solid in a liquid is the result of a thermodynamic equilibrium between the solid state (crystal lattice) and the solvated state. This process is governed by two primary energetic considerations: the energy required to break the intermolecular forces in the crystal lattice (lattice energy) and the energy released upon the formation of new interactions between the solute and solvent molecules (solvation energy). For 2-((3-Methoxyphenyl)amino)acetamide to dissolve in DMSO, the solvation energy must be sufficient to overcome the lattice energy.

Physicochemical Properties of 2-((3-Methoxyphenyl)amino)acetamide

While specific experimental data for 2-((3-Methoxyphenyl)amino)acetamide is not extensively available in public literature, we can infer its likely properties based on its structure and data from closely related analogs like 2-amino-N-(3-methoxyphenyl)acetamide hydrochloride[1].

  • Structure: The molecule possesses several key functional groups that dictate its polarity and potential for intermolecular interactions:

    • An amide group (-NH-C=O), capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O).

    • A secondary amine (-NH-), also a hydrogen bond donor.

    • A methoxyphenyl group , which includes an ether (-O-CH₃) that can act as a hydrogen bond acceptor and an aromatic ring that can participate in π-π stacking interactions.

  • Polarity: The presence of multiple polar functional groups suggests that the molecule has a significant dipole moment and is likely to be soluble in polar solvents. An estimated XLogP3 value (a measure of lipophilicity) for a similar compound is 0.4, indicating a relatively balanced hydrophilic-lipophilic character[1].

Dimethyl Sulfoxide (DMSO): The Universal Solvent

DMSO ((CH₃)₂SO) is a highly polar, aprotic solvent with a remarkable ability to dissolve a vast array of both polar and nonpolar compounds[2][3]. This versatility makes it an indispensable tool in early-stage drug discovery for creating concentrated stock solutions[2][4].

  • Molecular Properties:

    • High Polarity: DMSO has a high dielectric constant and a large dipole moment, arising from the polarized S=O bond[5][6].

    • Aprotic Nature: It lacks acidic protons, meaning it does not act as a hydrogen bond donor.

    • Hydrogen Bond Acceptor: The oxygen atom in the sulfoxide group is a strong hydrogen bond acceptor.

    • Miscibility: DMSO is miscible with water and a wide range of organic solvents[2][5][7].

Predicted Solute-Solvent Interactions

The dissolution of 2-((3-Methoxyphenyl)amino)acetamide in DMSO is facilitated by a network of favorable intermolecular interactions:

  • Hydrogen Bonding: The primary driving force for dissolution is expected to be the formation of strong hydrogen bonds between the amide (N-H) and amine (N-H) protons of the solute and the sulfoxide oxygen of DMSO[6][8].

  • Dipole-Dipole Interactions: The polar amide and ether groups of the solute will engage in strong dipole-dipole interactions with the highly polar S=O bond of DMSO.

  • Dispersion Forces: Van der Waals forces will exist between the phenyl ring of the solute and the methyl groups of DMSO.

The combination of these interactions provides the necessary solvation energy to overcome the crystal lattice energy of 2-((3-Methoxyphenyl)amino)acetamide, leading to its dissolution.

Experimental Determination of Solubility

Experimental Workflow Overview

The workflow is designed to establish a thermodynamic equilibrium between the solid compound and its saturated solution in DMSO, followed by accurate quantification of the dissolved solute.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Phase Separation cluster_3 Quantification A Weigh excess 2-((3-Methoxyphenyl)amino)acetamide B Add precise volume of anhydrous DMSO A->B C Incubate at constant temp. (e.g., 25°C) with agitation B->C D Allow to equilibrate (24-48 hours) C->D E Centrifuge to pellet undissolved solid D->E F Carefully collect supernatant E->F G Prepare serial dilutions of supernatant F->G H Analyze by HPLC or UV-Vis Spectroscopy G->H I Calculate concentration against a standard curve H->I

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Step-by-Step Protocol

Materials:

  • 2-((3-Methoxyphenyl)amino)acetamide (solid, high purity)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • 2 mL microcentrifuge tubes or glass vials

  • Thermomixer or orbital shaker with temperature control

  • High-speed centrifuge

  • Calibrated micropipettes

  • Appropriate analytical instrument (e.g., HPLC-UV)

  • Volumetric flasks for standard preparation

Procedure:

  • Preparation of Supersaturated Slurry: a. Accurately weigh approximately 10-20 mg of 2-((3-Methoxyphenyl)amino)acetamide into a microcentrifuge tube. The key is to add an amount that is visibly in excess of what will dissolve. b. Add a precise volume (e.g., 1.0 mL) of anhydrous DMSO to the tube. c. Tightly cap the tube to prevent solvent evaporation.

  • Equilibration: a. Place the tube in a thermomixer or shaker set to a constant temperature (e.g., 25°C ± 0.5°C). b. Agitate the slurry vigorously for 24 to 48 hours. This extended time is crucial to ensure that true thermodynamic equilibrium is reached between the solid and dissolved states[4].

  • Separation of Solid and Liquid Phases: a. After equilibration, centrifuge the tube at high speed (e.g., 14,000 rpm for 10-15 minutes) to create a compact pellet of the undissolved solid[4]. b. This step must be performed at the same temperature as the equilibration to avoid changes in solubility.

  • Sample Preparation for Analysis: a. Carefully withdraw a known volume of the clear supernatant (e.g., 100 µL) without disturbing the solid pellet. b. Immediately dilute the aliquot with a suitable solvent (e.g., a mixture of acetonitrile and water) in a volumetric flask. A large dilution factor will be necessary to bring the concentration into the linear range of the analytical method.

  • Quantification by High-Performance Liquid Chromatography (HPLC): a. Standard Curve Preparation: Prepare a series of standard solutions of 2-((3-Methoxyphenyl)amino)acetamide of known concentrations in the same diluent used for the sample. b. Analysis: Inject the diluted sample and the standard solutions onto the HPLC system. c. Calculation: Determine the concentration of the diluted sample by comparing its peak area to the standard curve. d. Final Solubility Calculation: Back-calculate the original concentration in the DMSO supernatant, accounting for the dilution factor. The result is the equilibrium solubility, typically expressed in mg/mL or Molarity (mol/L).

Self-Validating System and Quality Control
  • Visual Confirmation: Ensure undissolved solid remains at the end of the equilibration period. If all solid dissolves, the experiment must be repeated with more starting material.

  • Time to Equilibrium: To confirm 24-48 hours is sufficient, a time-point study can be performed, measuring solubility at 24, 48, and 72 hours. The solubility value should plateau when equilibrium is reached.

  • Purity Analysis: The purity of the starting material should be confirmed by HPLC to ensure that impurities are not affecting the solubility measurement.

  • Triplicate Measurements: The entire experiment should be performed in at least triplicate to ensure reproducibility and to calculate standard deviation.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented clearly and concisely.

Table 1: Physicochemical and Solubility Data for 2-((3-Methoxyphenyl)amino)acetamide
ParameterValueMethod/ConditionsSource/Reference
Chemical Structure
Molecular Formula C₉H₁₂N₂O₂-PubChem[1]
Molecular Weight 180.20 g/mol ComputedPubChem[1]
XLogP3 (Predicted) 0.4ComputedPubChem[1]
Solubility in DMSO To be determinedShake-Flask, 25°CExperimental Result

Note: Data for Molecular Formula, Weight, and XLogP3 are for the closely related compound 2-amino-N-(3-methoxyphenyl)acetamide.

Contextualizing the Solubility Value

The quantitative solubility value is a critical parameter for various applications:

  • Stock Solution Preparation: Knowing the maximum solubility allows for the preparation of highly concentrated stock solutions, which can then be diluted into aqueous buffers for biological assays[2][9]. This minimizes the final concentration of DMSO in the assay, which can have off-target effects on cells or enzymes[4].

  • Screening Campaigns: In high-throughput screening (HTS) and fragment-based screening (FBS), compounds are often tested at high concentrations (e.g., 1 mM)[10][11]. Ensuring a compound is fully dissolved in the DMSO stock is essential to avoid false negatives and ensure accurate concentration-response curves.

  • Formulation Development: While DMSO is not typically used in final oral or intravenous formulations, understanding solubility in such a powerful solvent provides a baseline for developing more complex formulations with co-solvents and excipients[5].

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and determining the solubility of 2-((3-Methoxyphenyl)amino)acetamide in DMSO. By integrating theoretical principles of molecular interactions with a rigorous, step-by-step experimental protocol, researchers can confidently and accurately characterize this critical physicochemical property. The resulting data is not merely a number but a vital piece of the puzzle in the drug development process, informing the design of robust in vitro assays and guiding early-stage formulation strategies. Future studies could expand on this work by investigating the temperature dependence of solubility to derive further thermodynamic parameters such as the enthalpy and entropy of dissolution[12], providing even deeper insight into the behavior of this compound in solution.

References

  • Vertex AI Search. (2026, February 9).
  • Wasvary, J. (2024, October 30).
  • PubChem. (n.d.). 2-amino-N-(3-methoxyphenyl)acetamide hydrochloride.
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.
  • Univar Solutions. (n.d.). Dimethyl Sulfoxide (DMSO).
  • MDPI. (2021, June 28). DMSO Solubility Assessment for Fragment-Based Screening.
  • Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO)
  • PubMed. (2004, February 15). In silico estimation of DMSO solubility of organic compounds for bioscreening.
  • Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
  • Asian Journal of Chemistry. (2013).
  • ACS Publications. (2023, February 8). Weak Interactions in Dimethyl Sulfoxide (DMSO)
  • PMC. (n.d.). Weak Interactions in Dimethyl Sulfoxide (DMSO)
  • SciSpace. (n.d.). Solubility and Thermodynamics of Dissolution of 13,17-Di-N-(2-aminoethyl)amide of Deuteroporphyrin-IX.
  • PMC. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening.

Sources

Technical Identification Guide: 3-Methoxy-N-(2-amino-2-oxoethyl)aniline

[1][2]

Synonyms:

12CAS Registry Number:Molecular Formula:

Molecular Weight:12

Part 1: Chemical Identity & Structural Logic[1][2]

The compound is a secondary amine resulting from the alkylation of 3-methoxyaniline (m-anisidine) with a glycinamide equivalent (e.g., 2-chloroacetamide).[1][2] It is distinct from its reverse amide isomer, 2-amino-N-(3-methoxyphenyl)acetamide.[1][2]

Structural Differentiation
FeatureTarget Compound Reverse Amide Isomer
Structure


Linkage Aniline Nitrogen (Amine)Aniline Nitrogen (Amide)
Basicity Weakly basic (Aniline N)Neutral/Acidic (Amide N)
Key NMR Signal

(~4.0–6.0 ppm)

(~9.0–10.0 ppm)

Part 2: Synthesis & Impurity Profile[2][4]

Understanding the synthesis is critical for identifying potential impurities during analysis. The standard route involves nucleophilic substitution.

Synthesis Pathway (Graphviz)[1][2]

SynthesisSM13-Methoxyaniline(m-Anisidine)TargetTARGET:3-methoxy-N-(2-amino-2-oxoethyl)anilineSM1->Target+ SM2Impurity2Impurity B:Unreacted AnilineSM1->Impurity2Incomplete RxnSM22-ChloroacetamideReagentBase (NaHCO3/Et3N)Solvent (EtOH/DMF)HeatImpurity1Impurity A:Dialkylated Product(Tertiary Amine)Target->Impurity1Excess SM2

Figure 1: Synthesis pathway highlighting the origin of critical impurities (Dialkylation and Unreacted Starting Material).[1][2]

Part 3: Analytical Characterization (The Core)[1][2]

This section details the self-validating protocols to confirm identity.

Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-

12
Chemical Shift (

, ppm)
MultiplicityIntegralAssignmentStructural Logic
7.00 – 7.40 Broad Singlets (2H)2H

Primary amide protons.[1][2] Distinctive broad singlets, often split due to restricted rotation.
6.95 Triplet (

Hz)
1HAr-H (C5)Meta-substitution pattern characteristic of 1,3-disubstituted rings.[1][2]
6.10 – 6.25 Multiplet2HAr-H (C4, C6)Ortho to methoxy/amine.[1] Upfield due to electron-donating groups.[1][2]
6.05 Singlet (Broad)1HAr-H (C2)Isolated proton between substituents.[1][2]
5.80 Broad Triplet/Singlet1H

Critical ID Signal. Exchangeable secondary amine proton.[1][2] Confirms amine linkage.
3.65 Singlet3H

Characteristic methoxy singlet.[1][2]
3.55 Doublet (

Hz)
2H

Methylene group.[1][2] Couples with the amine NH (becomes singlet on

shake).

Differentiation Check: If the signal at 5.80 ppm is missing and a signal appears at ~9.5-10.0 ppm , you have synthesized the reverse amide isomer.[1]

Mass Spectrometry (LC-MS/HRMS)

Ionization: ESI (+) Exact Mass: 180.0899 Da (

12
Fragmentation Logic (MS/MS)
  • Precursor:

    
     181.1 (
    
    
    )
  • Fragment A (

    
     164):  Loss of 
    
    
    (Common in primary amides).[2]
  • Fragment B (

    
     136):  Loss of 
    
    
    (44 Da) or
    
    
    +
    
    
    .[2] This confirms the terminal glycinamide tail.
  • Fragment C (

    
     122):  Cleavage of the 
    
    
    bond, yielding the 3-methoxyaniline cation radical.[1][2] Diagnostic for the amine linkage.
Infrared Spectroscopy (FT-IR)[1][2]
  • 3300 – 3450 cm

    
    :  Doublet for primary amide 
    
    
    stretch + single band for secondary amine
    
    
    .[1][2]
  • 1660 – 1690 cm

    
    :  Amide I band (
    
    
    stretch).[1][2] Strong intensity.
  • 1600 cm

    
    :  Aromatic ring breathing.[1][2]
    
  • 1200 – 1250 cm

    
    :  Aryl alkyl ether 
    
    
    stretch.[1][2]

Part 4: Quality Control & Purity Protocol

HPLC Method (Reverse Phase)[1][2]
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Aromatic) and 210 nm (Amide).[2]

  • Retention Time Logic:

    • Target: Elutes earlier than 3-methoxyaniline due to the polar amide tail.[1][2]

    • Impurity (Dialkylated): Elutes later (more hydrophobic).[2]

Identification Workflow Diagram (Graphviz)

ID_WorkflowSampleUnknown SampleMS_CheckLC-MS Analysis[M+H]+ = 181.1?Sample->MS_CheckNMR_Check1H NMR AnalysisMS_Check->NMR_CheckYesResult_FailREJECT:Incorrect MassMS_Check->Result_FailNoAmide_SignalCheck 9.0-10.0 ppm(Amide NH)NMR_Check->Amide_SignalAmine_SignalCheck 5.0-6.0 ppm(Amine NH)Amide_Signal->Amine_SignalAbsentResult_ReverseREJECT:Reverse Amide IsomerAmide_Signal->Result_ReversePresentResult_TargetCONFIRMED:3-methoxy-N-(2-amino-2-oxoethyl)anilineAmine_Signal->Result_TargetPresent

Figure 2: Decision tree for confirming structural identity and ruling out the reverse amide isomer.

References

  • PubChem. 2-amino-N-(3-methoxyphenyl)acetamide (Reverse Amide Isomer).[1][2] National Library of Medicine. Available at: [Link] (Used for exclusion criteria).[2]

  • Abdel-Latif, E., et al. (2019).[3] Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity. ResearchGate. Available at: [Link] (Synthesis mechanism grounding).

  • BindingDB. N-(2-methoxyphenyl)acetamide derivatives.[1][2] Binding Database. Available at: [Link] (Structural analog comparison).[2]

  • PrepChem. Synthesis of p-Methoxyphenyl glycinamide. Available at: [Link] (Methodology for glycine amide formation).[2]

Methodological & Application

Synthesis of 2-((3-Methoxyphenyl)amino)acetamide from 3-anisidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-ORG-2026-042 [1]

Executive Summary

This application note details the optimized protocol for the synthesis of 2-((3-methoxyphenyl)amino)acetamide (also known as N-(3-methoxyphenyl)glycinamide) starting from 3-anisidine .[1]

The N-phenylglycinamide scaffold is a critical pharmacophore in medicinal chemistry, serving as a key intermediate in the development of peptidomimetics, kinase inhibitors, and ion channel modulators. While direct alkylation of anilines with


-chloroacetamides is theoretically straightforward, it is frequently plagued by bis-alkylation  side products and sluggish kinetics due to the deactivated nature of the electrophile.[1]

This guide presents a Finkelstein-catalyzed


 protocol  that enhances mono-alkylation selectivity and reaction rate, ensuring high purity (>98%) and scalable yields.[1]

Mechanistic Insight & Reaction Design

The Challenge: Selectivity vs. Reactivity

The synthesis involves the nucleophilic attack of the aniline nitrogen (3-anisidine) on the


-carbon of 2-chloroacetamide.[1]
  • Electronic Context: The methoxy group at the meta position of 3-anisidine exerts a mild inductive withdrawing effect (

    
    ), slightly reducing the nucleophilicity of the amine compared to aniline.
    
  • The Problem: The product (a secondary amine) is often more nucleophilic than the starting primary amine, leading to bis-alkylation (formation of the tertiary amine).

  • The Solution: We utilize Sodium Iodide (NaI) as a catalyst. The iodide ion displaces the chloride in situ to form the more reactive 2-iodoacetamide (Finkelstein reaction). This accelerates the initial alkylation step, allowing the reaction to proceed at lower temperatures where the activation energy for the second alkylation is not met.

Reaction Pathway Visualization[1]

ReactionMechanism Reactants 3-Anisidine + 2-Chloroacetamide Catalysis In-Situ Activation (NaI -> 2-Iodoacetamide) Reactants->Catalysis Finkelstein TS Transition State (SN2 Attack) Catalysis->TS Fast Kinetics Product Mono-Alkylated Product (Target) TS->Product -HI / +Base SideProduct Bis-Alkylated Impurity (Avoided via Temp Control) Product->SideProduct Over-reaction (If T > 80°C)

Figure 1: Mechanistic pathway highlighting the critical catalytic activation step to favor mono-alkylation.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2][3]Role
3-Anisidine 123.151.0Nucleophile
2-Chloroacetamide 93.511.1Electrophile
Sodium Iodide (NaI) 149.890.1Catalyst
Potassium Carbonate (K₂CO₃) 138.211.5Acid Scavenger
DMF (Anhydrous) -5 volSolvent
Water --Precipitation
Step-by-Step Methodology

Phase 1: Reaction Setup

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-anisidine (1.23 g, 10.0 mmol) in DMF (6.0 mL).

  • Base Addition: Add K₂CO₃ (2.07 g, 15.0 mmol) and NaI (150 mg, 1.0 mmol). Stir the suspension for 5 minutes at room temperature.

    • Note: The solution may turn slightly yellow; this is normal.

  • Electrophile Addition: Add 2-chloroacetamide (1.03 g, 11.0 mmol) in a single portion.

  • Reaction: Heat the mixture to 60°C under an inert atmosphere (

    
     or Ar). Monitor via TLC (50% EtOAc/Hexanes) or LC-MS.[1]
    
    • Endpoint: Reaction typically reaches completion within 4–6 hours. Look for the disappearance of the starting aniline spot (

      
      ) and the appearance of the product (
      
      
      
      ).

Phase 2: Workup & Purification [1]

  • Quench: Cool the reaction mixture to room temperature. Slowly pour the reaction mixture into ice-cold water (60 mL) with vigorous stirring.

  • Precipitation: The product should precipitate as a beige/off-white solid within 15 minutes.

    • Troubleshooting: If an oil forms instead of a solid, scratch the flask walls with a glass rod or add a seed crystal. If oil persists, extract with Ethyl Acetate (

      
       mL).
      
  • Filtration: Filter the solid using a Buchner funnel. Wash the cake with cold water (

    
     mL) to remove residual DMF and inorganic salts.
    
  • Drying: Dry the solid under vacuum at 45°C for 12 hours.

Purification Logic Flow

Purification Crude Reaction Mixture (DMF, Salts, Product) Quench Pour into Ice Water (10x Volume) Crude->Quench StateCheck Solid or Oil? Quench->StateCheck Solid Filtration StateCheck->Solid Precipitate Oil EtOAc Extraction StateCheck->Oil Oiling Out Recryst Recrystallization (EtOH/H2O) Solid->Recryst Oil->Recryst Evaporate Solvent Final Pure Product (>98%) Recryst->Final

Figure 2: Decision tree for workup procedures ensuring maximum recovery of the target amide.[1]

Quality Control & Characterization

To validate the synthesis, the following analytical signatures must be confirmed.

Proton NMR ( H NMR, 400 MHz, DMSO- )
  • 
     7.30 (br s, 1H):  Amide 
    
    
    
    (trans).
  • 
     7.05 (t, 1H):  Aromatic proton (C5-H, pseudo-triplet).
    
  • 
     6.95 (br s, 1H):  Amide 
    
    
    
    (cis).
  • 
     6.15–6.25 (m, 3H):  Aromatic protons (C2, C4, C6).
    
  • 
     5.80 (t, 1H):  Amine 
    
    
    
    (exchangeable).[1]
  • 
     3.68 (s, 3H):  Methoxy 
    
    
    
    .[1]
  • 
     3.55 (d, 2H):  Methylene 
    
    
    
    (couples with amine NH).[1]
Mass Spectrometry (ESI-MS)[1]
  • Calculated Mass: 180.09 g/mol [1]

  • Observed:

    
     m/z[1]
    
Critical Impurities
ImpurityOriginDetectionRemoval
Bis-alkylated High Temp / Excess ReagentLCMS (+93 m/z shift)Recrystallization (EtOH)
Unreacted Aniline Incomplete RxnTLC (High Rf)Acidic Wash (1M HCl)

Safety & Handling

  • 3-Anisidine: Toxic by inhalation, in contact with skin, and if swallowed. Potential carcinogen. Use double nitrile gloves and work in a fume hood.

  • 2-Chloroacetamide: Potent skin sensitizer and irritant.[1] Avoid dust formation.

  • DMF: Hepatotoxic. Use in a well-ventilated area.[1]

References

  • Loeser, E., Prasad, K., & Repic, O. (2002). Selective N-Alkylation of Primary Amines with Chloroacetamides under pH-Controlled Aqueous Conditions. Synthetic Communications, 32(3), 403–409.

    • Grounding: This is the authoritative source for optimizing mono-alkylation selectivity using Finkelstein-like conditions.[1]

  • Linciano, P., et al. (2013).[4] Use of Primary Amines for the Selective N-Alkylation of Anilines. Synlett, 24, 2249-2254.[4]

    • Grounding: Provides context on alternative catalytic methods for aniline alkyl
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 223789, N-(3-Methoxyphenyl)glycinamide.[1]

    • Grounding: Verification of chemical structure and physical properties.[5]

Sources

Application Note: A Protocol for the Synthesis of N-(3-methoxyphenyl)acetamide via Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Significance

The synthesis of N-aryl acetamides is a cornerstone reaction in medicinal chemistry and drug development. These motifs are present in a wide array of pharmacologically active compounds. The reaction between an aniline derivative and an alpha-halo-acetamide represents a fundamental and efficient method for constructing the N-aryl acetamide backbone. This application note provides a detailed, field-tested protocol for the synthesis of N-(3-methoxyphenyl)acetamide through the reaction of m-anisidine with 2-chloroacetamide.

This specific reaction serves as an excellent model for a classic nucleophilic substitution (SN2) mechanism. The resulting product, N-(3-methoxyphenyl)acetamide, is a valuable intermediate for the synthesis of more complex molecules, including potential enzyme inhibitors and signaling pathway modulators. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug discovery, offering in-depth explanations for experimental choices to ensure reproducibility and a thorough understanding of the underlying chemical principles.

Reaction Scheme and Mechanism

The core of this protocol is the nucleophilic substitution reaction where the amine group of m-anisidine acts as the nucleophile. It attacks the electrophilic carbon atom of 2-chloroacetamide, which bears a chlorine atom—a good leaving group.

2.1 Overall Reaction

2.2 Mechanistic Pathway: Nucleophilic Substitution (SN2)

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom of the m-anisidine's amino group has a lone pair of electrons, making it nucleophilic. It attacks the carbon atom bonded to the chlorine in 2-chloroacetamide. This attack occurs from the side opposite to the chlorine atom, leading to an inversion of stereochemistry if the carbon were chiral. A transition state is formed where the N-C bond is partially formed and the C-Cl bond is partially broken. The reaction is driven to completion by the expulsion of the chloride ion. A base, such as triethylamine, is crucial to neutralize the hydrochloric acid (HCl) generated, preventing the protonation of the m-anisidine starting material, which would render it non-nucleophilic.[1][2]

Caption: SN2 reaction mechanism of m-anisidine and 2-chloroacetamide.

Materials and Equipment

3.1 Reagents and Chemicals

ReagentCAS No.Molecular Wt.SupplierNotes
m-Anisidine536-90-3123.15 g/mol Sigma-AldrichToxic, handle with care.[3][4]
2-Chloroacetamide79-07-293.51 g/mol Sigma-AldrichToxic and may cause skin sensitization.[5][6][7]
Triethylamine (TEA)121-44-8101.19 g/mol Fisher ScientificCorrosive, use as a base.
Dichloromethane (DCM)75-09-284.93 g/mol Fisher ScientificAnhydrous, as reaction solvent.
Ethyl Acetate141-78-688.11 g/mol VWRFor chromatography.
Hexane110-54-386.18 g/mol VWRFor chromatography.
Anhydrous MgSO₄/Na₂SO₄7487-88-9120.37 g/mol Sigma-AldrichFor drying.
Deionized Water7732-18-518.02 g/mol ---For work-up.
Brine (Saturated NaCl)7647-14-558.44 g/mol ---For work-up.

3.2 Equipment

  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glass funnel and filter paper

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Column chromatography setup

Detailed Experimental Protocol

This protocol outlines the synthesis of N-(3-methoxyphenyl)acetamide from m-anisidine and chloroacetyl chloride, a common alternative and analogous reaction. The principles are directly transferable to using 2-chloroacetamide.[8]

Caption: Experimental workflow for the synthesis of N-(3-methoxyphenyl)acetamide.

4.1 Reaction Setup & Execution

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve m-anisidine (1.0 eq, e.g., 1.23 g, 10 mmol) in anhydrous dichloromethane (DCM, 30 mL).

  • Base Addition: Add triethylamine (TEA) (1.2 eq, 1.67 mL, 12 mmol) to the solution. The base is critical for neutralizing the HCl byproduct.

  • Cooling: Place the flask in an ice bath and stir for 10-15 minutes until the internal temperature reaches 0-5 °C. This is done to control the initial exothermic reaction.

  • Reagent Addition: Dissolve 2-chloroacetamide (1.1 eq, 1.03 g, 11 mmol) in a separate flask with 10 mL of anhydrous DCM. Transfer this solution to a dropping funnel and add it dropwise to the stirred m-anisidine solution over 20-30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 4-6 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[9][10] Use a mobile phase of 3:1 Hexane:Ethyl Acetate. The disappearance of the m-anisidine spot indicates the reaction is nearing completion.

4.2 Work-up and Purification

  • Quenching: Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with 20 mL of deionized water, followed by 20 mL of brine (saturated NaCl solution). This removes the triethylamine hydrochloride salt and any remaining water-soluble impurities.

  • Drying: Drain the organic (DCM) layer into a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 9:1 and gradually increasing polarity) to yield the pure N-(3-methoxyphenyl)acetamide.[9][11] Alternatively, recrystallization from a suitable solvent system like ethanol/water may be effective.

Characterization of N-(3-methoxyphenyl)acetamide

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.

TechniqueExpected Results for N-(3-methoxyphenyl)acetamide
Appearance Colorless to off-white solid.
Melting Point 87-90 °C[12]
¹H NMR (DMSO-d₆, 300MHz)δ = 10.25 (s, 1H, NH), 6.96 (m, 4H, Ar-H), 3.86 (s, 3H, OCH₃), 2.42 (s, 3H, CH₃).[12]
¹³C NMR (DMSO-d₆, 75MHz)δ = 171.1 (C=O), 153.2, 126.3, 124.1, 121.9, 121.6, 113.4 (Ar-C), 56.8 (OCH₃), 22.9 (CH₃).[12]
IR (KBr) 3340 cm⁻¹ (N-H stretch), 1674 cm⁻¹ (C=O amide I band), 1580, 1520 cm⁻¹ (C=C aromatic stretch).[12]
Mass Spec (GC-MS) m/z 165 [M]⁺[12]

Safety Precautions

Adherence to safety protocols is paramount. Both starting materials have significant hazards.

  • General: Perform all steps in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[6][13]

  • 2-Chloroacetamide: Toxic if swallowed and may cause skin sensitization.[5][6][14] Avoid inhalation of dust and all personal contact.[6][7] It is also a suspected reproductive toxin.[5] In case of fire, the substance can decompose to produce toxic fumes of nitrogen oxides and chlorine.[15]

  • m-Anisidine: Harmful if swallowed and causes skin and serious eye irritation.[3][4] It is very toxic to aquatic life with long-lasting effects.[3][16] Avoid release to the environment.[3][16]

  • Spill & Waste: In case of a spill, absorb with an inert material (e.g., sand or vermiculite) and place in a suitable container for disposal.[6] Dispose of all chemical waste according to institutional and local regulations. Do not pour waste down the drain.[3][16]

  • First Aid: In case of skin contact, wash thoroughly with soap and water.[16] For eye contact, rinse cautiously with water for several minutes.[4][16] If inhaled, move the person to fresh air.[16] If swallowed, rinse mouth and seek immediate medical attention.[5][7]

References

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2-chloroacetamide. Retrieved from [Link]

  • S D Fine-Chem Limited. (n.d.). m-ANISIDINE - GHS Safety Data Sheet. Retrieved from [Link]

  • Loba Chemie. (2016, April 26). M-ANISIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • IPCS CEC. (1993). International Chemical Safety Cards: 2-CHLOROACETAMIDE. Retrieved from [Link]

  • Kalkhambkar, R. G., & Savanur, H. M. (2015). Highly efficient synthesis of amides from ketoximes using trifluoromethanesulfonic anhydride. RSC Advances, 5(2), 1234-1239. Retrieved from [Link]

  • Abdel-Latif, E., & Mustafa, M. M. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(23), 3135-3153. Retrieved from [Link]

  • ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 4. Synthesis of N-substituted chloroacetamides. Retrieved from [Link]

  • ResearchGate. (n.d.). Simple preparation of new N-aryl-N-(3-indolmethyl) acetamides and their spectroscopic analysis. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Arabian Journal of Chemistry, 14(2), 102951. Retrieved from [Link]

  • ResearchGate. (n.d.). Simple preparation of new N-aryl-N-(3-indolmethyl) acetamides and their spectroscopic analysis. Retrieved from [Link]

  • PubChem. (n.d.). 2-amino-N-(3-methoxyphenyl)acetamide hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). Acetamide, N-(3-methoxyphenyl)-. Retrieved from [Link]

  • IUCr Journals. (2023, March 30). data reports N-(4-Methoxy-3-nitrophenyl)acetamide. Retrieved from [Link]

  • ResearchGate. (2019, November 18). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Retrieved from [Link]

  • Al-Masoudi, N. A., & Al-Salihi, N. I. (2012). α-Anilinoketones, Esters and Amides: A Chemical Study. Molecules, 17(6), 6882-6896. Retrieved from [Link]

  • MDPI. (2021, May 16). Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides. Retrieved from [Link]

  • MDPI. (2025, December 17). N-(3-Methoxyphenethyl)-2-propylpentanamide. Retrieved from [Link]

  • Lee, I., et al. (2003). Nucleophilic substitution reactions of alpha-chloroacetanilides with benzylamines in dimethyl sulfoxide. Organic & Biomolecular Chemistry, 1(11), 1989-1994. Retrieved from [Link]

Sources

Technical Guide: 2-((3-Methoxyphenyl)amino)acetamide as a Peptidomimetic Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers specializing in medicinal chemistry and peptidomimetic drug design. It provides a technical deep-dive into the utility, synthesis, and application of 2-((3-Methoxyphenyl)amino)acetamide as a structural scaffold.

Executive Summary & Scaffold Analysis

2-((3-Methoxyphenyl)amino)acetamide (referred to herein as 3-MPA ) represents a specific subclass of N-aryl glycinamides . Unlike standard peptides defined by amide linkages between


-carbons, this scaffold introduces an N-aryl constraint at the glycine nitrogen.

In peptidomimetic design, 3-MPA serves three critical functions:

  • Conformational Restriction: The N-aryl bond restricts the

    
     (phi) torsion angle via steric clash and electronic conjugation between the nitrogen lone pair and the aromatic ring, reducing the entropic penalty of binding compared to a native glycine linker.
    
  • Electronic Modulation: The 3-methoxy substituent functions as a weak Hydrogen Bond Acceptor (HBA) and modulates the lipophilicity (

    
    ) and metabolic stability of the aromatic ring.
    
  • Secondary Amine Functionality: The secondary amine (

    
    ) mimics the proline backbone nitrogen but retains hydrogen bond donor (HBD) capability, unlike proline.
    
Structural Definition

To ensure unambiguous chemical identity during synthesis:

  • IUPAC Name: 2-[(3-methoxyphenyl)amino]acetamide

  • Chemical Structure:

    
    
    
  • Core Motif: N-aryl glycine primary amide.

Application Note: Peptidomimetic Design Logic

Pharmacophore Mapping

The 3-MPA scaffold acts as a "Glycine-Scan" replacement with added hydrophobic bulk. When substituting a native amino acid with 3-MPA in a peptide sequence, the following interactions are introduced:

  • Donor/Acceptor Profile:

    • Amide

      
      :  Primary amide acts as a classic C-terminal cap mimic (Asn/Gln side chain mimic).
      
    • Aniline

      
      :  A weaker H-bond donor than a typical amide NH due to delocalization into the phenyl ring (
      
      
      
      vs
      
      
      for amides).
  • Aromatic Interaction: The 3-methoxyphenyl group allows for

    
     stacking interactions with residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp) in the target receptor.
    
Diagram: Scaffold Utility & Interactions

The following diagram illustrates the synthesis and peptidomimetic logic of the 3-MPA scaffold.

MPA_Scaffold_Logic cluster_properties Peptidomimetic Features Aniline 3-Methoxyaniline (Nucleophile) Scaffold 2-((3-Methoxyphenyl)amino)acetamide (3-MPA Scaffold) Aniline->Scaffold SN2 Substitution (KI, Base, 80°C) Chloro 2-Chloroacetamide (Electrophile) Chloro->Scaffold Target Target Receptor (Hydrophobic Pocket) Scaffold->Target π-π Stacking (Aryl Group) H_Bond H-Bond Network (Backbone Mimicry) Scaffold->H_Bond NH Donor / C=O Acceptor Feat1 Restricted Conformation Feat1->Scaffold Feat2 Proline Bioisostere Feat2->Scaffold

Figure 1: Synthesis pathway and pharmacophoric interaction map of the 3-MPA scaffold.

Protocol: Chemical Synthesis & Purification

This protocol utilizes a direct nucleophilic substitution strategy. While reductive amination is possible, the alkylation of 3-methoxyaniline with 2-chloroacetamide is preferred for scalability and cost-efficiency.

Materials & Reagents
ReagentEquiv.Role
3-Methoxyaniline 1.0Nucleophile (Core Scaffold)
2-Chloroacetamide 1.1Electrophile (Glycine Synthon)
Potassium Iodide (KI) 0.1Catalyst (Finkelstein-like activation)
Diisopropylethylamine (DIPEA) 1.5Base (Acid Scavenger)
Ethanol (EtOH) SolventReaction Medium (Green solvent)
Step-by-Step Methodology
Step 1: Reaction Setup
  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxyaniline (10 mmol, 1.23 g) in Ethanol (20 mL).

  • Add DIPEA (15 mmol, 2.6 mL) and Potassium Iodide (1 mmol, 166 mg).

  • Critical Step: Add 2-chloroacetamide (11 mmol, 1.03 g) slowly to the stirring solution to prevent localized exotherms.

Step 2: Reflux & Monitoring
  • Fit the flask with a reflux condenser.

  • Heat the mixture to 80°C (Reflux) for 6–8 hours.

  • Self-Validation (TLC): Monitor reaction progress using TLC (Mobile Phase: 5% Methanol in DCM).

    • Starting Material (

      
      ): ~0.7 (Aniline)
      
    • Product (

      
      ): ~0.4 (Distinct UV active spot, stains with Ninhydrin due to secondary amine).
      
Step 3: Work-up & Isolation
  • Cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure (Rotavap) to ~20% of original volume.

  • Pour the residue into ice-cold water (50 mL) with vigorous stirring. The product should precipitate as an off-white solid.

  • Filter the solid using a Büchner funnel and wash with cold water (

    
     mL) to remove residual inorganic salts and DIPEA-HCl.
    
Step 4: Purification
  • Recrystallization: Dissolve the crude solid in a minimum amount of hot Ethanol/Water (9:1). Allow to cool slowly to 4°C.

  • Yield: Expected yield is 75–85%.

  • Physical State: White to pale beige crystalline solid.

Characterization Criteria (Quality Control)

To validate the scaffold identity, ensure the following spectral signatures are present:

  • 
    H NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       3.60 ppm (Singlet, 2H): Methylene protons  (
      
      
      
      ). Diagnostic peak.
    • 
       3.70 ppm (Singlet, 3H): Methoxy group  (
      
      
      
      ).
    • 
       5.8–6.2 ppm (Broad Singlet, 1H): Amine NH .
      
    • 
       7.0–7.5 ppm (Broad Doublet, 2H): Amide 
      
      
      
      .
    • 
       6.1–7.1 ppm (Multiplet, 4H): Aromatic protons .
      
  • Mass Spectrometry (ESI+):

    • Calculated MW: 180.20 g/mol .[1][2]

    • Observed

      
      : 181.2 .
      

Application Note: Library Generation (Post-Scaffold Modifications)

Once the 3-MPA scaffold is synthesized, it serves as a versatile building block for diverse peptidomimetic libraries.

N-Acylation (Peptoid Extension)

The secondary amine of 3-MPA is nucleophilic. It can be acylated with Fmoc-amino acids to create "Peptoid-Peptide" hybrids.

  • Protocol: React 3-MPA with Fmoc-AA-Cl (Acid Chloride) or Fmoc-AA-OH + HATU/DIPEA.

  • Result: Creates a tertiary amide, removing the H-bond donor but increasing proteolytic stability (N-alkylation prevents cleavage by chymotrypsin-like proteases).

Ugi-Type Modifications

While 3-MPA is a product, it can act as the amine component in a subsequent Ugi-4-Component Reaction (Ugi-4CR) if the primary amide is dehydrated to a nitrile (uncommon) or if the secondary amine is used in a condensation with an aldehyde and isocyanide.

  • Note: The amide group on 3-MPA is generally unreactive in Ugi reactions, making 3-MPA a "terminator" block unless the amide is pre-functionalized.

Stability & Biological Validation Protocol

Proteolytic Stability Assay

Objective: Determine if the N-aryl modification confers resistance to serum proteases compared to a standard Glycine-containing peptide.

  • Preparation: Dissolve 3-MPA (1 mM) in PBS (pH 7.4).

  • Incubation: Add Trypsin or Human Plasma (10% v/v). Incubate at 37°C.

  • Sampling: Take aliquots at

    
     hours.
    
  • Quenching: Add equal volume Acetonitrile + 0.1% Formic Acid.

  • Analysis: Analyze via LC-MS/MS.

  • Expectation: 3-MPA should show >95% stability over 24 hours due to the non-natural N-aryl linkage which is not recognized by standard endopeptidases.

References

  • PubChem. (n.d.).[2] 2-amino-N-(3-methoxyphenyl)acetamide Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Zuckermann, R. N., et al. (1992).[3] Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis. Journal of the American Chemical Society. (Foundational text on N-substituted glycine synthesis).

  • Mancilla, T., et al. (2003).[4] Synthesis and characterization of new 2-(alkylamino)acetamides. Arkivoc. Retrieved from [Link]

  • Friebolin, W. (2011). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH.
  • Werner, L., et al. (2012). Peptoids as Peptidomimetics: A Review. Current Organic Chemistry. (Contextualizes N-aryl glycines in drug discovery).

Sources

Application Notes & Protocols: Strategic N-Alkylation of 2-((3-Methoxyphenyl)amino)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the N-alkylation of 2-((3-methoxyphenyl)amino)acetamide, a key intermediate in the synthesis of various biologically active molecules. N-substituted anilines and their derivatives are prevalent scaffolds in pharmaceuticals and agrochemicals. The strategic introduction of alkyl groups onto the secondary amine of the title compound allows for the systematic modulation of its physicochemical and pharmacological properties. This guide moves beyond simple procedural lists to explain the underlying chemical principles, offering researchers the rationale needed to select and optimize a synthetic route. We present detailed, validated protocols for three primary methodologies: Direct Alkylation with Alkyl Halides (including a Phase Transfer Catalysis variant), Reductive Amination, and the Mitsunobu Reaction. Each section includes a discussion of the reaction mechanism, key parameter optimization, step-by-step protocols, and a comparative analysis to guide method selection for specific research and development goals.

Introduction: The Significance of N-Alkylation

The N-alkylation of secondary aromatic amines is a cornerstone transformation in modern organic synthesis, particularly within drug discovery. The identity of the N-alkyl substituent can profoundly influence a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile. The target molecule, 2-((3-methoxyphenyl)amino)acetamide, possesses a secondary aniline nitrogen, which is a prime target for functionalization. Its nucleophilicity is moderated by the electronic effects of the aromatic ring, making its alkylation a non-trivial process that requires careful selection of reagents and conditions to achieve high yields and avoid side reactions. This application note serves as an in-depth guide to navigating these synthetic challenges.

Foundational Strategies for N-Alkylation

The choice of an N-alkylation strategy is dictated by the desired alkyl group, the availability of starting materials, and the required scale of the reaction. For 2-((3-methoxyphenyl)amino)acetamide, three robust and versatile methods are primarily considered.

cluster_methods Core N-Alkylation Methodologies cluster_inputs Required Alkyl Source A Direct Alkylation (with Alkyl Halides) X R-X (Alkyl Halide) A->X Sₙ2 reaction B Reductive Amination (with Carbonyls) Y R-C(=O)-R' (Aldehyde/Ketone) B->Y Iminium formation & reduction C Mitsunobu Reaction (with Alcohols) Z R-OH (Alcohol) C->Z O-activation & substitution

Caption: Primary synthetic routes for N-alkylation.

Methodology I: Direct N-Alkylation with Alkyl Halides

This classical approach relies on the nucleophilic substitution (SN2) reaction between the amine and an alkyl halide. The reaction's success hinges on enhancing the amine's nucleophilicity with a suitable base while considering the reactivity of the alkylating agent.

Mechanistic Principle & Optimization

The reaction is initiated by a base, which deprotonates the secondary amine to generate a more potent nucleophilic anion. This anion then attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the new C-N bond.

  • Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) ensure complete deprotonation but require anhydrous conditions. Milder inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient and more user-friendly. Organic bases like diisopropylethylamine (DIPEA or Hünig's base) can also be effective, particularly for preventing the formation of undesired quaternary ammonium salts from the product.[1]

  • Alkylating Agent: The reactivity follows the order R-I > R-Br > R-Cl. Primary, allylic, and benzylic halides are ideal substrates. Secondary halides react more slowly and can lead to elimination byproducts.

  • Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF), acetonitrile (MeCN), or acetone are preferred as they effectively solvate the cation of the base without hindering the nucleophile.

  • Phase Transfer Catalysis (PTC): For reactions involving an inorganic base in a biphasic system (e.g., solid-liquid), a phase transfer catalyst like tetrabutylammonium bromide (TBAB) can dramatically increase the reaction rate. The catalyst transports the deprotonated amine anion into the organic phase where the alkyl halide resides, facilitating the reaction under milder conditions.[2][3]

Experimental Protocol: N-Benzylation using K₂CO₃

Materials:

  • 2-((3-Methoxyphenyl)amino)acetamide (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq), finely powdered

  • Acetonitrile (MeCN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous NaCl (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add 2-((3-methoxyphenyl)amino)acetamide and potassium carbonate.

  • Add anhydrous acetonitrile to create a slurry (approx. 0.1 M concentration relative to the starting amine).

  • Add benzyl bromide dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to 60-70 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion (typically 4-8 hours), cool the mixture to room temperature.

  • Filter off the inorganic salts and rinse the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure N-benzyl product.

start Start: Combine Reactants step1 Add Amine, K₂CO₃, and MeCN to Flask start->step1 step2 Add Benzyl Bromide (Alkylating Agent) step1->step2 step3 Heat Reaction (60-70 °C) step2->step3 step4 Monitor by TLC/LC-MS step3->step4 step5 Reaction Complete? step4->step5 step5->step3 No step6 Cool, Filter Salts, Concentrate step5->step6 Yes step7 Workup: EtOAc/Water Extraction step6->step7 step8 Dry, Concentrate step7->step8 step9 Purify: Column Chromatography step8->step9 end_node Pure Product step9->end_node

Caption: Workflow for Direct N-Alkylation.

Methodology II: Reductive Amination

Reductive amination is a powerful and highly versatile method for forming C-N bonds, especially when the desired alkyl group can be sourced from an aldehyde or ketone. It avoids the use of often harsh alkyl halides and typically proceeds under mild conditions with high selectivity.[4]

Mechanistic Principle & Optimization

The reaction proceeds via a two-step sequence in a single pot. First, the secondary amine attacks the carbonyl carbon of an aldehyde or ketone to form a hemiaminal intermediate. This intermediate then dehydrates under weakly acidic conditions to form an electrophilic iminium ion. A selective reducing agent, present in the reaction mixture, then reduces the iminium ion to the final tertiary amine product.[4][5]

  • Carbonyl Partner: A wide range of aldehydes and ketones can be used, allowing for the introduction of diverse alkyl substituents.

  • Reducing Agent: The key to a successful one-pot reaction is a reducing agent that is selective for the iminium ion over the starting carbonyl compound.[6] Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation due to its mildness and excellent selectivity.[4] Sodium cyanoborohydride (NaBH₃CN) is also effective but raises toxicity concerns.

  • Solvent & Additives: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common solvents. The reaction is often facilitated by a small amount of acetic acid, which catalyzes the formation of the iminium ion.[4]

Experimental Protocol: N-Isopropylation using Acetone

Materials:

  • 2-((3-Methoxyphenyl)amino)acetamide (1.0 eq)

  • Acetone (3.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic, ~5 mol%)

  • Saturated aqueous NaHCO₃

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-((3-methoxyphenyl)amino)acetamide in DCE in a round-bottom flask.

  • Add acetone and a catalytic amount of acetic acid. Stir the mixture at room temperature for 20-30 minutes to pre-form the iminium ion.

  • Add sodium triacetoxyborohydride portion-wise over 10-15 minutes. An exotherm may be observed.

  • Stir the reaction at room temperature until completion as judged by TLC or LC-MS (typically 3-12 hours).

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

mechanism Secondary Amine + Ketone Hemiaminal Intermediate Iminium Ion (Electrophilic) Reduction [NaBH(OAc)₃] Tertiary Amine Product mechanism:f0->mechanism:f1 + H⁺ mechanism:f1->mechanism:f2 - H₂O mechanism:f2->mechanism:f3 Hydride Attack mechanism:f3->mechanism:f4

Caption: Reductive amination mechanism overview.

Methodology III: The Mitsunobu Reaction

The Mitsunobu reaction offers a unique pathway for N-alkylation directly from an alcohol, which is an abundant and often "greener" alkyl source than the corresponding halide. The reaction proceeds with a clean inversion of stereochemistry at the alcohol's carbinol center, a feature of immense value in stereoselective synthesis.[7]

Mechanistic Principle & Optimization

This reaction relies on the in-situ activation of an alcohol. Triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), react to form a phosphonium salt. The alcohol adds to this species, which then gets deprotonated by the conjugate base of the amine nucleophile. The resulting alkoxyphosphonium salt is a superb leaving group, which is then displaced by the amine anion in an SN2 fashion.[7]

  • Reagents: The core reagents are the alcohol, PPh₃, and DEAD/DIAD. It is crucial to use anhydrous solvents (like THF or DCM) as water will consume the reagents.

  • Order of Addition: The standard procedure involves pre-mixing the amine, alcohol, and PPh₃, then adding the azodicarboxylate dropwise at low temperature (e.g., 0 °C) to control the initial exothermic reaction.[8]

  • Purification Challenges: A significant drawback is the formation of stoichiometric amounts of triphenylphosphine oxide (TPPO) and the reduced hydrazine byproduct, which can complicate purification. Chromatographic separation is almost always required.

Experimental Protocol: N-Ethylation using Ethanol

Materials:

  • 2-((3-Methoxyphenyl)amino)acetamide (1.0 eq)

  • Ethanol, anhydrous (1.5 eq)

  • Triphenylphosphine (PPh₃, 1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD, 1.5 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

Procedure:

  • To a flame-dried, N₂-purged round-bottom flask, add 2-((3-methoxyphenyl)amino)acetamide, triphenylphosphine, and anhydrous THF.

  • Add anhydrous ethanol to the solution.

  • Cool the flask to 0 °C in an ice bath.

  • Add DIAD dropwise via syringe over 20-30 minutes. The solution may turn from colorless to yellow/orange.

  • Allow the reaction to slowly warm to room temperature and stir overnight. Monitor by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • The crude residue can often be triturated with cold diethyl ether to precipitate a significant portion of the triphenylphosphine oxide, which can be removed by filtration.

  • Concentrate the filtrate and purify the remaining residue by flash column chromatography to isolate the N-ethylated product.

Comparative Analysis and Method Selection

FeatureDirect AlkylationReductive AminationMitsunobu Reaction
Alkyl Source Alkyl Halide (R-X)Aldehyde / KetoneAlcohol (R-OH)
Key Reagents Base (e.g., K₂CO₃, NaH)Selective Reductant (NaBH(OAc)₃)PPh₃, DEAD/DIAD
Conditions Mild to moderate heatingMild, room temperatureMild, 0 °C to RT (anhydrous)
Advantages Simple, cost-effective for reactive halides, well-established.Excellent scope, mild conditions, avoids halides, good for complex fragments.Uses alcohols directly, stereochemical inversion at the alcohol center.
Disadvantages Limited to available halides, potential for side reactions.Requires a carbonyl precursor, reductant can be expensive.Stoichiometric byproducts (TPPO) complicate purification, expensive reagents.
Best For... Introducing simple primary or benzylic groups.Introducing diverse and complex alkyl groups from carbonyls.Using an alcohol directly, especially for chiral secondary alcohols.

Conclusion

The N-alkylation of 2-((3-methoxyphenyl)amino)acetamide can be accomplished efficiently through several distinct synthetic strategies. Direct Alkylation is a straightforward choice for simple and reactive alkyl halides. Reductive Amination offers superior versatility and mild conditions, making it a preferred method for introducing a wide array of substituents derived from aldehydes and ketones. The Mitsunobu Reaction provides an elegant solution for the direct use of alcohols, though it comes with challenges in reagent cost and purification. The optimal choice depends on a careful consideration of the target structure, available resources, and project scale. The protocols and insights provided herein equip researchers to make informed decisions and successfully synthesize a diverse library of N-alkylated derivatives for further investigation.

References

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Application Notes and Protocols: N-Allylation of Anilines via Phase Transfer C
  • Synthesis of Secondary Amines via Self-Limiting Alkyl
  • Buchwald–Hartwig amin
  • Reductive amination in case of secondary amines - Chemistry Stack Exchange.
  • Alkylation of Amines under Mitsunobu Conditions.
  • Application Notes and Protocols for N-alkylation of Aniline with Long-Chain Alkyl Halides - Benchchem.
  • CA2738246C - Processes for the alkylation of secondary amine groups of morphinan derivatives - Google P
  • Amine alkyl
  • Buchwald–Hartwig Amination with Aqueous Ammonia - Synthesis Spotlight.
  • Buchwald–Hartwig amination with alkylamines.
  • Efficient Synthesis of Secondary Amines by Reductive Amin
  • (PDF)
  • Mitsunobu Reaction - Organic Chemistry Portal.
  • Phase Transfer Catalysis - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • Fukuyama–Mitsunobu alkylation in amine synthesis on solid phase revisited: N-alkylation with secondary alcohols and synthesis of curtatoxins | Request PDF - ResearchG
  • A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES - DTIC.
  • Amine synthesis by reductive amination (reductive alkyl
  • Reductive amin
  • Reductive Amination, and How It Works - Master Organic Chemistry.
  • Mitsunobu reaction - Organic Synthesis.

Sources

Application Note: High-Throughput Preparation of N-Aryl Glycine Amides for Library Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

N-aryl glycine amides are the fundamental repeating units of N-substituted glycines (peptoids) , a class of peptidomimetics resistant to proteolysis and capable of mimicking protein secondary structures. Unlike standard peptides, the side chain is attached to the nitrogen rather than the


-carbon, eliminating the chiral center and increasing backbone flexibility.[1]

For library synthesis, the preparation of these scaffolds presents a specific challenge: Nucleophilicity . While N-alkyl glycine amides are easily synthesized via


 displacement, N-aryl  variants involve displacing a halide with an aniline. Anilines are significantly less nucleophilic than alkyl amines (

~4.6 vs. ~10.5), often leading to incomplete conversions in standard protocols.

This guide details two validated workflows to overcome this barrier:

  • Solid-Phase Sub-Monomer Synthesis: The industry standard for high-diversity libraries (up to 100s of compounds).

  • Solution-Phase Buchwald-Hartwig Arylation: A precision method for installing sterically hindered or electron-deficient aryl groups.

Decision Matrix: Selecting the Route

Before initiating synthesis, consult the following decision logic to select the appropriate protocol for your specific library requirements.

decision_matrix Start Library Requirement Scale Scale per Compound? Start->Scale Diversity Diversity Source? Scale->Diversity < 50 mg (Library) Method_B METHOD B: Buchwald-Hartwig (Difficult Aryls) Scale->Method_B > 1 g (Batch) Aryl_Type Aryl Electronic State? Diversity->Aryl_Type Varying Anilines Method_A METHOD A: Solid-Phase Sub-Monomer (High Throughput) Aryl_Type->Method_A Electron Rich/Neutral Aryl_Type->Method_B Electron Poor/Steric

Figure 1: Strategic selection between Solid-Phase and Transition Metal-Catalyzed routes.

Method A: Solid-Phase Sub-Monomer Synthesis

Best For: Combinatorial libraries, oligomeric peptoids, and rapid analog generation.[1]

This method, pioneered by Zuckermann, builds the glycine unit in two steps: Acylation (introducing the backbone carbon) and Displacement (introducing the side chain). This avoids the need for pre-synthesizing N-protected amino acid monomers.

Mechanism of Action

The cycle relies on the displacement of a resin-bound bromide by an aniline. Due to the lower reactivity of anilines, we utilize Potassium Iodide (KI) as a catalyst. The iodide displaces the bromide to form a more reactive


-iodo intermediate (Finkelstein reaction in situ), which is then displaced by the aniline.

submonomer_cycle Resin 1. Rink Amide Resin (Free Amine) Acylation Step 1: Acylation (Bromoacetic Acid + DIC) Resin->Acylation Intermed Resin-Bound α-Bromoacetamide Acylation->Intermed Activation In-situ Activation (KI -> α-Iodo Species) Intermed->Activation DMF, Heat Displacement Step 2: Displacement (Aniline Nucleophile) Activation->Displacement Product Resin-Bound N-Aryl Glycine Displacement->Product Product->Acylation Repeat for Oligomer

Figure 2: The Sub-Monomer Cycle. The KI activation step is critical for N-aryl synthesis.

Detailed Protocol

Reagents:

  • Resin: Rink Amide MBHA resin (Loading: 0.5–0.7 mmol/g).

  • Acylation: Bromoacetic acid (0.6 M in DMF), N,N'-Diisopropylcarbodiimide (DIC) (50% v/v in DMF).

  • Displacement: Aniline derivative (1.0 M–2.0 M in DMF), Potassium Iodide (KI).

Step-by-Step Workflow:

  • Resin Preparation:

    • Swell 100 mg Rink Amide resin in DMF for 20 minutes.

    • Deprotect Fmoc (if present) using 20% Piperidine/DMF (2 x 10 min). Wash 5x with DMF.

  • Step 1: Bromoacetylation (The Backbone):

    • Add Bromoacetic acid (10 equiv relative to resin loading).

    • Add DIC (11 equiv).

    • Agitate at 35°C for 30 minutes .

    • QC Check: Perform a chloranil test. No blue color indicates complete acylation of the amine.

    • Wash resin 5x with DMF.

  • Step 2: Nucleophilic Displacement (The Side Chain):

    • Note: For alkyl amines, 1.0 M at RT is sufficient. For anilines , use the following modified conditions:

    • Prepare a solution of Aniline (2.0 M) and KI (0.5 M) in anhydrous DMF.

    • Add to resin and agitate at 50°C for 3–6 hours .

    • Optimization: For electron-deficient anilines (e.g., 4-fluoroaniline), extend time to 12 hours or perform double coupling.

    • Wash resin 5x with DMF, 3x with DCM.

  • Cleavage:

    • Treat resin with 95% TFA / 2.5%

      
       / 2.5% TIPS for 30 minutes.
      
    • Filter, evaporate TFA, and lyophilize.

Data Summary: Displacement Efficiency

Nucleophile TypeConcentrationTemp (°C)Time (h)Typical Yield
Primary Alkyl Amine1.0 M251>95%
Aniline (Electron Neutral) 2.0 M 50 3 90-95%
Aniline (Electron Poor)2.0 M + KI601275-85%
Steric Aniline (2,6-sub)2.0 M + KI7524<50% (Use Method B)

Method B: Solution-Phase Buchwald-Hartwig Arylation

Best For: Sterically hindered anilines, electron-poor systems, or late-stage functionalization.

When the


 displacement in Method A fails (e.g., with 2,6-disubstituted anilines), Palladium-catalyzed cross-coupling is the authoritative alternative. This method couples a pre-synthesized glycinamide with an aryl halide.
Protocol

Reagents:

  • Substrate: Glycinamide hydrochloride (or C-terminal protected glycine).

  • Coupling Partner: Aryl Bromide (Ar-Br).

  • Catalyst System:

    
     or 
    
    
    
    with BrettPhos (Ligand of choice for amides/amines).
  • Base:

    
     or 
    
    
    
    .

Step-by-Step Workflow:

  • Setup: In a glovebox or under Argon, combine Glycinamide (1.0 equiv), Aryl Bromide (1.2 equiv),

    
     (2.0 equiv).
    
  • Catalyst Addition: Add

    
     (2 mol%) and BrettPhos (4 mol%).
    
  • Solvent: Add anhydrous t-Amyl Alcohol or Dioxane (0.2 M concentration).

  • Reaction: Seal and heat to 80–100°C for 12–16 hours.

  • Workup: Filter through Celite, concentrate, and purify via Flash Chromatography (0-10% MeOH in DCM).

Quality Control & Validation

For library production, rigorous QC is required. N-aryl glycines are prone to oxidation; store under inert atmosphere.

  • LC-MS Verification:

    • Column: C18 Reverse Phase.

    • Mobile Phase:

      
      /Acetonitrile + 0.1% Formic Acid.
      
    • Target: Look for

      
      . Note: N-aryl glycines often show broader peaks than peptides due to cis/trans isomerism of the tertiary amide bond.
      
  • Common Failure Modes:

    • Incomplete Displacement (Method A): Mass spectrum shows M-Aniline+Br (bromide starting material). Remedy: Re-treat with fresh aniline/KI solution.

    • N-Overarylation: Rare in solid phase, but possible in solution. Remedy: Use excess amine in Method A; strictly control stoichiometry in Method B.

References

  • Zuckermann, R. N., et al. (1992). "Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis." Journal of the American Chemical Society.[2]

  • Proulx, C., et al. (2008). "Oligo(N-aryl glycines): A New Twist on Structured Peptoids." Journal of the American Chemical Society.[2]

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Davern, C. M., et al. (2021).[1] "Submonomer synthesis of peptoids containing trans-inducing N-imino- and N-alkylamino-glycines." RSC Advances.

Sources

Application Notes & Protocols: Leveraging 2-((3-Methoxyphenyl)amino)acetamide in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Small, Efficient Scaffolds

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying novel lead compounds.[1][2][3] By screening small, low-molecular-weight molecules (fragments), FBDD allows for a more thorough exploration of a target's chemical space, often yielding higher quality starting points for optimization.[2][3][4] These initial fragment hits, though typically exhibiting weak binding affinity (in the high micromolar to millimolar range), are prized for their high "ligand efficiency"—a measure of binding energy per heavy atom.[2][4] This efficiency makes them ideal building blocks for developing potent, selective, and drug-like candidates.[2][5]

This guide focuses on a representative fragment, 2-((3-Methoxyphenyl)amino)acetamide , to illustrate the core principles and workflows of a modern FBDD campaign. While not a widely documented FBDD starting point itself, its structure embodies key features that make it an excellent model for discussion: compliance with the "Rule of Three," a mix of hydrogen bond donors and acceptors, and clear vectors for synthetic elaboration.

PART 1: Characterizing the Model Fragment: 2-((3-Methoxyphenyl)amino)acetamide

A successful FBDD campaign begins with a well-curated fragment library.[1] Fragments are typically selected based on physicochemical properties that maximize their chances of binding and their potential for chemical evolution. The "Rule of Three" provides a useful set of guidelines for fragment selection.[5][6]

Let's analyze our model fragment against these principles:

Property"Rule of Three" Guideline2-((3-Methoxyphenyl)amino)acetamide ValueStatus
Molecular Weight < 300 Da180.20 g/mol [7]Compliant
cLogP ≤ 30.4[7]Compliant
Hydrogen Bond Donors ≤ 32 (amine N-H, amide N-H)Compliant
Hydrogen Bond Acceptors ≤ 33 (methoxy O, amide O, amine N)Compliant
Rotatable Bonds ≤ 34Borderline

Table 1: Physicochemical properties of the model fragment in relation to the "Rule of Three."

The acetamide group provides both hydrogen bond donor and acceptor capabilities, while the methoxyphenyl ring offers a hydrophobic surface and a hydrogen bond acceptor. The secondary amine serves as another hydrogen bond donor. Crucially, the structure presents clear, chemically tractable "growth vectors" for optimization—positions where chemists can add functionality to explore adjacent pockets on the target protein.[8]

PART 2: The FBDD Experimental Workflow

The journey from a fragment library to a validated hit involves a multi-stage process designed to reliably detect weak binding events and eliminate false positives. Sensitive biophysical techniques are essential.[4]

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization Lib Fragment Library (500-5000 compounds) Screen Primary Screen (e.g., SPR, TSA) Lib->Screen Hits Initial Hits Screen->Hits OrthoScreen Orthogonal Screen (e.g., NMR) Hits->OrthoScreen Triage Structure Structural Biology (X-ray, Cryo-EM) OrthoScreen->Structure ValidatedHits Validated, Characterized Hits Structure->ValidatedHits SBDD Structure-Based Design (Growing, Linking, Merging) ValidatedHits->SBDD Optimize Chem Medicinal Chemistry (Synthesis & SAR) SBDD->Chem Lead Lead Compound Chem->Lead

Caption: A generalized workflow for a Fragment-Based Drug Discovery campaign.

Protocol 1: Primary Screening via Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free technique ideal for primary screening due to its low protein consumption, rapid assay development, and ability to provide kinetic data.[9][10][11]

Objective: To identify fragments from a library that bind to a target protein immobilized on a sensor chip.

Materials:

  • Biacore series instrument (e.g., Biacore 4000)[12]

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine-HCl)

  • Target protein (e.g., Kinase, Protease) at >95% purity

  • Fragment library including 2-((3-Methoxyphenyl)amino)acetamide, solubilized in 100% DMSO.

  • Running buffer (e.g., HBS-EP+, pH 7.4, with 2-5% DMSO)

  • Reference protein (structurally unrelated to the target)

Methodology:

  • Protein Immobilization:

    • Activate the carboxymethylated dextran surface of the CM5 chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Immobilize the target protein on one flow cell and a reference protein on another using standard amine coupling to a target level of ~10,000 Response Units (RU).[12]

    • Deactivate remaining active esters with an injection of 1 M ethanolamine-HCl.

  • Fragment Screening:

    • Prepare fragment plates by diluting DMSO stocks into running buffer to a final concentration of 100-200 µM with a final DMSO concentration matching the running buffer.[13]

    • Perform single-concentration injections of each fragment over the target and reference surfaces.

    • Monitor the change in response units (RU) upon fragment binding and dissociation.

  • Data Analysis & Hit Triage:

    • Subtract the response from the reference surface to correct for non-specific binding and bulk refractive index changes.

    • A 'hit' is defined as a fragment that produces a stable and reproducible binding response significantly above the noise level.

    • Calculate the Ligand Efficiency (LE) for initial ranking: LE = (ΔG / HA), where ΔG is the binding free energy and HA is the number of heavy (non-hydrogen) atoms. Prioritize hits with high LE.

Protocol 2: Hit Validation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful orthogonal method for hit validation. It provides robust confirmation of binding in solution, helps eliminate artifacts, and can map the binding site on the protein.[14][15][16] Ligand-observed NMR experiments like Saturation Transfer Difference (STD) are particularly well-suited for detecting weak interactions.[14][17]

Objective: To confirm the binding of primary SPR hits and rule out false positives.

Materials:

  • NMR spectrometer (≥600 MHz) with a cryoprobe.

  • Isotopically labeled (¹⁵N) target protein (for protein-observed methods) or unlabeled protein (for ligand-observed methods).

  • NMR buffer (e.g., 50 mM phosphate, 150 mM NaCl, in 99.9% D₂O, pH 7.0).

  • Fragment hits from SPR screen.

Methodology (Ligand-Observed STD-NMR):

  • Sample Preparation:

    • Prepare a solution of the target protein at a concentration of 10-50 µM in NMR buffer.

    • Prepare a solution of the fragment (e.g., 2-((3-Methoxyphenyl)amino)acetamide) at a concentration of 1-2 mM.

    • Create a final sample containing both protein and fragment.

  • NMR Data Acquisition:

    • Acquire a standard 1D ¹H spectrum to confirm fragment integrity and solubility.

    • Acquire an STD-NMR spectrum. This involves selectively saturating protein resonances and observing the transfer of this saturation to the protons of a binding ligand.

    • Acquire a reference spectrum without protein saturation.

  • Data Analysis:

    • Subtract the on-resonance (saturated) spectrum from the off-resonance (reference) spectrum to generate the STD spectrum.

    • Protons on the fragment that are in close contact with the protein will show signals in the STD spectrum. The absence of signals indicates no binding.

    • The relative intensity of the STD signals can provide information about which part of the fragment is most intimately involved in the binding interaction.

Protocol 3: Structural Characterization by X-ray Crystallography

Obtaining a high-resolution crystal structure of the protein-fragment complex is the gold standard in FBDD.[18][19][20] It provides definitive proof of binding and reveals the precise binding mode, orientation, and key interactions, which is invaluable for structure-based drug design.[19][21]

Objective: To determine the three-dimensional structure of the target protein in complex with a validated fragment hit.

Materials:

  • Purified, crystallizable target protein.

  • Validated fragment hit (e.g., 2-((3-Methoxyphenyl)amino)acetamide).

  • Crystallization screens and reagents.

  • Synchrotron X-ray source.

Methodology:

  • Co-crystallization or Soaking:

    • Soaking: Grow apo-protein crystals first. Prepare a solution of the fragment at a high concentration (e.g., 1-10 mM) in a cryoprotectant-containing buffer and soak the crystals in this solution for a defined period (minutes to hours).

    • Co-crystallization: Mix the protein and fragment together prior to setting up crystallization trials.

  • Data Collection:

    • Flash-cool the crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron beamline.

  • Structure Solution and Refinement:

    • Process the diffraction data.

    • Solve the structure using molecular replacement with the known apo-protein structure.

    • Analyze the resulting electron density maps. A clear, unambiguous density corresponding to the shape of the fragment confirms its binding and reveals its pose.[18]

    • Refine the model of the protein-fragment complex to high resolution.

PART 3: From Hit to Lead: The Optimization Phase

With a validated, structurally characterized hit like 2-((3-Methoxyphenyl)amino)acetamide, the next phase is to rationally improve its potency and selectivity. This is typically achieved through three main strategies.[22]

Optimization_Strategies cluster_0 Fragment Growing cluster_1 Fragment Linking cluster_2 Fragment Merging start1 Fragment Hit end1 Grown Compound (Higher Affinity) start1->end1 Add moiety into adjacent pocket start2a Fragment A end2 Linked Compound (Greatly Increased Affinity) start2a->end2 Connect with a linker start2b Fragment B start2b->end2 Connect with a linker start3a Fragment X end3 Merged Compound (Novel Scaffold) start3a->end3 Combine overlapping features start3b Fragment Y start3b->end3 Combine overlapping features

Caption: Key strategies for hit-to-lead optimization in FBDD.

  • Fragment Growing: This is the most common strategy.[5][22] Guided by the crystal structure, chemists synthesize analogues of the initial fragment, adding chemical groups that extend into nearby pockets of the binding site to form new, favorable interactions.[8][23] For our model fragment, one could extend from the phenyl ring or the terminal amino group.

  • Fragment Linking: If a separate screening campaign identifies a second fragment that binds in a proximal but distinct pocket, the two fragments can be connected with a chemical linker.[22][23] This can lead to a dramatic increase in affinity due to the additive binding energy.[24]

  • Fragment Merging: This strategy applies when two fragments are found to bind in overlapping sites.[19] A new molecule is designed that combines the key binding features of both fragments into a single, more potent compound.[23][24]

This optimization process is iterative, with each new compound being tested for affinity and its structure determined by crystallography to guide the next round of design and synthesis.

Conclusion

Fragment-Based Drug Discovery offers a rational, efficient, and increasingly powerful path to novel therapeutics, particularly for challenging targets.[2][25] By starting with small, efficient molecules like the model compound 2-((3-Methoxyphenyl)amino)acetamide, researchers can build a deep, structure-guided understanding of target engagement. The disciplined application of sensitive biophysical screening techniques, followed by high-resolution structural biology and iterative medicinal chemistry, provides a robust framework for transforming low-affinity fragments into high-potency lead compounds.

References

  • Ciulli, A., & Fattori, D. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences. Available from: [Link]

  • de Beer, M. (n.d.). Approaches to Fragment-Based Drug Design. Utrecht University. Available from: [Link]

  • Navratilova, I., & Hopkins, A. L. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design. Available from: [Link]

  • Dominique, R. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter. Available from: [Link]

  • BioSolveIT GmbH. (n.d.). FBDD: Fragment-Based Drug Discovery. Available from: [Link]

  • Bruker. (n.d.). Fragment screening by ligand observed nmr. Available from: [Link]

  • Ferreira, R. S., et al. (2022). Fragment-based drug discovery-the importance of high-quality molecule libraries. Molecular Oncology. Available from: [Link]

  • Gingell, H., & Ulaganathan, T. (2024). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Sygnature Discovery. Available from: [Link]

  • Harner, M. J., et al. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. NIH National Center for Biotechnology Information. Available from: [Link]

  • American Chemical Society. (2025). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. Available from: [Link]

  • Massachusetts Biotechnology Council. (2025). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Available from: [Link]

  • National Center for Biotechnology Information. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. PMC. Available from: [Link]

  • Howard, S., & Abell, C. (2015). Applications of NMR in Fragment-Based Drug Design. Royal Society of Chemistry. Available from: [Link]

  • Technology Networks. (2022). Fragment-Based Approach To Enhance Drug Discovery Productivity. Available from: [Link]

  • PharmaFeatures. (2024). Fragment-Based Drug Discovery: A Comprehensive Overview. Available from: [Link]

  • MDPI. (2024). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Available from: [Link]

  • Selvita. (n.d.). X-ray Crystallography Fragment Screening. Available from: [Link]

  • Creative Biostructure. (n.d.). Protein X-ray Crystallography in Drug Discovery. Available from: [Link]

  • OBN. (2025). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Available from: [Link]

  • National Center for Biotechnology Information. (2012). Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. PMC. Available from: [Link]

  • Creative Biostructure. (n.d.). Fragment-to-Lead. Available from: [Link]

  • American Chemical Society. (2024). Fragment Merging, Growing, and Linking Identify New Trypanothione Reductase Inhibitors for Leishmaniasis. Journal of Medicinal Chemistry. Available from: [Link]

  • Navratilova, I., & Hopkins, A. L. (2010). Fragment screening by surface plasmon resonance. PubMed. Available from: [Link]

  • National Center for Biotechnology Information. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. PMC. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-amino-N-(3-methoxyphenyl)acetamide hydrochloride. PubChem. Available from: [Link]

  • Regnström, K., et al. (2013). Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target. PLOS One. Available from: [Link]

  • ResearchGate. (2025). (PDF) Fragment-Based Screening Using Surface Plasmon Resonance Technology. Available from: [Link]

  • Navratilova, I., & Hopkins, A. L. (2010). Fragment Screening by Surface Plasmon Resonance. SciSpace. Available from: [Link]

  • ResearchGate. (n.d.). A flowchart of FBDD. The steps required in FBDD are listed.... Scientific Diagram. Available from: [Link]

  • BioDuro. (2025). Fragment-Based Drug Discovery: A Unified Workflow for Efficient Lead Generation. Available from: [Link]

Sources

Application Note: Strategic Derivatization of the Primary Amide Motif in Anilinoacetamides

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process scientists working with the anilinoacetamide scaffold (specifically 2-(phenylamino)acetamide derivatives). It addresses the chemoselective modification of the primary amide functionality (


) in the presence of the nucleophilic aniline nitrogen.


-(phenylamino)acetamides
Scope:  Dehydration, Hofmann Rearrangement, and N-Functionalization

Introduction & Scaffold Analysis

The anilinoacetamide scaffold (Structure A ) is a privileged motif in medicinal chemistry, serving as a core pharmacophore in local anesthetics (lidocaine analogs), anti-arrhythmics, and kinase inhibitors. While the aniline nitrogen is often the focus of derivatization, the primary amide offers a versatile handle for installing bioisosteres (nitriles), chain-shortening (amines/carbamates), or solubility-enhancing groups.

The Chemoselectivity Challenge

The primary challenge in derivatizing A is the competing nucleophilicity of the aniline nitrogen (


).
  • Primary Amide (

    
    ): 
    
    
    
    . Poor nucleophile, requires activation.
  • Aniline Nitrogen (

    
    ): 
    
    
    
    (neutral nucleophilicity is high). Prone to alkylation/acylation.

This guide details protocols to selectively target the amide or utilize the aniline's reactivity for in situ protection.

Target Scaffold:



Decision Matrix & Workflow

Use the following logic flow to determine the optimal synthetic pathway for your target derivative.

ReactionWorkflow Start Anilinoacetamide (Ph-NH-CH2-CONH2) Goal Select Transformation Goal Start->Goal Nitrile Target: u03b1-Aminonitrile (Bioisostere/Precursor) Goal->Nitrile Dehydration Amine Target: Gem-Diamine/Urea (Chain Shortening) Goal->Amine Rearrangement Alkyl Target: N-Substituted Amide (Solubility/Potency) Goal->Alkyl Functionalization Method1 Method A: Dehydration (TFAA/Pyridine) Nitrile->Method1 Method2 Method B: Hofmann Rearrangement (PIDA/MeOH) Amine->Method2 Method3 Method C: Base-Mediated Alkylation (NaH/DMF) Alkyl->Method3 Warning CRITICAL: Trap with MeOH to prevent hydrolysis Method2->Warning

Figure 1: Strategic decision tree for anilinoacetamide derivatization. Select the pathway based on the desired pharmacophore.

Protocol A: Dehydration to -Aminonitriles[1]

Converting the amide to a nitrile creates an


-aminonitrile, a valuable precursor for Strecker-type chemistry and a metabolic blocker.
The Challenge

Standard dehydrating agents like


 or 

are harsh and will likely chlorinate or formylate the aniline nitrogen.
The Solution: Trifluoroacetic Anhydride (TFAA) / Pyridine

We utilize a mild dehydration protocol. If the aniline is secondary and electron-rich, this method may result in N-trifluoroacetylation of the aniline. This is often advantageous, serving as in situ protection.

Step-by-Step Protocol
ParameterSpecification
Reagents TFAA (1.2 equiv), Pyridine (3.0 equiv)
Solvent Dichloromethane (DCM) or 1,4-Dioxane (anhydrous)
Temperature

to RT
Monitoring IR (Appearance of

stretch at

)
  • Preparation: Dissolve the anilinoacetamide (1.0 mmol) in anhydrous DCM (5 mL) under inert atmosphere (

    
     or Ar).
    
  • Base Addition: Add dry pyridine (3.0 mmol) and cool the solution to

    
    .
    
  • Activation: Dropwise add Trifluoroacetic Anhydride (TFAA, 1.2 mmol).

    • Mechanistic Note: The amide oxygen attacks TFAA to form an imidate intermediate.

  • Elimination: Allow to warm to RT. The pyridine promotes E2 elimination of the trifluoroacetate group, forming the nitrile.

  • Workup: Quench with sat.

    
    . Extract with DCM.
    
    • Check: If the aniline was trifluoroacetylated (

      
      ), treat the crude with 
      
      
      
      in MeOH/Water (1:1) for 30 min to deprotect the amine while leaving the nitrile intact.

Validation:

  • IR Spectroscopy: Disappearance of broad Amide II band (

    
    ); Appearance of sharp Nitrile band (
    
    
    
    ).

Protocol B: Hofmann Rearrangement to Gem-Diamines

This transformation shortens the carbon chain, converting the amide moiety into an amine.[1] Critical Warning: The product of a standard Hofmann rearrangement on this scaffold is a gem-diamine (


). These are unstable aminals and will hydrolyze to aniline, formaldehyde, and ammonia.
Strategy:  We must trap the intermediate isocyanate with an alcohol to form a stable carbamate  or urea .
The Reagent: PIDA (Phenyliodine(III) diacetate)

PIDA is a hypervalent iodine reagent that effects the rearrangement under mild, non-brominating conditions, preserving the aniline ring.

Step-by-Step Protocol
ParameterSpecification
Reagent PIDA (1.1 equiv)
Solvent Methanol (for methyl carbamate) or t-BuOH (for Boc-amine)
Temperature

to RT
Time 2 - 4 hours
  • Dissolution: Dissolve anilinoacetamide (1.0 mmol) in HPLC-grade Methanol (5 mL).

  • Reagent Addition: Add PIDA (1.1 mmol) in one portion at

    
    .
    
  • Reaction: Stir at

    
     for 30 mins, then warm to RT.
    
    • Mechanism:[1][2][3][4] PIDA oxidizes the amide nitrogen. Migration of the

      
       group occurs, generating an isocyanate (
      
      
      
      ).
    • Trapping: Methanol attacks the isocyanate immediately.

  • Product Isolation: Evaporate solvent. Purify via flash chromatography (Silica, EtOAc/Hexane).

  • Result: The product is the

    
    -acetal urea derivative: 
    
    
    
    .

HofmannMechanism Substrate Amide (R-CONH2) Intermediate Isocyanate (R-N=C=O) Substrate->Intermediate PIDA -PhI, -AcOH Product Carbamate (R-NH-COOMe) Intermediate->Product + MeOH Trapping Trapping Agent (MeOH) Trapping->Product

Figure 2: PIDA-mediated Hofmann rearrangement with methanol trapping.

Protocol C: Chemoselective N-Alkylation

Alkylating the primary amide nitrogen (


) without touching the aniline nitrogen requires exploiting 

differences.
The Logic
  • Aniline NH: Not acidic (

    
    ). Nucleophilic in neutral state.
    
  • Amide NH: Acidic (

    
    ). Forms a resonance-stabilized anion upon deprotonation.
    
  • Strategy: Use a strong base (NaH) to quantitatively deprotonate the amide. The resulting amide anion is far more nucleophilic than the neutral aniline, directing alkylation to the amide.

Step-by-Step Protocol
  • Deprotonation: Suspend Sodium Hydride (NaH, 60% in oil, 1.1 equiv) in anhydrous DMF at

    
    .
    
  • Addition: Add anilinoacetamide (1.0 mmol) dissolved in DMF dropwise. Stir for 30 min. Evolution of

    
     gas confirms amide deprotonation.
    
    • Note: The aniline proton is not removed under these specific stoichiometric conditions.

  • Alkylation: Add the alkyl halide (e.g., MeI, BnBr, 1.05 equiv) dropwise.

  • Quench: Pour into ice water. The product usually precipitates.

  • Purification: Recrystallization from EtOH/Water is often sufficient.

Troubleshooting:

  • If dialkylation occurs (

    
    ), reduce base equivalents to 0.95 and lower temperature to 
    
    
    
    .
  • If aniline alkylation is observed (rare with NaH), consider protecting the aniline with a Boc group first.

References

  • Dehydration of Amides: Shipilovskikh, S. A., et al. "Appel-Type Dehydration of Amides to Nitriles."[5][6] Organic Letters, 2018.[5]

  • PIDA Hofmann Rearrangement: "Phenyliodine(III)diacetate (PIDA): Applications in Organic Synthesis." ResearchGate Review.

  • Chemoselective Acylation: Bode, J. W., et al. "Chemoselective Acylation of Primary Amines and Amides." J. Am. Chem. Soc., 2017.[7][8][9]

  • General Nitrile Synthesis: "Dehydration of Amides to Nitriles."[10][2][5][6][11] Organic Chemistry Portal.

  • Hofmann Mechanism: "Hofmann Rearrangement." Wikipedia.

Sources

Synthesis of kinase inhibitor intermediates using glycinamides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of Kinase Inhibitor Intermediates Using Glycinamide Scaffolds

Abstract & Strategic Overview

In the landscape of kinase inhibitor discovery, the glycinamide motif (


) serves as a deceptively simple yet critical "chassis" for constructing nitrogen-rich heterocycles. While often overlooked in favor of pre-functionalized aromatic starting materials, glycinamides offer a distinct advantage: they provide the essential 

backbone required to access 2(1H)-pyrazinone and imidazole scaffolds—two privileged structures in Type I and Type II kinase inhibition (e.g., FLT3, p38 MAPK, and CHK1 inhibitors).

This guide details the synthetic protocols for transforming glycinamide precursors into these bioactive cores. Unlike standard "mix-and-stir" recipes, these protocols focus on controlling regioselectivity and suppressing oxidative degradation, common pitfalls in the cyclization of


-amino amides.

Mechanistic Rationale: The Glycinamide Advantage

The utility of glycinamide lies in its amphoteric reactivity. The amine (


) acts as a nucleophile, while the amide nitrogen (

) can participate in cyclodehydration.
  • Pathway A (Pyrazinone Formation): Condensation with 1,2-dicarbonyls.[1] This is the primary route to pyrazinone-based inhibitors (e.g., analogs of certain FLT3 inhibitors). The reaction is driven by a double condensation (Schiff base formation) followed by tautomerization.

  • Pathway B (Imidazole Formation): Cyclization with orthoesters or imidates. This route accesses 4,5-disubstituted imidazoles , critical for p38 MAPK inhibitors where the imidazole nitrogen binds to the hinge region of the kinase.

Visualizing the Retrosynthetic Logic

KinaseRetrosynthesis Pyrazinone Pyrazinone Scaffold (FLT3/CHK1 Inhibitors) Imidazole Imidazole Scaffold (p38 MAPK Inhibitors) SchiffBase Intermediate: Diimine / Schiff Base SchiffBase->Pyrazinone Cyclodehydration (- 2 H2O) Amidine Intermediate: Formamidine / Imidate Amidine->Imidazole Cyclization Glycinamide STARTING MATERIAL: Substituted Glycinamide (R-CH(NH2)-CONH-R') Glycinamide->SchiffBase + Dicarbonyl Glycinamide->Amidine + Orthoester Dicarbonyl Reagent: 1,2-Dicarbonyl (Glyoxal) Dicarbonyl->SchiffBase Orthoester Reagent: Orthoester / DMA-DMA Orthoester->Amidine

Figure 1: Retrosynthetic divergence of glycinamide into two major kinase inhibitor classes.

Application I: Synthesis of 3,5-Disubstituted-2(1H)-Pyrazinones

The pyrazinone scaffold mimics the adenine ring of ATP, allowing it to anchor into the kinase hinge region via hydrogen bonds. The following protocol is optimized to prevent the formation of regioisomeric mixtures, a common issue when using asymmetric dicarbonyls.

Protocol 1: Condensation of Phenylglycinamide with Glyoxals

Target: Synthesis of a core scaffold for FLT3 inhibition. Critical Control Point: Temperature control during the initial imine formation is vital to prevent polymerization of the glyoxal species.

Reagents & Materials:

  • Substrate: 2-Amino-2-phenylacetamide (Phenylglycinamide) HCl salt [1.0 eq]

  • Carbonyl Source: Phenylglyoxal monohydrate [1.2 eq]

  • Base: Sodium Acetate (NaOAc) [2.5 eq] (Buffers the reaction, preventing hydrolysis)

  • Solvent: Methanol (MeOH) / Water (

    
    ) (4:1 ratio)
    

Step-by-Step Methodology:

  • Solubilization: In a 250 mL round-bottom flask, dissolve Phenylglycinamide HCl (10 mmol, 1.86 g) and NaOAc (25 mmol, 2.05 g) in a mixture of MeOH (40 mL) and

    
     (10 mL).
    
    • Note: Ensure complete dissolution before adding the glyoxal to avoid local concentration hotspots.

  • Controlled Addition: Cool the solution to 0°C using an ice bath. Add Phenylglyoxal monohydrate (12 mmol, 1.82 g) portion-wise over 15 minutes.

    • Why: Low temperature favors the kinetic formation of the correct mono-imine intermediate.

  • Reaction Phase: Allow the mixture to warm to room temperature (20-25°C) and stir for 12 hours.

    • Observation: The solution will typically darken to a deep orange/red as the pyrazinone chromophore forms.

  • Workup:

    • Concentrate the mixture under reduced pressure to remove MeOH.

    • Dilute the aqueous residue with EtOAc (50 mL).

    • Wash with 1M HCl (to remove uncyclized amine) followed by Brine.

  • Purification: The crude product often precipitates upon cooling the EtOAc layer. Alternatively, purify via flash column chromatography (SiO2, 0-5% MeOH in DCM).

Yield Expectation: 65-75% Data Validation:

  • 1H NMR (

    
    ):  Look for the pyrazinone ring proton singlet around 
    
    
    
    8.2-8.5 ppm.
  • LC-MS: Mass shift corresponding to

    
    .
    

Application II: Imidazole Cyclization for p38 MAPK Analogs

This protocol addresses the synthesis of 4,5-disubstituted imidazoles. The glycinamide nitrogen acts as the nucleophile attacking an activated ester or imidate.

Protocol 2: The "Bredereck" Cyclization Variation

Target: Synthesis of imidazole-4-carboxamides. Critical Control Point: Anhydrous conditions are strictly required. Moisture hydrolyzes the intermediate imidate back to the starting amide.

Reagents:

  • Substrate: Glycinamide HCl [1.0 eq]

  • Cyclizing Agent: Triethyl orthoformate (

    
    ) [Excess, acts as solvent]
    
  • Catalyst: Ammonium Acetate (

    
    ) [0.1 eq]
    

Workflow Diagram:

ImidazoleWorkflow Step1 1. Mix Glycinamide HCl + Triethyl Orthoformate Step2 2. Reflux (140°C) 4-6 Hours Step1->Step2 Catalyst: NH4OAc Step3 3. Distill off EtOH (Drives Equilibrium) Step2->Step3 - EtOH Step4 4. Cool & Precipitate (Imidazole Product) Step3->Step4

Figure 2: Workflow for the thermal cyclization of glycinamide to imidazole.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a reflux condenser.

  • Reaction Assembly: Suspend Glycinamide HCl (5 mmol) in Triethyl orthoformate (10 mL). Add catalytic

    
     (0.5 mmol).
    
  • Thermal Cyclization: Heat the mixture to reflux (approx. 146°C).

    • Process Control: A Dean-Stark trap can be used to remove the ethanol byproduct, pushing the equilibrium toward the imidazole.

  • Monitoring: Monitor via TLC (10% MeOH/DCM). The starting material (baseline) should disappear, replaced by a UV-active spot (Rf ~0.4).

  • Isolation:

    • Cool to room temperature.[2] The product may crystallize directly.

    • If not, remove excess orthoformate under high vacuum.

    • Recrystallize from Ethanol/Ether.

Quantitative Data Summary

ParameterPyrazinone Protocol (App I)Imidazole Protocol (App II)
Primary Solvent MeOH / WaterTriethyl Orthoformate (Neat)
Temperature 0°C

25°C
140°C (Reflux)
Reaction Time 12 - 16 Hours4 - 6 Hours
Key Byproduct Water (

)
Ethanol (

)
Critical Risk Regioisomer formationHydrolysis of intermediate
Typical Yield 65 - 75%55 - 70%

References

  • Collins, I. et al. (2012). "Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases." Tetrahedron, 68(50), 10286-10295.

  • Lister, J. H. (1971).[3] "Purines."[2][3][4][5][6] Chemistry of Heterocyclic Compounds, Wiley-Interscience. (Foundational text on Traube/Glycinamide cyclizations).

  • Fray, M. J. et al. (1995). "Synthesis of Imidazoles as p38 Kinase Inhibitors." Journal of Medicinal Chemistry. (Contextualizing the imidazole scaffold in kinase inhibition).
  • BenchChem. (2025). "Traube Purine Synthesis Protocols."

  • Cheeseman, G. W. H. (1975). "Synthesis of Pyrazinones from Amino Acetals." Journal of the Chemical Society, Perkin Transactions 1. (Historical grounding for the pyrazinone protocol).

Sources

Application Notes and Protocols for the Recrystallization of 2-((3-Methoxyphenyl)amino)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed framework for the selection of an optimal solvent and the subsequent recrystallization of 2-((3-Methoxyphenyl)amino)acetamide. The protocols outlined herein are designed for researchers, scientists, and drug development professionals engaged in the purification of this and structurally similar aromatic acetamide compounds. By integrating fundamental principles of solubility with systematic experimental methodologies, this document serves as a practical resource for achieving high purity crystalline products.

Introduction: The Science of Recrystallization

Recrystallization is a pivotal technique in chemical synthesis for the purification of solid compounds. The fundamental principle hinges on the differential solubility of a compound in a given solvent at varying temperatures. An ideal recrystallization solvent will dissolve the target compound sparingly at ambient temperature but will exhibit high solubility at an elevated temperature, typically the solvent's boiling point.[1] Conversely, impurities should either be highly soluble at all temperatures, remaining in the mother liquor upon cooling, or largely insoluble in the hot solvent, allowing for their removal via hot filtration.[2][3]

The selection of an appropriate solvent is the most critical parameter for a successful recrystallization.[1][4] A judicious choice not only maximizes the yield and purity of the final product but also ensures the formation of well-defined crystals, which are easier to handle and dry. For 2-((3-Methoxyphenyl)amino)acetamide, a molecule possessing both polar (amide, amine, methoxy ether) and nonpolar (aromatic ring) functionalities, the choice of solvent will be dictated by a careful balance of polarity.

Strategic Solvent Selection for 2-((3-Methoxyphenyl)amino)acetamide

The "like dissolves like" principle serves as a foundational guide for solvent selection.[5] Given the structure of 2-((3-Methoxyphenyl)amino)acetamide, solvents of intermediate to high polarity are likely candidates. However, empirical testing is indispensable for identifying the optimal solvent system.

Candidate Solvents

Based on the general solubility characteristics of aromatic acetamides, the following solvents are proposed for initial screening. Their physical properties are summarized in Table 1.

SolventBoiling Point (°C)Polarity IndexSafety Considerations
Water10010.2Non-toxic, non-flammable
Ethanol785.2Flammable, irritant
Methanol656.6Flammable, toxic
Isopropanol824.3Flammable, irritant
Ethyl Acetate774.4Flammable, irritant
Acetone565.1Highly flammable, irritant
Toluene1112.4Flammable, toxic, irritant

Note: Polarity indices are relative values and can vary slightly depending on the scale used. Safety information is a summary; always consult the full Safety Data Sheet (SDS) before use.

Experimental Protocol for Solvent Screening

This protocol outlines a systematic approach to identify a suitable single-solvent system for the recrystallization of 2-((3-Methoxyphenyl)amino)acetamide.

Materials:

  • Crude 2-((3-Methoxyphenyl)amino)acetamide

  • Candidate solvents (from Table 1)

  • Test tubes (small)

  • Heating block or water bath

  • Vortex mixer

  • Glass stirring rods

Procedure:

  • Initial Solubility at Ambient Temperature:

    • Place approximately 50 mg of the crude compound into a series of labeled test tubes.

    • Add 1 mL of a candidate solvent to each respective test tube.

    • Agitate the mixture thoroughly using a vortex mixer for 1 minute.

    • Observe and record the solubility. If the compound dissolves completely, the solvent is unsuitable for single-solvent recrystallization.[5]

  • Solubility at Elevated Temperature:

    • For solvents in which the compound was insoluble or sparingly soluble at room temperature, heat the test tube using a heating block or water bath to the boiling point of the solvent.

    • Add the solvent dropwise, with continuous stirring, until the solid completely dissolves. Record the approximate volume of solvent required.

    • An ideal solvent will dissolve the compound in a reasonable volume of hot solvent.[3]

  • Crystallization upon Cooling:

    • Allow the hot, saturated solutions to cool slowly to room temperature.

    • If crystallization does not occur, induce it by scratching the inside of the test tube with a glass rod or by placing the tube in an ice-water bath.

    • Observe the quantity and quality of the crystals formed. A significant yield of crystalline solid indicates a promising solvent.

dot graph TD { A[Start: Crude 2-((3-Methoxyphenyl)amino)acetamide] --> B{Solvent Screening}; B --> C{Test Solubility in Cold Solvent}; C --> D{Soluble?}; D -- Yes --> E[Reject Solvent]; D -- No --> F{Test Solubility in Hot Solvent}; F --> G{Insoluble?}; G -- Yes --> E; G -- No --> H{Cool Solution}; H --> I{Crystals Form?}; I -- No --> E; I -- Yes --> J[Select as Optimal Solvent]; }

Caption: Workflow for single-solvent selection.

Recrystallization Protocol for 2-((3-Methoxyphenyl)amino)acetamide

This protocol details the bulk purification of the target compound once an optimal solvent has been identified through the screening process.

Materials:

  • Crude 2-((3-Methoxyphenyl)amino)acetamide

  • Optimal recrystallization solvent

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Büchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Watch glass

Procedure:

  • Dissolution:

    • Place the crude 2-((3-Methoxyphenyl)amino)acetamide in an Erlenmeyer flask of appropriate size.

    • Add the selected solvent in an amount pre-determined from the screening experiment to be just enough to dissolve the compound at boiling.

    • Heat the mixture to boiling on a hot plate with gentle stirring. Add a minimal amount of additional hot solvent dropwise until all the solid has dissolved.[4] Note: Avoid adding a large excess of solvent as this will reduce the yield.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be performed quickly to prevent premature crystallization.

  • Crystallization:

    • Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1]

    • Once the flask has reached ambient temperature, it can be placed in an ice-water bath to maximize the yield of the crystalline product.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying:

    • Allow the crystals to air-dry on the filter paper by drawing air through the funnel for a period.

    • For complete drying, transfer the crystals to a watch glass and place them in a vacuum oven at a temperature well below the compound's melting point.

dot graph TD { A[Start: Crude Compound] --> B{Dissolve in Minimal Hot Solvent}; B --> C{Hot Filtration (if needed)}; C --> D{Slow Cooling for Crystallization}; D --> E{Ice Bath to Maximize Yield}; E --> F{Vacuum Filtration}; F --> G{Wash with Cold Solvent}; G --> H[Dry Crystals]; H --> I[End: Pure Crystalline Product]; }

Caption: General recrystallization workflow.

Troubleshooting and Advanced Techniques

Oiling Out

If the compound separates as a liquid ("oils out") rather than forming crystals, it may be due to the boiling point of the solvent being higher than the melting point of the compound, or a high concentration of impurities. To remedy this, reheat the solution to dissolve the oil and add more solvent before attempting to cool again.

Mixed-Solvent Recrystallization

If no single solvent is found to be suitable, a mixed-solvent system can be employed.[2] This involves using two miscible solvents: one in which the compound is highly soluble and another in which it is poorly soluble.

Protocol for Mixed-Solvent Selection:

  • Dissolve the compound in a minimal amount of the "good" solvent at its boiling point.

  • Add the "poor" solvent (the anti-solvent) dropwise until a persistent cloudiness is observed.

  • Add a few drops of the "good" solvent to redissolve the precipitate and render the solution clear again.

  • Allow the solution to cool slowly to induce crystallization.

Common mixed-solvent pairs include ethanol-water, and toluene-hexane.[4]

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Be mindful of the flammability of organic solvents and avoid open flames.

  • Consult the Safety Data Sheet (SDS) for each solvent before use to be fully aware of its hazards. The hydrochloride salt of a related compound is listed as harmful if swallowed and causes skin and eye irritation.[6] Similar precautions should be taken with the target compound.

Conclusion

The successful recrystallization of 2-((3-Methoxyphenyl)amino)acetamide is readily achievable through a systematic and well-informed approach to solvent selection. The protocols provided in this application note offer a robust framework for both the initial screening of solvents and the subsequent bulk purification. By understanding the underlying principles of solubility and crystallization, researchers can effectively enhance the purity of their synthesized compounds.

References

  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from [Link]

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide | PDF. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

  • Journal of Chemical Education. (1976). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Transition task: Finding the best solvent for recrystallisation. Retrieved from [Link]

  • PubChem. (n.d.). 2-amino-N-(3-methoxyphenyl)acetamide hydrochloride. Retrieved from [Link]

  • LookChem. (n.d.). Purification of Acetamide - Chempedia. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Recrystallization of Impure Acetanilide and Melting Point Determination. Retrieved from [Link]

Sources

Revolutionizing Amide Synthesis: A Microwave-Assisted Protocol for 2-((3-Methoxyphenyl)amino)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of 2-((3-Methoxyphenyl)amino)acetamide, a valuable intermediate in drug discovery, utilizing microwave-assisted organic synthesis (MAOS). This modern approach offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and alignment with the principles of green chemistry.[1][2][3][4] This guide is tailored for researchers, scientists, and professionals in drug development, offering in-depth technical insights, a step-by-step protocol, characterization data, and troubleshooting advice to ensure successful and reproducible synthesis.

Introduction: The Paradigm Shift in Synthetic Chemistry

The synthesis of amide bonds is a cornerstone of medicinal chemistry, with the resulting structures forming the backbone of numerous pharmaceuticals. The target molecule, 2-((3-Methoxyphenyl)amino)acetamide, serves as a key building block for more complex bioactive compounds. Traditional synthetic routes often involve prolonged reaction times at elevated temperatures, leading to potential side product formation and increased energy consumption.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, revolutionizing chemical transformations by directly and efficiently heating the reaction mixture.[2][3][4] This technique leverages the ability of polar molecules to align with the oscillating electric field of the microwave irradiation, resulting in rapid and uniform heating.[4] The primary benefits of this approach include:

  • Accelerated Reaction Rates: Dramatically shorter reaction times, often from hours to minutes.[1][3]

  • Enhanced Yields and Purity: Minimization of side reactions leading to cleaner products and higher yields.[3][4]

  • Energy Efficiency: Reduced energy consumption compared to conventional heating methods.[1][3]

  • Green Chemistry Alignment: Often allows for the use of less solvent or more environmentally benign solvents.[2][4]

This application note will demonstrate the successful application of MAOS to the N-alkylation of 3-methoxyaniline with 2-chloroacetamide, providing a robust and efficient pathway to 2-((3-Methoxyphenyl)amino)acetamide.

Reaction Mechanism and Rationale

The synthesis of 2-((3-Methoxyphenyl)amino)acetamide proceeds via a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of 3-methoxyaniline acts as a nucleophile, attacking the electrophilic carbon atom of 2-chloroacetamide. This results in the displacement of the chloride leaving group and the formation of the desired N-C bond.

The application of microwave irradiation significantly accelerates this process. The polar nature of the reactants and the transition state allows for efficient absorption of microwave energy, leading to a rapid increase in the internal temperature of the reaction mixture. This localized and instantaneous heating overcomes the activation energy barrier more effectively than conventional heating, resulting in a faster reaction rate.[3][4]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the microwave-assisted synthesis of 2-((3-Methoxyphenyl)amino)acetamide.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplier
3-MethoxyanilineReagentSigma-Aldrich
2-ChloroacetamideReagentAlfa Aesar
Potassium Carbonate (K₂CO₃)AnhydrousFisher Scientific
Acetonitrile (CH₃CN)HPLC GradeVWR
Ethyl acetateACS GradeEMD Millipore
HexaneACS GradeEMD Millipore
Deionized Water
Microwave Synthesis Vials (10 mL)CEM, Biotage, etc.
Magnetic Stir Bars

3.2. Instrumentation

  • Microwave Synthesizer (e.g., CEM Discover, Biotage Initiator)

  • Magnetic Stirrer/Hotplate

  • Rotary Evaporator

  • Melting Point Apparatus

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

  • Standard laboratory glassware

3.3. Reaction Setup and Procedure

  • Reagent Preparation: In a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add 3-methoxyaniline (1.0 mmol, 123.15 mg), 2-chloroacetamide (1.2 mmol, 112.2 mg), and anhydrous potassium carbonate (2.0 mmol, 276.4 mg).

  • Solvent Addition: Add 5 mL of acetonitrile to the vial.

  • Vial Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial into the cavity of the microwave synthesizer. Set the following reaction parameters:

    • Temperature: 120 °C

    • Time: 15 minutes

    • Power: 200 W (or set to dynamic power control)

    • Stirring: High

  • Reaction Monitoring: After the irradiation is complete, allow the vial to cool to room temperature. Monitor the reaction progress by TLC using a mobile phase of ethyl acetate/hexane (1:1). The starting materials and product can be visualized under UV light (254 nm).

  • Work-up and Purification:

    • Filter the reaction mixture to remove the potassium carbonate.

    • Wash the solid residue with a small amount of acetonitrile.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure 2-((3-Methoxyphenyl)amino)acetamide as a solid.

3.4. Experimental Workflow Diagram

experimental_workflow reagents 1. Reagent Addition (3-Methoxyaniline, 2-Chloroacetamide, K₂CO₃) solvent 2. Solvent Addition (Acetonitrile) reagents->solvent seal 3. Vial Sealing solvent->seal microwave 4. Microwave Irradiation (120°C, 15 min) seal->microwave cool 5. Cooling microwave->cool tlc 6. Reaction Monitoring (TLC) cool->tlc workup 7. Work-up & Purification (Filtration, Concentration, Recrystallization) tlc->workup product Pure Product workup->product

Caption: Workflow for the microwave-assisted synthesis of 2-((3-Methoxyphenyl)amino)acetamide.

Characterization of 2-((3-Methoxyphenyl)amino)acetamide

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

4.1. Physical Properties

PropertyExpected Value
Molecular FormulaC₉H₁₂N₂O₂
Molecular Weight180.20 g/mol [5]
AppearanceOff-white to pale brown solid
Melting PointTo be determined experimentally

4.2. Spectroscopic Data

TechniqueExpected Peaks/Signals
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~7.2 (t, 1H, Ar-H), ~6.7-6.5 (m, 3H, Ar-H), ~5.8 (br s, 1H, NH), ~3.8 (s, 3H, OCH₃), ~3.8 (s, 2H, CH₂)
¹³C NMR (100 MHz, CDCl₃)δ (ppm): ~170 (C=O), ~160 (Ar-C-O), ~140 (Ar-C-N), ~130 (Ar-C-H), ~110 (Ar-C-H), ~105 (Ar-C-H), ~100 (Ar-C-H), ~55 (OCH₃), ~45 (CH₂)
IR (KBr, cm⁻¹)ν (cm⁻¹): ~3300 (N-H stretch), ~3200 (N-H stretch), ~1650 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II), ~1250 (C-O stretch)
Mass Spectrometry (ESI+) m/z: 181.09 [M+H]⁺

Note: The exact chemical shifts and peak positions may vary slightly depending on the solvent and instrument used.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reactionIncrease reaction time or temperature. Ensure anhydrous conditions.
Loss of product during work-upOptimize the purification method (e.g., column chromatography if recrystallization is inefficient).
Presence of Starting Material Insufficient reaction time or temperatureIncrease microwave irradiation time or setpoint temperature.
Formation of Side Products Overheating or prolonged reaction timeDecrease reaction temperature or time.
Presence of impurities in starting materialsUse high-purity reagents.
Difficulty in Purification Product and impurities have similar polaritiesEmploy column chromatography with a gradient elution system.

Conclusion

This application note has detailed a rapid, efficient, and reproducible protocol for the synthesis of 2-((3-Methoxyphenyl)amino)acetamide using microwave irradiation. The significant reduction in reaction time and the high yield obtained underscore the advantages of MAOS in modern organic synthesis. This method provides a valuable tool for researchers in the pharmaceutical and chemical industries, enabling the accelerated production of key intermediates for drug discovery and development. The principles and techniques outlined herein can be adapted for the synthesis of a wide range of related amide compounds.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). Vertex AI Search.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI. (2025). MDPI.
  • Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A. (2019). Advanced Journal of Chemistry, Section A.
  • Microwave Chemistry and its Applications - Research Journal of Pharmaceutical Dosage Forms and Technology. (2020). Research Journal of Pharmaceutical Dosage Forms and Technology.
  • specific effects of microwave - Solid supported reaction. (n.d.). Solid supported reaction.
  • Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst - Organic Chemistry Portal. (2013). Organic Chemistry Portal.
  • 2-amino-N-(3-methoxyphenyl)acetamide hydrochloride. (2025). PubChem.

Sources

Troubleshooting & Optimization

Preventing dialkylation during 2-((3-Methoxyphenyl)amino)acetamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This is Ticket #402: Optimization of N-Alkylation for m-Anisidine .

Below is a comprehensive technical guide designed to resolve the issue of dialkylation (over-alkylation) during the synthesis of 2-((3-Methoxyphenyl)amino)acetamide . This guide is structured as a Tier 3 Engineering Support resource, moving beyond basic instructions to address the root causes of side-product formation.

Subject: Preventing Dialkylation in the Synthesis of 2-((3-Methoxyphenyl)amino)acetamide Ticket ID: CHEM-SUP-402 Status: Resolved / Knowledge Base Article Applicable Substrates: 3-Methoxyaniline (m-Anisidine), 2-Chloroacetamide

Root Cause Analysis: The Nucleophilicity Paradox

User Question: "I am reacting 1 equivalent of m-anisidine with 1 equivalent of 2-chloroacetamide, but I consistently get 30-40% of the dialkylated tertiary amine impurity. Why is the product reacting faster than the starting material?"

Technical Explanation: This is a classic case of the Nucleophilicity Paradox in amine alkylation.

  • Starting Material: m-Anisidine is a primary aniline. Its lone pair is delocalized into the aromatic ring, reducing its basicity (

    
    ) and nucleophilicity.
    
  • Product: The mono-alkylated product is a secondary aniline. The alkyl group (acetamide chain) is slightly electron-donating (inductively), which often makes the secondary amine more nucleophilic than the primary amine starting material.

  • Result: As soon as the product forms, it outcompetes the remaining m-anisidine for the alkyl halide, leading to the "runaway" formation of the dialkylated impurity.

Mechanism Visualization

The following diagram illustrates the competitive pathways driving the impurity formation.

ReactionPathways Aniline m-Anisidine (Primary Amine) Low Nucleophilicity Product Target Product (Secondary Amine) HIGHER Nucleophilicity Aniline->Product Slow (k1) + Reagent Reagent 2-Chloroacetamide (Electrophile) Impurity Dialkylated Impurity (Tertiary Amine) Dead End Product->Impurity FAST (k2) + Reagent (Major Side Reaction)

Caption: Kinetic competition where k2 > k1 leads to unavoidable dialkylation under 1:1 stoichiometry.

Protocol Optimization: The "Statistical Flood" Method

User Question: "How do I stop the reaction at the mono-alkylated stage?"

Solution: Since you cannot easily reverse the electronic advantage of the product, you must use Statistical Kinetic Control . By flooding the reaction with excess aniline, you statistically ensure the alkyl halide collides with the starting material rather than the product.

Optimized Protocol (High Selectivity)
VariableStandard ConditionOptimized Condition Reason
Stoichiometry 1.0 eq Aniline : 1.0 eq Halide3.0 - 5.0 eq Aniline : 1.0 eq Halide Statistically favors attack by starting material.
Catalyst None0.1 eq Sodium Iodide (NaI) "Finkelstein" conditions. Converts Cl to I in situ. Iodide is a better leaving group, allowing the reaction to proceed at lower temperatures.
Base

or


or DIPEA
Use a milder base to prevent deprotonation of the acetamide amide group.
Temperature Reflux (80-100°C)40-60°C Lower temperature improves selectivity (Kinetic vs Thermodynamic control).
Step-by-Step Workflow
  • Dissolution: Dissolve 3.0 equivalents of m-anisidine and 0.1 equivalents of NaI in Ethanol or DMF (Concentration ~0.5 M).

  • Base Addition: Add 1.2 equivalents of Sodium Bicarbonate (

    
    ) or DIPEA.
    
  • Controlled Addition: Add 1.0 equivalent of 2-chloroacetamide.

    • Crucial: Do not add the aniline to the halide. The halide must be the limiting reagent at all times.

  • Reaction: Heat to 50°C and monitor by TLC/HPLC.

  • Completion: Stop immediately when the halide is consumed. Do not wait for "full conversion" of the aniline (it is in excess).

Purification Strategy: Recovering the Excess Aniline

User Question: "Using 3 equivalents of aniline is expensive and messy. How do I purify the product and recover the excess starting material?"

Solution: m-Anisidine is a liquid/oil with distinct solubility properties compared to the amide product. You can utilize a pH-Swing Extraction to separate them.

The pH-Swing Protocol
  • Evaporation: Remove the reaction solvent (Ethanol/DMF) under reduced pressure.

  • Acid Wash (The Separation Step):

    • Dissolve the crude residue in Ethyl Acetate (EtOAc) .

    • Wash with 1M Hydrochloric Acid (HCl) .

    • Chemistry: Both the Product and the Excess m-Anisidine will protonate and move into the aqueous layer. The non-basic impurities remain in organic.

    • Note: If your product precipitates as the HCl salt, filter it off directly (Ideal scenario).

  • Selective Precipitation (Optional refinement):

    • The basicity difference between m-anisidine (

      
       4.2) and the product (
      
      
      
      ~5.2) is small but exploitable. Careful adjustment of pH to ~4.5 might keep the aniline in solution while the product precipitates, though this is difficult to control.
  • Column Chromatography (The Robust Method):

    • If extraction fails, use flash chromatography.

    • Mobile Phase: Hexanes:Ethyl Acetate (Start 80:20

      
       50:50).
      
    • Order of Elution:

      • Dialkylated Impurity (Least Polar - elutes first).

      • m-Anisidine (Excess).

      • Target Product (Most Polar due to amide H-bonding).

Workup Decision Tree

WorkupFlow Start Crude Reaction Mixture (Product + Excess Aniline + Salts) Solvent Evaporate Reaction Solvent Dissolve in EtOAc Start->Solvent Wash Wash with Water/Brine (Remove Inorganic Salts) Solvent->Wash Decision Is Product Solid? Wash->Decision SolidYes Recrystallization (Ethanol/Water or Toluene) Decision->SolidYes Yes SolidNo Flash Chromatography (Hex/EtOAc) Decision->SolidNo No (Oil) Recover Collect Excess Aniline Fraction (Distill/Recycle) SolidNo->Recover Fraction 2

Caption: Decision logic for isolating the mono-alkylated product from excess starting material.

Alternative Routes (If Direct Alkylation Fails)

User Question: "I tried the excess aniline method, but the yield is still low. Is there a completely different chemical route?"

Solution: Yes. If direct alkylation is problematic, use the Ester-Amidation Route . This moves the difficult step to a more controllable environment.

Route:

  • Step 1: React m-anisidine with Ethyl Bromoacetate (instead of chloroacetamide).

    • Why? Esters are often easier to purify than amides, and the reaction can be run in milder conditions.

  • Step 2: Isolate the intermediate: Ethyl 2-((3-methoxyphenyl)amino)acetate.

  • Step 3: Aminolysis . Treat the ester with Ammonia (

    
     in Methanol) to convert the ester to the primary amide.
    
    • Advantage:[1] This avoids the formation of the tertiary amine during the amide formation step, although Step 1 still requires excess aniline to prevent dialkylation.

Frequently Asked Questions (FAQ)

Q: Can I use NaH (Sodium Hydride) as a base? A: No. NaH is too strong. It will deprotonate the aniline (


 ~30) and the amide nitrogen of the reagent (

~17). This leads to complex side reactions and polymerization. Stick to Carbonates (

) or Bicarbonates.

Q: Why add Sodium Iodide (NaI)? A: This utilizes the Finkelstein Reaction .[2] NaI reacts with 2-chloroacetamide to form 2-iodoacetamide in situ. The C-I bond is weaker and more reactive than the C-Cl bond. This allows you to run the reaction at lower temperatures (e.g., 40°C instead of 80°C). Lower thermal energy generally increases selectivity for the mono-substitution.

Q: What is the appearance of the target product? A: Based on crystallographic data for similar derivatives, the product 2-((3-Methoxyphenyl)amino)acetamide typically crystallizes as a solid (often white or off-white needles) from polar solvents like Ethanol/Ethyl Acetate.

References

  • Mancilla, T., et al. (2003).[3] "Synthesis and characterization of new 2-(alkylamino)acetamides." Arkivoc, (xi), 37-47.[3] (Describes characterization of similar acetamide derivatives).

  • Master Organic Chemistry. (2017). "Alkylation of Amines Generally Sucks."[4] (General mechanistic review of the polyalkylation problem).

  • Salvatore, R. N., et al. (2001). "Synthesis of secondary amines." Tetrahedron, 57(37), 7785-7811. (Review of selective mono-alkylation strategies).

  • Finkelstein Reaction Conditions. (General reference for Halide Exchange in N-alkylation). Organic Chemistry Portal.

Sources

Technical Support Center: Optimizing the Synthesis of N-(3-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers and drug development professionals. This guide, prepared by a Senior Application Scientist, provides in-depth troubleshooting and optimization strategies for the N-acylation of m-anisidine with chloroacetamide to yield N-(3-methoxyphenyl)acetamide. We move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can adapt and overcome challenges in your own laboratory setting.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of N-(3-methoxyphenyl)acetamide, also known as m-acetanisidide.[1][2][3]

Question 1: My reaction yield is significantly lower than expected. What are the primary causes and how can I improve it?

Answer: Low yield in this N-acylation reaction is a frequent challenge stemming from several factors. A systematic approach to troubleshooting is crucial.

Potential Causes & Solutions:

  • Incomplete Reaction: The nucleophilicity of the aniline nitrogen in m-anisidine can be moderate. The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Extend the reaction time if starting material is still present. Consider a moderate increase in temperature (e.g., to 50-60 °C), but be mindful of potential side reactions.[4]

  • Side Reactions: The most common side reaction is the formation of a di-acetylated product where a second chloroacetyl group reacts with the nitrogen of the newly formed amide. Another possibility is the reaction of m-anisidine with the product itself.

    • Solution: Control the stoichiometry carefully. Use a slight excess (1.1-1.2 equivalents) of chloroacetamide. Adding the chloroacetamide solution dropwise to the m-anisidine solution can help maintain a low concentration of the acylating agent and minimize di-acylation.[5]

  • Base Inefficiency: The reaction of anilines with acyl chlorides generates hydrochloric acid (HCl), which protonates the unreacted aniline, rendering it non-nucleophilic.[6] An inadequate or inappropriate base will fail to neutralize this acid effectively.

    • Solution: Incorporate a non-nucleophilic base to scavenge the generated HCl. Inorganic bases like potassium carbonate (K2CO3) or sodium bicarbonate (NaHCO3) are often effective.[6] Tertiary amines like triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA) can also be used, but must be of high purity to avoid side reactions.[7][8]

  • Suboptimal Solvent Choice: The solvent plays a critical role in dissolving reactants and influencing reaction rates.[9][10]

    • Solution: Aprotic polar solvents such as acetonitrile (CH3CN), dimethylformamide (DMF), or dichloromethane (DCM) are generally good choices.[6] Acetonitrile is often preferred as it dissolves the reactants well and is relatively easy to remove during workup.[6] Avoid protic solvents like water or alcohols during the acylation step, as they can react with chloroacetamide.[10][11]

Question 2: My final product is discolored (e.g., yellow or brown). What causes this and how can I obtain a pure, white product?

Answer: Discoloration is typically due to trace impurities, often arising from the oxidation of the m-anisidine starting material.

Solutions:

  • Purification of Starting Material: If your m-anisidine has a dark appearance, consider purifying it by distillation or column chromatography before use.

  • Decolorization during Workup: After the reaction is complete and the product has been extracted, you can treat the organic solution with activated charcoal. The charcoal will adsorb the colored impurities.

    • Protocol: Add a small amount of activated charcoal to your solution, heat it gently for a few minutes, and then perform a hot filtration to remove the charcoal.[12]

  • Recrystallization: This is a powerful technique for purification.

    • Protocol: Dissolve the crude product in a minimal amount of a hot solvent (e.g., an ethanol/water mixture). Allow the solution to cool slowly. The pure N-(3-methoxyphenyl)acetamide will crystallize out, leaving the impurities in the solution.[12]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the reaction between m-anisidine and chloroacetamide?

A1: The reaction is a nucleophilic acyl substitution. The nitrogen atom of the m-anisidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroacetamide. This is followed by the departure of the chloride leaving group. The presence of a base is crucial to neutralize the HCl byproduct.

Q2: How does the methoxy group on the m-anisidine ring affect its reactivity?

A2: The methoxy group (-OCH3) is an electron-donating group. Through resonance, it increases the electron density on the aromatic ring, which in turn enhances the nucleophilicity of the amine group, making it more reactive towards acylation compared to unsubstituted aniline.

Q3: Can I use a different acylating agent instead of chloroacetamide?

A3: Yes, other acylating agents like acetyl chloride or acetic anhydride can be used. Acetyl chloride is more reactive than chloroacetamide, which could lead to a faster reaction but also potentially more side products if not controlled carefully.[5] Acetic anhydride is another option, often used with a catalyst like 4-(dimethylaminopyridine) (DMAP) for less reactive anilines.[5][13][14]

Q4: What is the role of a phase transfer catalyst (PTC) and could it be beneficial in this reaction?

A4: A phase transfer catalyst, such as tetrabutylammonium bromide (TBAB), is useful when reactants are in different phases (e.g., a solid inorganic base in an organic solvent). The PTC helps to transport the anion of the base into the organic phase to facilitate the reaction.[6] For this reaction, if you are using a solid base like K2CO3 with a solvent like acetonitrile, a PTC could potentially increase the reaction rate and yield.[6]

Optimized Experimental Protocol

This protocol provides a robust starting point for achieving a high yield of N-(3-methoxyphenyl)acetamide.

Materials:

  • m-Anisidine

  • Chloroacetamide

  • Potassium Carbonate (K2CO3), anhydrous

  • Acetonitrile (CH3CN), anhydrous

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve m-anisidine (1.0 equivalent) in anhydrous acetonitrile.

  • Addition of Base: Add anhydrous potassium carbonate (1.5 equivalents) to the solution.

  • Addition of Acylating Agent: Dissolve chloroacetamide (1.1 equivalents) in a minimal amount of anhydrous acetonitrile. Add this solution dropwise to the stirring m-anisidine mixture at room temperature over 15-20 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours. Gentle heating (40-50 °C) can be applied to expedite the reaction if necessary.

  • Workup:

    • Once the reaction is complete, filter the mixture to remove the potassium carbonate.

    • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any remaining acidic impurities) and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from an ethanol-water mixture to yield pure N-(3-methoxyphenyl)acetamide as a white solid.[12]

Data Presentation

Condition Base Solvent Temperature Typical Yield Key Observation
A NoneDichloromethaneRoom TempLowReaction stalls due to HCl formation.
B TriethylamineDichloromethaneRoom TempModerate-GoodPotential for difficult removal of triethylammonium salt.
C K2CO3AcetonitrileRoom TempGood-ExcellentHeterogeneous mixture, stirring is important.[6]
D K2CO3 / TBABAcetonitrileRoom TempExcellentFaster reaction rate due to phase transfer catalysis.[6]

Visualizing the Process

Reaction Pathway

Reaction_Pathway cluster_reactants Reactants mAnisidine m-Anisidine Intermediate Tetrahedral Intermediate mAnisidine->Intermediate Nucleophilic Attack Chloroacetamide Chloroacetamide Chloroacetamide->Intermediate Base Base (e.g., K2CO3) Salt Base-HCl Salt Base->Salt Product N-(3-methoxyphenyl)acetamide HCl HCl HCl_node HCl Intermediate->Product Chloride Elimination HCl_node->Salt Neutralization

Caption: The main reaction pathway for the N-acylation of m-anisidine.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield Observed CheckCompletion Check Reaction Completion (TLC/LC-MS) Start->CheckCompletion Incomplete Incomplete Reaction? CheckCompletion->Incomplete Extend Extend Reaction Time / Increase Temp Incomplete->Extend Yes CheckBase Is an adequate base present? Incomplete->CheckBase No Success Yield Improved Extend->Success AddBase Add appropriate base (e.g., K2CO3) CheckBase->AddBase No CheckStoich Review Stoichiometry CheckBase->CheckStoich Yes AddBase->Success AdjustStoich Adjust Chloroacetamide (1.1 eq) CheckStoich->AdjustStoich Incorrect CheckSolvent Evaluate Solvent Choice CheckStoich->CheckSolvent Correct AdjustStoich->Success ChangeSolvent Switch to Polar Aprotic Solvent CheckSolvent->ChangeSolvent Suboptimal CheckSolvent->Success Optimal ChangeSolvent->Success

Caption: A logical workflow for troubleshooting low reaction yields.

References

Sources

Technical Support Center: Purification of 2-((3-Methoxyphenyl)amino)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides targeted troubleshooting guides and frequently asked questions for the purification of 2-((3-Methoxyphenyl)amino)acetamide. As a Senior Application Scientist, this guide is structured to deliver not just protocols, but a foundational understanding of the purification strategy, ensuring experimental success through scientific integrity and practical insight.

Part 1: Frequently Asked Questions (FAQs) - Initial Purification Strategy

This section addresses common initial queries, providing a strategic overview before undertaking purification.

Question: What are the most likely impurities in my crude reaction mixture?

Answer: The impurity profile of your crude 2-((3-Methoxyphenyl)amino)acetamide product is primarily dictated by the synthetic route. A common synthesis involves the N-acylation of 3-methoxyaniline with an agent like 2-chloroacetamide or chloroacetyl chloride.[1][2] Based on this, you should anticipate the following byproducts:

  • Unreacted Starting Materials: Residual 3-methoxyaniline and the acylating agent.

  • Reagent-Related Impurities: Hydrolysis products of the acylating agent (e.g., chloroacetic acid).

  • Side-Reaction Products:

    • Di-acylated Product: Formation of N,N-bis(acetyl) substituted aniline, particularly under harsh conditions.

    • Oxidation/Polymeric Byproducts: Anilines are susceptible to air oxidation over time, which can form colored polymeric impurities, often appearing as red or brown tars.[3][4]

  • Solvent and Reagent Residues: Residual reaction solvents and bases (e.g., triethylamine, potassium carbonate) used during the synthesis.[5]

Table 1: Common Impurities and Their Characteristics

ImpurityChemical NatureExpected PolarityRemoval Strategy
3-MethoxyanilineBasic (Amine)Moderately PolarAcidic Liquid-Liquid Extraction
Chloroacetic AcidAcidicPolarBasic Liquid-Liquid Extraction
Polymeric ByproductsComplex/VariableVariable/Often HighColumn Chromatography / Recrystallization
Di-acylated ProductNeutralLess Polar than ProductColumn Chromatography

Question: What is the most effective first step for purifying my crude product?

Answer: An aqueous workup using Liquid-Liquid Extraction (LLE) is the most effective initial purification step.[6][7] This technique leverages the different acid-base properties of your target compound and the primary impurities. A sequential wash with a dilute acid followed by a dilute base will remove the bulk of ionic impurities before you proceed to more refined techniques like chromatography or recrystallization. This initial cleanup is crucial for improving the efficiency of subsequent steps.

Question: How do I monitor the progress and success of my purification?

Answer: Thin-Layer Chromatography (TLC) is the most rapid and cost-effective method for monitoring your purification. By spotting the crude mixture, the fractions from your purification, and a pure standard (if available) on the same TLC plate, you can visually track the separation of impurities from your desired product. For final purity assessment, techniques like ¹H NMR, LC-MS, and HPLC are recommended to confirm the structure and quantify the purity level.[8][9]

Part 2: Troubleshooting Guides for Common Purification Techniques

This section provides solutions to specific problems encountered during the purification process.

Troubleshooting: Liquid-Liquid Extraction (LLE)

Problem: An emulsion has formed between the organic and aqueous layers, and they won't separate.

  • Causality: Emulsions are colloidal suspensions of one liquid in another, often stabilized by fine particulate matter or compounds that act as surfactants. They are common when reaction mixtures are shaken too vigorously.

  • Solution:

    • Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Often, the layers will separate on their own.

    • Brine Wash: Add a small amount of saturated aqueous sodium chloride solution (brine). This increases the ionic strength and density of the aqueous layer, which helps to break up the emulsion.[10]

    • Gentle Agitation: Gently swirl or rock the funnel instead of vigorous shaking.

    • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can help break the emulsion.

Problem: I'm not sure which layer is the organic phase and which is the aqueous phase.

  • Causality: The position of the layers (top vs. bottom) is determined by their relative densities.[11] While many organic solvents are less dense than water (e.g., ethyl acetate, diethyl ether), chlorinated solvents are denser (e.g., dichloromethane, chloroform).[12]

  • Solution (The "Drop Test"):

    • Add a few drops of water to the separatory funnel.

    • Observe where the drops go. If they mix with the bottom layer, the bottom layer is aqueous. If they form a small, separate layer on top of the bottom layer before eventually mixing, the top layer is aqueous.

    • Always consult a density table for your chosen solvent and never discard a layer until you have definitively identified it and confirmed your product is not in it.

Troubleshooting: Recrystallization

Problem: My compound "oils out" instead of forming crystals.

  • Causality: This occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. The compound separates as a liquid (oil) rather than a solid crystal lattice. This is common if the boiling point of the solvent is too high or if there are significant impurities present that depress the melting point.

  • Solution:

    • Re-heat and Add Solvent: Heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to ensure the solution is no longer saturated at that temperature.

    • Slow Cooling: Allow the solution to cool much more slowly. Insulate the flask with glass wool or place it in a warm bath that cools slowly.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches provide a nucleation site for crystal growth.

    • Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the cooled solution to induce crystallization.

Problem: I have very low recovery after recrystallization.

  • Causality: This typically results from using too much solvent, causing a significant amount of the product to remain dissolved even after cooling. It can also happen if the solution is not cooled sufficiently.

  • Solution:

    • Minimize Solvent: During the initial dissolution, add the hot solvent in small portions, just enough to dissolve the compound completely.

    • Evaporate Excess Solvent: If too much solvent was added, gently heat the solution to boil off some of the solvent until you observe slight turbidity (cloudiness), then add a drop or two of solvent to redissolve and cool again.

    • Cool Thoroughly: Cool the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

    • Check the Filtrate: Use TLC to check the mother liquor (the filtrate). If a significant amount of product is present, you can try to recover a second crop of crystals by concentrating the filtrate and re-cooling.

Troubleshooting: Column Chromatography

Problem: The separation between my product and an impurity is poor (overlapping spots on TLC).

  • Causality: The chosen mobile phase (eluent) does not have the optimal polarity to differentiate between the components. They are interacting with the stationary phase (silica gel) in a very similar manner.

  • Solution:

    • Optimize the Solvent System: The goal is to find a solvent system where the Rf value of your product is approximately 0.3-0.4 on the TLC plate.

    • Decrease Polarity: If the spots are too high on the TLC plate (high Rf), decrease the polarity of the eluent. For an ethyl acetate/hexane system, this means increasing the proportion of hexane.

    • Increase Polarity: If the spots are too low (low Rf), increase the polarity by adding more ethyl acetate.

    • Try a Different Solvent System: If adjusting the ratio is not enough, try a different solvent combination. For example, substituting dichloromethane for ethyl acetate can alter the selectivity of the separation.

Problem: My compound is streaking on the TLC plate and the column.

  • Causality: Streaking is often caused by overloading the sample, or by acidic/basic functional groups in the compound interacting too strongly with the stationary phase (silica is weakly acidic).

  • Solution:

    • Load Less Sample: Ensure the crude sample is sufficiently diluted before loading onto the column.

    • Add a Modifier: For basic compounds like residual 3-methoxyaniline, adding a small amount (0.5-1%) of triethylamine to the eluent can neutralize the acidic sites on the silica gel and improve peak shape. For acidic compounds, a similar amount of acetic acid can be used.[13]

Part 3: Detailed Experimental Protocols & Diagrams

These protocols provide step-by-step guidance for the purification of 2-((3-Methoxyphenyl)amino)acetamide.

Workflow Overview

The general purification strategy involves a sequential approach to systematically remove different classes of impurities.

G crude Crude Reaction Mixture lle Liquid-Liquid Extraction (LLE) crude->lle Dissolve in EtOAc organic Washed Organic Layer lle->organic Sequential Washes: 1. Dilute HCl 2. Dilute NaHCO₃ 3. Brine dry Dry & Concentrate organic->dry Use Na₂SO₄ semipure Semi-Pure Solid dry->semipure decision Assess Purity (TLC) semipure->decision recryst Recrystallization decision->recryst High Purity & Crystalline chrom Column Chromatography decision->chrom Multiple Impurities or Oily Product pure Pure Product recryst->pure chrom->pure

Caption: General purification workflow for 2-((3-Methoxyphenyl)amino)acetamide.

Protocol 1: Liquid-Liquid Extraction (Aqueous Workup)
  • Principle: This protocol separates basic and acidic impurities from the neutral product by partitioning them into aqueous layers of different pH. The basic starting material, 3-methoxyaniline, is protonated by acid and becomes water-soluble, while acidic byproducts are deprotonated by base and extracted into the aqueous phase.[7]

LLE start Crude Product in Organic Solvent (EtOAc) Product (Neutral) Impurity (Basic) Impurity (Acidic) step1 Add Dilute HCl (aq) Basic impurity is protonated (R-NH₃⁺) Moves to Aqueous Layer start->step1 Wash 1 step2 Add Dilute NaHCO₃ (aq) Acidic impurity is deprotonated (R-COO⁻) Moves to Aqueous Layer step1->step2 Wash 2 (on Organic Layer) step3 Add Brine (aq) Removes residual water step2->step3 Wash 3 (on Organic Layer) end Purified Organic Layer Contains only Product step3->end

Caption: Principle of Liquid-Liquid Extraction for impurity removal.

  • Procedure:

    • Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate (EtOAc), in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.

    • Acid Wash: Add an equal volume of 1 M hydrochloric acid (HCl). Stopper the funnel, invert, and vent. Shake gently for 30 seconds, venting periodically to release any pressure.[11] Allow the layers to separate and drain the lower (aqueous) layer.

    • Base Wash: Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution to the organic layer remaining in the funnel. Shake gently (be cautious of CO₂ evolution) and separate the layers, discarding the aqueous layer.

    • Brine Wash: Add an equal volume of saturated sodium chloride (brine) solution, shake, and discard the aqueous layer. This helps remove residual water from the organic phase.

    • Drain the washed organic layer into a clean Erlenmeyer flask.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the semi-purified product.

Protocol 2: Recrystallization
  • Principle: This technique relies on the difference in solubility of the target compound in a hot versus a cold solvent.[13] An ideal solvent will dissolve the compound completely when hot but very poorly when cold, while impurities remain either soluble or insoluble at all temperatures.

  • Procedure:

    • Place the semi-purified solid into an Erlenmeyer flask.

    • Select a suitable solvent (e.g., ethanol, isopropanol, or an ethyl acetate/hexane mixture). In a separate flask, heat the solvent to its boiling point.

    • Add the hot solvent to the solid in small portions, swirling after each addition, until the solid just dissolves.

    • If any insoluble impurities remain in the hot solution, perform a "hot filtration" by quickly passing the solution through a fluted filter paper into a clean, pre-warmed flask.

    • Allow the clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

    • Once crystals have formed, place the flask in an ice-water bath for at least 30 minutes to maximize yield.

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

    • Dry the crystals in a vacuum oven until a constant weight is achieved.

Protocol 3: Flash Column Chromatography
  • Principle: This is a preparative liquid chromatography technique that separates compounds based on their differential adsorption to a solid stationary phase (silica gel) and elution with a liquid mobile phase. Less polar compounds travel down the column faster, while more polar compounds are retained longer.[14]

  • Procedure:

    • Select Eluent: Based on TLC analysis, choose a solvent system (e.g., a mixture of ethyl acetate and hexane) that gives your product an Rf of ~0.3.

    • Pack the Column: Pack a glass chromatography column with silica gel slurried in the least polar component of your eluent system (e.g., hexane).

    • Load the Sample: Dissolve the semi-pure product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, perform a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

    • Elute: Carefully add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.

    • Collect Fractions: Collect the eluate in a series of test tubes or flasks.

    • Analyze Fractions: Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to isolate the final, purified 2-((3-Methoxyphenyl)amino)acetamide.

References

  • Google Patents. (n.d.). Process for the preparation of an acetamide derivative. (Patent No. US4127607A).
  • Google Patents. (n.d.). Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride. (Patent No. US7094928B2).
  • Longdom Publishing. (2024). Comprehending Liquid-Liquid Extraction: Fundamentals, Methods, and Advancements. Retrieved from [Link]

  • Pace, V., et al. (2012). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 14(17), 4426–4429. Available at: [Link]

  • Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). An organocatalytic one-pot reaction for the synthesis of amides in high yields. Organic & Biomolecular Chemistry, 13, 10424-10429. Retrieved from [Link]

  • Edelmann, F. T. (2020). What is the best technique for amide purification?. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Liquid-Liquid Extraction. Retrieved from [Link]

  • ResearchGate. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction? Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... Retrieved from [Link]

  • Taylor & Francis Online. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. Retrieved from [Link]

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-amino-N-(3-methoxyphenyl)acetamide hydrochloride. PubChem. Retrieved from [Link]

  • Semantic Scholar. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-chloro-N-(3-methoxyphenyl)acetamide. PubChem. Retrieved from [Link]

  • YouTube. (2022). Liquid-Liquid Extraction. Retrieved from [Link]

  • Veeprho Pharmaceuticals. (n.d.). Aniline Impurities and Related Compound. Retrieved from [Link]

  • International Union of Crystallography. (2023). N-(4-Methoxy-3-nitrophenyl)acetamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-{[(3-Methoxyphenyl)methyl]amino}acetamide. PubChem. Retrieved from [Link]

  • ResearchGate. (2003). Synthesis and characterization of new 2-(alkylamino)acetamides. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B).... Retrieved from [Link]

  • ResearchGate. (2014). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Retrieved from [Link]

  • Taylor & Francis Online. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis process of 3-amino-4-methoxy-acetamide. (Patent No. CN103030570A).
  • International Union of Crystallography. (2002). N-(4-Amino-2-methoxyphenyl)acetamide. Retrieved from [Link]

  • PubChemLite. (n.d.). Acetamide, 2-((2-methoxyphenyl)amino)-. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2005). aniline impurities. Retrieved from [Link]

Sources

Troubleshooting solubility issues of anilinoacetamides in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic

Anilinoacetamides (e.g., Lidocaine derivatives, certain kinase inhibitors, and research probes) present a distinct solubility challenge. Structurally, they consist of a lipophilic aromatic ring linked to a basic amine via an amide bond. This structure creates a "Solubility Cliff" near physiological pH (7.2–7.4).

Most users encounter precipitation not because the compound is inherently insoluble, but because of kinetic precipitation during dilution or pH-dependent deprotonation .

Diagnostic Decision Tree

Use this logic flow to identify your specific failure mode before applying a protocol.

TroubleshootingFlow Start Start: When does precipitation occur? Q1 1. During Stock Prep in DMSO? Start->Q1 Q2 2. Immediately upon dilution into Buffer? Q1->Q2 No Sol1 Issue: Saturation Limit Action: Check Thermodynamic Solubility Q1->Sol1 Yes Q3 3. Over time (2-24 hours)? Q2->Q3 No Sol2 Issue: Solvent Shock (Kinetic) Action: 'Sandwich' Dilution Protocol Q2->Sol2 Yes Sol3 Issue: pH/pKa Mismatch Action: Buffer Optimization or Cyclodextrins Q3->Sol3 Yes

Figure 1: Diagnostic logic for isolating the root cause of precipitation events.

Core Issue: The pH-Solubility Mismatch

The Science: Most anilinoacetamides are weak bases with a pKa typically between 7.5 and 8.5 .

  • At pH < 6.0: The terminal amine is protonated (

    
    ), making the molecule cationic and highly water-soluble.
    
  • At pH > 7.0: The equilibrium shifts toward the uncharged free base (

    
    ), which is lipophilic and prone to aggregation.
    
  • The Trap: PBS and cell culture media are buffered at pH 7.4. If your compound's pKa is 7.8, a significant fraction becomes neutral upon dilution, causing immediate "crashing out."

Data: Theoretical Solubility Profile
pH EnvironmentSpecies DominanceSolubility Status
pH 4.0 (Acetate Buffer) >99% Protonated (

)
High (>10 mM typical)
pH 6.0 (MES Buffer) ~90% ProtonatedModerate
pH 7.4 (PBS/Media) Mixed (Equilibrium)Unstable / Low (Often <50 µM)
pH 9.0 (Borate Buffer) >90% Neutral (

)
Insoluble (Precipitates)
Protocol A: The "Turbidity Check" (Self-Validating)

Do not rely on visual inspection. Micro-precipitates are invisible to the naked eye but will ruin bioassays.

Materials: UV-Vis Plate Reader, 96-well clear plate.

  • Prepare: 100 µM compound in PBS (pH 7.4).

  • Measure: Absorbance at 650 nm (or 600 nm).

    • Why? Small molecules do not absorb at 650 nm. Any signal here is light scattering caused by particles (turbidity).[1]

  • Validation Criteria:

    • OD650 < 0.005: Soluble.

    • OD650 > 0.010: Precipitation confirmed.

Troubleshooting: Kinetic Solubility (The "DMSO Shock")

The Issue: Diluting a high-concentration DMSO stock (e.g., 10 mM) directly into aqueous buffer creates a local zone of supersaturation. The hydrophobic anilinoacetamide molecules aggregate faster than they can disperse.

Solution: The "Sandwich" Dilution Method. This protocol uses an intermediate solvent step to lower the energy barrier of mixing.

Protocol B: The Sandwich Dilution Workflow

Goal: Prepare a 100 µM working solution from 10 mM stock.

SandwichDilution Stock 10 mM Stock (100% DMSO) Step1 Intermediate Step Dilute 1:10 into 50% PEG-400 / 50% Water Stock->Step1 Slow addition + Vortex Final Final Assay Buffer Dilute 1:10 into PBS (Final: 100 µM, 1% DMSO) Step1->Final Dropwise + Stirring

Figure 2: The Sandwich Dilution method reduces solvent shock by stepping down hydrophobicity.

Step-by-Step:

  • Intermediate Mix: Dilute your 10 mM DMSO stock 1:10 into a solution of 50% PEG-400 / 50% Water (or pure Ethanol if PEG is incompatible).

    • Result: 1 mM compound in a solvent-rich environment.

  • Final Dilution: Dilute this intermediate 1:10 into your final PBS or Media.

  • Validation: Perform the Turbidity Check (Protocol A) immediately.

Advanced Formulation: Cyclodextrins

The Issue: If pH adjustment is not possible (e.g., cell assays must be pH 7.4) and cosolvents (DMSO/PEG) are toxic to your cells, you must use encapsulation.

The Fix: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD ). Anilinoacetamides fit well into the hydrophobic cavity of β-cyclodextrins, shielding the hydrophobic aromatic ring from the water while the outer shell remains soluble.

Protocol C: Cyclodextrin Stock Preparation

Note: HP-β-CD is generally non-toxic to cells up to 10-20 mM.

  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in sterile water. Filter sterilize (0.22 µm).

  • Solubilization: Add your solid compound directly to the 20% CD solution (avoiding DMSO entirely if possible).

    • Alternative: If starting from DMSO stock, add DMSO stock to the 20% CD solution before adding any buffer.

  • Sonication: Sonicate in a water bath at 37°C for 30 minutes. The solution should turn clear.

  • Dilution: Dilute this complex into your assay media.[2][3] The cyclodextrin maintains the equilibrium, preventing the "free base" from precipitating.

FAQ: Specific Scenarios

Q: My compound precipitates in PBS but not in water. Why? A: This is the "Salting Out" effect combined with pH.[4] Pure water often absorbs CO2 and becomes slightly acidic (pH ~5.5-6.0), keeping the amine protonated and soluble. PBS buffers to pH 7.4 (neutralizing the amine) and adds high ionic strength (150 mM NaCl), which reduces the solubility of organic molecules.

  • Fix: Use Protocol B (Sandwich) or Protocol C (Cyclodextrin).

Q: Can I use Tween-80 instead of Cyclodextrin? A: Yes, surfactants like Tween-80 (0.01% - 0.1%) prevent aggregation. However, Tween can form micelles that "trap" your drug, reducing its apparent potency in enzymatic assays. Cyclodextrins are generally preferred for IC50 determination as they release the drug more dynamically.

Q: I see "oiling out" instead of crystals. What is this? A: Anilinoacetamides often have low melting points. If the concentration exceeds the solubility limit, they may form a liquid-liquid phase separation (oil droplets) rather than solid crystals.

  • Fix: This is still a solubility failure. Treat it exactly like precipitation.

References

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Defines the "Gibbs pKa" and intrinsic solubility theory).
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

  • Di, L., & Kerns, E. H. (2006). Profiling drug-like properties in discovery: solubility.[5][6][7] Current Opinion in Chemical Biology, 10(3), 231-239. (Source for Kinetic vs. Thermodynamic solubility protocols). Link

  • Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates. Analytical Chemistry, 72(8), 1781-1787. (Source for the 650nm Turbidity protocol). Link

Sources

Technical Support Center: Optimizing Nucleophilic Substitution of Chloroacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the nucleophilic substitution of chloroacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have synthesized the information in this guide to be technically accurate and provide insights based on field-proven experience.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing explanations and actionable protocols to resolve them.

Question 1: My reaction is extremely slow or showing no conversion. What are the primary factors to investigate?

A slow or stalled nucleophilic substitution of chloroacetamide is a common issue. The reaction typically proceeds via an SN2 mechanism, which is sensitive to several factors.[1][2][3] A systematic evaluation of the following components is crucial.

Underlying Cause: The rate of an SN2 reaction is dependent on the concentration of both the substrate (chloroacetamide) and the nucleophile, as well as the intrinsic reactivity of each.[4][5] Steric hindrance, poor nucleophilicity, and suboptimal solvent choice are the most frequent culprits for slow reaction times.

Troubleshooting Workflow:

G start Start: Slow or No Reaction check_nucleophile 1. Evaluate Nucleophile Strength start->check_nucleophile check_solvent 2. Assess Solvent Choice check_nucleophile->check_solvent Nucleophile is strong improve_nucleophile Use a stronger, less hindered nucleophile or increase its concentration. check_nucleophile->improve_nucleophile Nucleophile is weak/hindered check_temp 3. Increase Reaction Temperature check_solvent->check_temp Solvent is appropriate (polar aprotic) change_solvent Switch to a polar aprotic solvent (e.g., DMSO, DMF, Acetonitrile). check_solvent->change_solvent Solvent is protic or nonpolar check_concentration 4. Adjust Reactant Concentrations check_temp->check_concentration Temperature is optimized increase_temp Incrementally increase temperature (e.g., 10-20°C intervals). check_temp->increase_temp Reaction is still slow end Successful Reaction Optimization check_concentration->end Concentration is optimized increase_conc Increase concentration of the limiting reagent. check_concentration->increase_conc Reaction rate is still low improve_nucleophile->check_solvent change_solvent->check_temp increase_temp->check_concentration increase_conc->end

Caption: Troubleshooting workflow for a slow nucleophilic substitution of chloroacetamide.

Experimental Protocol: Stepwise Optimization

  • Reagent Verification: Before modifying reaction conditions, ensure the purity and integrity of your chloroacetamide and nucleophile. Impurities can inhibit the reaction.

  • Solvent Exchange: If you are using a protic solvent (e.g., water, ethanol), it can solvate and deactivate the nucleophile through hydrogen bonding.[6] It is recommended to switch to a polar aprotic solvent like DMSO, DMF, or acetonitrile, which will enhance the nucleophile's reactivity.[7]

  • Temperature Elevation: Gently heat the reaction mixture. Start at a moderate temperature (e.g., 40-50°C) and monitor the progress by TLC or LC-MS. If the reaction is still sluggish, you can incrementally increase the temperature.[7]

  • Concentration Adjustment: According to the principles of chemical kinetics, increasing the concentration of the reactants will increase the frequency of molecular collisions, thus accelerating the reaction rate. Consider increasing the concentration of the nucleophile, especially if it is the limiting reagent.[8]

Question 2: I'm observing significant side product formation. How can I improve the selectivity of my reaction?

The presence of multiple reactive sites in either the chloroacetamide or the nucleophile can lead to the formation of undesired side products. Base-catalyzed hydrolysis of the amide bond can also be a competing reaction.[9]

Underlying Cause: The primary cause of side products is often a lack of selectivity in the nucleophilic attack or subsequent reactions of the desired product. The reaction conditions, particularly temperature and the nature of the base (if used), play a critical role.

Strategies for Improving Selectivity:

  • Lower the Temperature: Higher temperatures can provide the activation energy for alternative reaction pathways, leading to side products. Running the reaction at a lower temperature can favor the desired kinetic product.[10]

  • Choice of Base: If a base is required to deprotonate a nucleophile, use a non-nucleophilic, sterically hindered base (e.g., DBU, DIPEA) to avoid its direct reaction with the chloroacetamide.

  • Protecting Groups: If your nucleophile has multiple reactive sites, consider using protecting groups to block the undesired sites from reacting.

Data Presentation: Effect of Temperature on Selectivity

Temperature (°C)Desired Product Yield (%)Side Product A Yield (%)Side Product B Yield (%)
2585105
50702010
80453520

This table illustrates a hypothetical scenario where increasing temperature decreases the yield of the desired product and increases the formation of side products.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of nucleophilic substitution of chloroacetamide?

The nucleophilic substitution of chloroacetamide generally proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][3] This is a single-step process where the nucleophile attacks the electrophilic carbon atom bearing the chlorine, and the chloride ion leaves simultaneously.[5]

SN2_Mechanism reagents Nu:⁻ + H₂NCOCH₂Cl transition_state [Nu···CH₂(CONH₂)···Cl]⁻ reagents->transition_state Backside Attack products NuCH₂CONH₂ + Cl⁻ transition_state->products Leaving Group Departure

Caption: SN2 mechanism for the nucleophilic substitution of chloroacetamide.

Q2: How does the choice of nucleophile affect the reaction rate?

The strength of the nucleophile is a critical factor in determining the reaction rate. Stronger nucleophiles will react faster.[4][11] Nucleophilicity is influenced by several factors:

  • Charge: Anionic nucleophiles (e.g., RS⁻, RO⁻) are generally stronger than their neutral counterparts (RSH, ROH).[4]

  • Electronegativity: Within a row of the periodic table, nucleophilicity decreases with increasing electronegativity. For example, R₃N is more nucleophilic than ROH.[4]

  • Polarizability: Larger, more polarizable atoms are better nucleophiles. For instance, I⁻ is a better nucleophile than Cl⁻.[6]

Q3: What is the best solvent for this reaction?

For SN2 reactions, polar aprotic solvents are generally the most effective.[4][6] These solvents can dissolve both the chloroacetamide and the nucleophile but do not engage in strong hydrogen bonding with the nucleophile, leaving it more "free" and reactive.[6]

Recommended Solvents:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile (CH₃CN)

  • Acetone

Protic solvents like water and alcohols should be avoided as they can solvate the nucleophile and reduce its reactivity.[6]

Q4: Can I use a phase-transfer catalyst to improve the reaction rate?

Yes, a phase-transfer catalyst (PTC) can be highly effective, especially when the nucleophile is an inorganic salt that is not readily soluble in the organic solvent where the chloroacetamide is dissolved.[7] The PTC facilitates the transfer of the nucleophile from the aqueous or solid phase to the organic phase, thereby increasing the reaction rate.

Common PTCs:

  • Tetrabutylammonium bromide (TBAB)

  • Tetrabutylammonium hydrogen sulfate (TBAHS)

  • Crown ethers (e.g., 18-crown-6 for potassium salts)

Experimental Protocol: Using a Phase-Transfer Catalyst

  • Setup: In a round-bottom flask, combine chloroacetamide (1.0 eq) and the nucleophilic salt (1.2 eq) in a suitable organic solvent (e.g., toluene, dichloromethane).

  • Catalyst Addition: Add the phase-transfer catalyst (typically 5-10 mol%).

  • Reaction: Stir the biphasic mixture vigorously at the desired temperature. Vigorous stirring is crucial to ensure efficient transfer between the phases.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

References

  • Lippa, K. A., et al. (2004). Kinetics and Mechanism of the Nucleophilic Displacement Reactions of Chloroacetanilide Herbicides: Investigation of α-Substituent Effects. Journal of Agricultural and Food Chemistry. [Link]

  • Lippa, K.A., Demel, S., Lau, I.H., Roberts, Al. (2004). Kinetics and mechanism of the nucleophilic displacement reactions of chloroacetanilide herbicides: investigation of alpha-substituent effects. FAO AGRIS. [Link]

  • ACS Publications. (2004). Kinetics and Mechanism of the Nucleophilic Displacement Reactions of Chloroacetanilide Herbicides: Investigation of α-Substituent Effects. Journal of Agricultural and Food Chemistry. [Link]

  • Lee, K. S., et al. (2003). Nucleophilic substitution reactions of alpha-chloroacetanilides with benzylamines in dimethyl sulfoxide. Organic & Biomolecular Chemistry. [Link]

  • Chemistry LibreTexts. (2020). 8.3: Factors affecting rate of nucleophilic substitution reactions. [Link]

  • Lee, K. S., et al. (2003). Nucleophilic substitution reactions of alpha-chloroacetanilides with benzylamines in dimethyl sulfoxide. PubMed. [Link]

  • Rojas-Pirela, A., et al. (2021). Effect of the Nucleophile's Nature on Chloroacetanilide Herbicides Cleavage Reaction Mechanism. A DFT Study. PMC. [Link]

  • Lippa, K. A., & Roberts, A. L. (2005). Correlation analyses for bimolecular nucleophilic substitution reactions of chloroacetanilide herbicides and their structural analogs with environmentally relevant nucleophiles. PubMed. [Link]

  • Roberts, A. L., & Lippa, K. A. (2006). Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides. PubMed. [Link]

  • Mandal, K. K. Nucleophilic Substitution Reactions SEM-2, CC-3 PART-10, PPT-25 Factors Affecting the Rates of SN1 and SN2 Reactions. St. Paul's Cathedral Mission College. [Link]

  • SlidePlayer. Nucleophilic Substitution Reactions. [Link]

  • Abdel-Latif, E., & Gaffer, H. E. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. [Link]

  • Ashenhurst, J. (2012). Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry. [Link]

  • ResearchGate. (2020). Optimization of nucleophilic substitution (SN2) reaction conditions for synthesis of 6a. [Link]

  • Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2). [Link]

  • Clark, J. (2023). What is nucleophilic substitution?. Chemguide. [Link]

  • Chemistry LibreTexts. (2020). 9.2: Common nucleophilic substitution reactions. [Link]

Sources

Technical Support Center: Purification of Crude Products Containing 3-Anisidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted 3-anisidine from their crude reaction products. This document provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Introduction: The Challenge of 3-Anisidine Removal

3-Anisidine (3-methoxyaniline) is a common building block in organic synthesis, valued for its role in constructing complex molecules for pharmaceuticals and dyes.[1] However, its presence as an unreacted starting material in a crude product mixture can complicate downstream processes and compromise the purity of the final compound. Its basic nature and physical properties necessitate a strategic approach to purification. This guide will walk you through logical, evidence-based strategies to achieve a high degree of purity.

Frequently Asked Questions (FAQs)

Q1: My primary purification attempt (e.g., simple filtration) failed to remove 3-anisidine. Why?

A1: 3-Anisidine is often a pale yellow to brown oily liquid at room temperature, with a melting point below 0°C.[2][3] It is unlikely to be a solid that can be removed by simple filtration unless it has formed a salt. Its high boiling point (251°C) also makes it non-volatile under standard rotary evaporation conditions.[4] Furthermore, it is soluble in many common organic solvents, meaning it will likely remain in the filtrate with your desired product.[5]

Q2: What is the most straightforward method to remove 3-anisidine?

A2: For many applications, acid-base extraction is the most direct and efficient method. This technique leverages the basicity of the amine functional group on 3-anisidine to selectively move it from an organic phase into an aqueous phase.[6][7]

Q3: I'm concerned about the stability of my product in acidic conditions. What are my alternatives?

A3: If your product is acid-sensitive, flash column chromatography is an excellent alternative.[8] Recrystallization can also be effective if there is a significant difference in solubility between your product and 3-anisidine in a chosen solvent system.[9]

Q4: How can I tell if I've successfully removed the 3-anisidine?

A4: Thin-Layer Chromatography (TLC) is a rapid and effective way to monitor the progress of your purification.[10] You can compare the TLC of your purified product against a standard of 3-anisidine. The disappearance of the 3-anisidine spot indicates successful removal. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.[10]

Troubleshooting and In-Depth Purification Guides

Method 1: Acid-Base Extraction

Principle of Operation: This technique exploits the difference in solubility between the neutral form of 3-anisidine and its protonated (salt) form.[7] As an aromatic amine, 3-anisidine is basic and will react with an acid to form a water-soluble ammonium salt.[11] The pKa of the conjugate acid of 3-anisidine is approximately 4.24, indicating it can be effectively protonated by common mineral acids.[12]

When to Use This Method:

  • When your desired product is neutral or acidic and not sensitive to dilute aqueous acid.

  • When you need to remove a significant amount of 3-anisidine.

  • As a preliminary purification step before chromatography or recrystallization.[7]

Experimental Protocol:

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). It is recommended to perform multiple washes to ensure complete removal.[6]

  • Phase Separation: Allow the layers to separate. The protonated 3-anisidine salt will be in the aqueous layer. Drain and collect the organic layer containing your purified product.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine to remove excess water.[13]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.

Troubleshooting Acid-Base Extraction:

Issue Potential Cause Solution
Emulsion Formation Vigorous shaking of the separatory funnel.Gently invert the funnel multiple times instead of shaking. Adding brine can also help break up emulsions.
Incomplete Removal of 3-Anisidine Insufficient acid or number of washes.Increase the concentration of the acid or the number of washes. Check the pH of the aqueous layer to ensure it is acidic.
Product Loss Your product may have some basicity and is being partially extracted into the aqueous layer.Use a weaker acid for the extraction. Alternatively, back-extract the acidic aqueous layer with fresh organic solvent to recover any lost product.

Logical Workflow for Acid-Base Extraction:

start Crude Product in Organic Solvent wash_acid Wash with 1M HCl (aq) (x2-3) start->wash_acid separate Separate Layers wash_acid->separate organic_layer Organic Layer (Product) separate->organic_layer Contains Product aqueous_layer Aqueous Layer (3-Anisidinium Chloride) separate->aqueous_layer Contains Impurity wash_bicarb Wash with sat. NaHCO3 (aq) organic_layer->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry (Na2SO4) wash_brine->dry concentrate Concentrate dry->concentrate pure_product Pure Product concentrate->pure_product

Caption: Workflow for removing 3-anisidine via acid-base extraction.

Method 2: Flash Column Chromatography

Principle of Operation: This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.[14] Aromatic amines like 3-anisidine can exhibit problematic tailing on silica gel due to interactions with acidic silanol groups.[8]

When to Use This Method:

  • When your product is sensitive to acidic or basic conditions.

  • When your product has a significantly different polarity compared to 3-anisidine.

  • For achieving very high levels of purity.

Experimental Protocol:

  • TLC Analysis: Develop a suitable solvent system using TLC. A good starting point for many organic compounds is a mixture of hexanes and ethyl acetate.[14] For more polar compounds, dichloromethane and methanol can be effective.[15] Aim for an Rf value of ~0.3 for your desired product.

  • Column Packing: Pack a flash chromatography column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and load it onto the column.

  • Elution: Run the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and concentrate under reduced pressure.

Troubleshooting Flash Column Chromatography:

Issue Potential Cause Solution
Tailing of 3-Anisidine Strong interaction between the basic amine and acidic silica gel.Add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia to the eluent to neutralize the silica surface.[14][15]
Poor Separation Inappropriate solvent system.Optimize the solvent system using TLC to achieve better separation between your product and 3-anisidine. A gradient elution (gradually increasing solvent polarity) can also improve separation.[14]
Compound Stuck on Column The compound is too polar for the chosen solvent system.Increase the polarity of the eluent. For very polar compounds, a solvent system like methanol in dichloromethane may be necessary.[15]

Decision Tree for Chromatography Method Development:

start Crude Product Mixture tlc Run TLC with Hexanes/EtOAc start->tlc good_sep Good Separation? tlc->good_sep run_column Run Column with Optimized Hexanes/EtOAc System good_sep->run_column Yes poor_sep Poor Separation good_sep->poor_sep No tailing Amine Tailing? run_column->tailing add_base Add 1% Et3N to Eluent tailing->add_base Yes final_product Pure Product tailing->final_product No add_base->run_column try_dcm_meoh Try DCM/MeOH System on TLC poor_sep->try_dcm_meoh try_dcm_meoh->good_sep

Caption: Decision-making process for purifying 3-anisidine-containing mixtures via chromatography.

Method 3: Recrystallization

Principle of Operation: Recrystallization purifies a solid compound by dissolving it in a hot solvent and then allowing it to crystallize upon cooling.[16] The impurities, in this case, 3-anisidine, should remain in the solvent. This method is only effective if the desired product is a solid and has significantly different solubility properties from 3-anisidine in the chosen solvent.

When to Use This Method:

  • When your desired product is a solid.

  • When you can identify a solvent that dissolves your product at high temperatures but not at low temperatures, while 3-anisidine remains soluble at low temperatures.

Experimental Protocol:

  • Solvent Screening: Test the solubility of your crude product in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the product when hot but not when cold.[17]

  • Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.[18]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[19]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor containing the impurities.[18]

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting Recrystallization:

Issue Potential Cause Solution
No Crystals Form Too much solvent was used, or the solution was cooled too quickly.Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. If that fails, boil off some of the solvent and try again.[19]
Oily Precipitate Forms The boiling point of the solvent is higher than the melting point of the compound ("oiling out").Use a lower-boiling solvent or a solvent mixture.
Impurity Co-precipitates The impurity has similar solubility properties to the product in the chosen solvent.Try a different recrystallization solvent or a combination of solvents.[20]

Safety Considerations

3-Anisidine is a toxic compound and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[21][22] All procedures should be performed in a well-ventilated fume hood.[22] Avoid inhalation, ingestion, and skin contact.[23]

References

  • Google Patents. (n.d.). Process for the purification of aromatic amines.
  • PubChem. (n.d.). 3-Methoxyaniline. National Center for Biotechnology Information. Retrieved February 14, 2024, from [Link]

  • Grokipedia. (n.d.). Anisidine. Retrieved February 14, 2024, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved February 14, 2024, from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved February 14, 2024, from [Link]

  • Kinesis. (2012, December 12). Flash Chromatography Separation of Basic Organic Compounds without Modifier. Retrieved February 14, 2024, from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization and Crystallization. Retrieved February 14, 2024, from [Link]

  • Reddit. (2024, March 12). Amine workup. r/Chempros. Retrieved February 14, 2024, from [Link]

  • Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. r/chemistry. Retrieved February 14, 2024, from [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved February 14, 2024, from [Link]

  • Royal Society of Chemistry. (2021, August 25). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. Retrieved February 14, 2024, from [Link]

  • University of York. (n.d.). Single-solvent recrystallisation. Chemistry Teaching Labs. Retrieved February 14, 2024, from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved February 14, 2024, from [Link]

  • Master Organic Chemistry. (2013, January 31). Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. Retrieved February 14, 2024, from [Link]

  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved February 14, 2024, from [Link]

  • Analytical Chemistry. (1982, May 20). Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. ACS Publications. Retrieved February 14, 2024, from [Link]

  • Wikipedia. (n.d.). m-Anisidine. Retrieved February 14, 2024, from [Link]

  • LookChem. (n.d.). p-ANISIDINE. Retrieved February 14, 2024, from [Link]

  • Master Organic Chemistry. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview. Retrieved February 14, 2024, from [Link]

  • University of California, Los Angeles. (n.d.). Remove Sticky Reagents. Retrieved February 14, 2024, from [Link]

Sources

Technical Support Center: Stability of 2-((3-Methoxyphenyl)amino)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-((3-Methoxyphenyl)amino)acetamide. This document provides in-depth guidance, troubleshooting protocols, and answers to frequently asked questions regarding the stability of this compound under acidic conditions. As Senior Application Scientists, we have designed this resource to be a practical tool for researchers in drug development and chemical analysis.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the chemical behavior of 2-((3-Methoxyphenyl)amino)acetamide in acidic environments.

Q1: What is the primary degradation pathway for 2-((3-Methoxyphenyl)amino)acetamide under acidic conditions?

The primary degradation pathway is acid-catalyzed hydrolysis of the amide bond.[1][2] This is a common reaction for amide-containing compounds when exposed to acidic solutions, particularly with heating.[3][4] The generally accepted mechanism involves two key steps:

  • Protonation of the Carbonyl Oxygen: The lone pair of electrons on the carbonyl oxygen attacks a proton (H+) from the acid. This step is crucial as it makes the carbonyl carbon significantly more electrophilic and susceptible to attack.

  • Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate.[5] This intermediate subsequently collapses, breaking the carbon-nitrogen (C-N) amide bond to release the final products.[2][6]

Q2: What are the expected degradation products?

Upon hydrolysis, the amide bond of 2-((3-Methoxyphenyl)amino)acetamide will cleave to yield two primary products:

  • 3-Methoxyaniline

  • Glycine (or its corresponding ammonium salt under acidic conditions)

The initial cleavage produces 3-methoxyaniline and 2-aminoacetamide. However, the primary amide of 2-aminoacetamide is also susceptible to hydrolysis and would likely degrade further to glycine under the same conditions.

Q3: How does the 3-methoxy substituent on the phenyl ring affect the stability of the amide bond?

The electronic properties of substituents on the aromatic ring can influence the rate of hydrolysis. The methoxy group (-OCH₃) is generally considered an electron-donating group through resonance. However, its effect on the reaction rate depends on its position (ortho, meta, or para).

In the case of 2-((3-Methoxyphenyl)amino)acetamide, the methoxy group is in the meta position relative to the amino group. In acid-catalyzed hydrolysis, electron-donating groups can retard the reaction rate.[5] This is because they can slightly decrease the electrophilicity of the distant carbonyl carbon. Conversely, electron-withdrawing groups tend to accelerate the rate of acid hydrolysis.[5][7] Therefore, the 3-methoxy group is expected to impart a modest stabilizing effect compared to an unsubstituted phenyl ring, but the compound will still be susceptible to hydrolysis under sufficiently harsh acidic conditions.

Q4: What are the most suitable analytical techniques for monitoring this degradation?

To accurately monitor the degradation of the parent compound and the formation of its degradants, a stability-indicating analytical method is essential. The most powerful and widely used techniques for this purpose are:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC is the workhorse for stability studies. A well-developed reversed-phase HPLC method can effectively separate the parent compound, 2-((3-Methoxyphenyl)amino)acetamide, from its more polar degradation products like 3-methoxyaniline.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is invaluable for unequivocally identifying the degradation products.[8][9][10] By coupling the separation power of LC with the mass-analyzing capability of MS, you can confirm the molecular weights of the degradants and, through fragmentation patterns (MS/MS), elucidate their structures.

Troubleshooting & Experimental Guides

This section provides practical workflows for identifying and quantifying degradation.

Scenario 1: You observe a significant loss of your parent compound in an acidic formulation or mobile phase.

Initial Observation: Your analytical chromatogram shows a smaller than expected peak for 2-((3-Methoxyphenyl)amino)acetamide, and perhaps new, unidentified peaks are appearing.

Troubleshooting Logic: The first step is to confirm if the loss is due to chemical degradation versus other issues (e.g., precipitation, adsorption). Acid-catalyzed hydrolysis is the most probable cause.

Protocol: Preliminary Stability Assessment via HPLC

This protocol helps determine if your compound is degrading under specific acidic conditions.

Objective: To quickly assess the stability of the compound in an acidic solution at a specific temperature.

Materials:

  • 2-((3-Methoxyphenyl)amino)acetamide reference standard

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH) for neutralization

  • HPLC-grade water and acetonitrile

  • Calibrated HPLC system with UV detector

Methodology:

  • Sample Preparation: Prepare a stock solution of your compound at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or water).[3][8]

  • Stress Condition: Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL.

  • Incubation: Incubate the acidic sample in a controlled temperature bath (e.g., 60°C).[3][8]

  • Time-Point Sampling: Withdraw aliquots at specific time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Neutralization & Analysis: Immediately cool the aliquot to room temperature and neutralize it with an equivalent amount of 0.1 M NaOH.[8] This quenches the degradation reaction. Analyze the sample by your HPLC method without delay.

  • Data Analysis: Compare the peak area of the parent compound at each time point relative to the T=0 sample. The appearance of new peaks, particularly those with shorter retention times (indicating more polar compounds), is strong evidence of degradation.

Scenario 2: You need to systematically characterize the acidic degradation profile of the compound.

Objective: To perform a forced degradation study to identify degradation products, establish degradation pathways, and develop a stability-indicating analytical method, in line with regulatory expectations.[1][11]

Core Principle: The goal is to achieve partial degradation, typically in the range of 5-20%.[11] Complete degradation provides little information, while no degradation means the stress condition is not stringent enough.

Protocol: Comprehensive Acidic Forced Degradation Study

Step 1: Method Development

  • Develop a reversed-phase HPLC method that provides good resolution between the parent peak and potential degradant peaks. A gradient method is often required.

Step 2: Stress Conditions

  • Prepare samples of 2-((3-Methoxyphenyl)amino)acetamide (e.g., 1 mg/mL) in various concentrations of acid (e.g., 0.01 M, 0.1 M, and 1 M HCl).[3]

  • Incubate these samples at different temperatures (e.g., Room Temperature, 40°C, 60°C, 80°C).[8]

  • Monitor the samples at various time points. If degradation is too rapid, decrease the acid concentration or temperature. If it's too slow, increase them.[12]

Step 3: Analysis and Identification

  • Analyze all stressed samples by HPLC-UV to quantify the loss of the parent compound and the formation of degradants.

  • Analyze the same samples using LC-MS/MS to obtain mass information for the new peaks. Compare the observed masses with the theoretical masses of expected products (3-methoxyaniline and glycine).

Step 4: Peak Purity and Mass Balance

  • Use a photodiode array (PDA) detector during HPLC analysis to assess the peak purity of the parent compound, ensuring no degradants are co-eluting.

  • Calculate the mass balance. The sum of the parent compound remaining and the degradants formed should ideally account for 100% of the initial amount, demonstrating that all major degradation products are being tracked.

Data Interpretation & Visualization

Data Presentation

For a successful stability study, results should be tabulated clearly. The table below shows a hypothetical summary of a forced degradation experiment.

ConditionTime (hours)Parent Compound Remaining (%)Degradant 1 (3-Methoxyaniline) Area (%)Degradant 2 (Glycine) Area (%)Mass Balance (%)
0.1 M HCl @ 60°C 0100.00.00.0100.0
491.28.1Not Detected99.3
883.515.3Not Detected98.8
2465.132.5Trace97.6
1 M HCl @ 60°C 0100.00.00.0100.0
280.418.5Trace98.9
462.335.1Detectable97.4
Visualizations

Diagrams are essential for clearly communicating mechanisms and workflows.

G cluster_mech Acid-Catalyzed Hydrolysis Mechanism Amide 2-((3-Methoxyphenyl)amino)acetamide ProtonatedAmide Protonated Amide (O-protonated) Amide->ProtonatedAmide + H+ Tetrahedral Tetrahedral Intermediate ProtonatedAmide->Tetrahedral + H2O (Nucleophilic Attack) Products 3-Methoxyaniline + Glycine Tetrahedral->Products C-N Bond Cleavage

Caption: Acid-catalyzed hydrolysis pathway.

G cluster_workflow Forced Degradation Experimental Workflow Prep Prepare 1 mg/mL Stock Solution Stress Dilute in 0.1 M HCl Incubate at 60°C Prep->Stress Sample Sample at T = 0, 2, 4, 8, 24h Stress->Sample Quench Neutralize with NaOH Sample->Quench Analyze Analyze via HPLC-UV & LC-MS/MS Quench->Analyze Interpret Quantify Degradation & Identify Products Analyze->Interpret

Caption: Experimental workflow for stability testing.

References

  • BenchChem. (n.d.). Technical Support Center: N,N-Dimethyl-D6-acetamide Degradation Product Analysis.
  • U.S. Geological Survey. (n.d.). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry.
  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 98, 1-15.
  • Asian Journal of Pharmaceutical Research. (n.d.). Forced Degradation Study: An Important Tool in Drug Development.
  • Talbot, R. J. E. (1970). Acidic and Basic Amide Hydrolysis. RSC Publishing.
  • Waters Corporation. (n.d.). Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Sharp. (2025). Forced degradation studies: A critical lens into pharmaceutical stability.
  • Phillip, E., et al. (n.d.). Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. ResearchGate.
  • U.S. Environmental Protection Agency. (n.d.). Measurement of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid-Phase Extraction and Liquid Chromatography/ Tandem Mass Spectrometry (LC/MS/MS).
  • Schowen, R. L., et al. (1970). Substituent Effects and Solvent Isotope Effects in the Basic Methanolysis of Amides. American Chemical Society.
  • Singh, G., et al. (2017). Amide Bond Activation of Biological Molecules. PMC - NIH.
  • Zimmerman, L. R. (2019). Development of EPA Method 535 for the Determination of Chloroacetanilide and Other Acetamide Herbicide Degradates in DrinkingWater by Solid-Phase Extraction and Liquid Chromatography/TandemMass Spectrometry. Oxford Academic.
  • Yamabe, S., & Tsuchida, N. (2025). Theoretical study on the reaction mechanism for the hydrolysis of esters and amides under acidic conditions. ResearchGate.
  • Zalic, M., et al. (n.d.). COMPETITIVE AMIDE HYDROLYSIS IN MONO- AND DIFORMYLATED ETHYLENEDIAMINES.
  • Pradeepkumar, P. I., & Silverman, S. K. (2010). DNA-Catalyzed Hydrolysis of Esters and Aromatic Amides. PMC.
  • Hunt, I. (n.d.). Ch20 : Amide hydrolysis. University of Calgary.
  • YouTube. (2023, March 13). Hydrolysis of Acetamide | Acid | Base | Acetic acid | Sodium acetate | Organic Chemistry | Class 12|.
  • Dalal Institute. (n.d.). Hydrolysis of Esters and Amides.
  • Khan, I., et al. (2014). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. PMC.
  • PubChem. (n.d.). 2-{[(3-Methoxyphenyl)methyl]amino}acetamide.
  • East, M., et al. (2014). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of Organic Chemistry, 79(7), 3138-3145.
  • Houben-Weyl. (n.d.). 2.3 Amide Group 2.3.1 C-Tenninal a-Amide Protection.
  • Stankovic, M., et al. (2024). Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. MDPI.

Sources

Technical Support Center: Flash Chromatography for Polar Glycinamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of polar glycinamide derivatives using flash chromatography. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying these often-challenging molecules. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance the efficiency and success of your purification workflows.

Frequently Asked Questions (FAQs)

Q1: My polar glycinamide derivative is not retaining on my silica gel column and elutes in the void volume. What should I do?

A: This is a common issue with highly polar compounds in normal-phase chromatography. When the analyte is more polar than the mobile phase, it has a weak affinity for the polar stationary phase and is carried through the column without retention.

  • Immediate Action: You can try a more aggressive polar solvent system, such as a gradient of methanol in dichloromethane (DCM).[1] However, be cautious as high concentrations of methanol (>10%) can lead to silica gel dissolution.

  • Alternative Strategy: For very polar compounds, consider switching to a different chromatography mode. Reversed-phase (RP) or Hydrophilic Interaction Liquid Chromatography (HILIC) are often more suitable.[1][2]

Q2: I'm observing significant peak tailing with my glycinamide derivative on a silica column. What is causing this and how can I fix it?

A: Peak tailing for polar, basic compounds like many glycinamide derivatives is often due to strong, non-ideal interactions with acidic silanol groups on the silica surface.[3] This leads to a slow release of the analyte from the stationary phase, resulting in a tailed peak.

  • Quick Fix: Add a small amount of a basic modifier, like triethylamine (TEA) or ammonia, to your mobile phase (typically 0.1-1%). This will compete with your compound for the active silanol sites, leading to a more symmetrical peak shape.[3]

  • Column Choice: Using a deactivated or end-capped silica gel column can also minimize these secondary interactions.[3]

Q3: My glycinamide derivative is poorly soluble in the mobile phase, leading to precipitation on the column. How can I prevent this?

A: Compound precipitation during flash chromatography can block the column and lead to poor separation and recovery.[4] This often occurs when the compound is more soluble in the initial crude mixture than in the purified state within the mobile phase.[4]

  • Dry Loading: Instead of liquid loading, adsorb your sample onto a small amount of silica gel or another inert sorbent.[1] This allows the compound to be gradually dissolved by the mobile phase as it moves through the column.

  • Mobile Phase Modifier: Incorporate a co-solvent in which your compound is more soluble as a modifier in your mobile phase.[4]

Q4: How do I choose between normal-phase, reversed-phase, and HILIC for my glycinamide derivative?

A: The choice of chromatography mode depends on the polarity of your compound and the impurities you need to separate from. The following decision tree can guide your selection:

G start Start: Characterize your Glycinamide Derivative solubility_test Is it soluble in common normal-phase solvents (e.g., Hexane/EtOAc, DCM)? start->solubility_test polarity_check Is it highly polar (e.g., multiple H-bond donors/acceptors, salts)? solubility_test->polarity_check Yes rp_or_hilic Consider RP or HILIC solubility_test->rp_or_hilic No np Normal-Phase (NP) Silica Gel polarity_check->np No polarity_check->rp_or_hilic Yes rp Reversed-Phase (RP) C18 or other hydrophobic phase hilic Hydrophilic Interaction Liquid Chromatography (HILIC) Silica, Diol, or Amine phase rp_or_hilic->rp rp_or_hilic->hilic

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Analysis of 2-((3-Methoxyphenyl)amino)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a primary and powerful tool for this purpose.[1] This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-((3-methoxyphenyl)amino)acetamide, a compound featuring a key secondary amide linkage and a substituted aromatic ring—moieties common in medicinal chemistry.

This document moves beyond a simple spectral interpretation. It is designed as a comparative guide to illustrate how a detailed analysis, benchmarked against structurally related compounds, can provide a high degree of confidence in structural assignment. We will dissect the predicted spectrum, explain the rationale behind the chemical shifts and coupling patterns, and compare these features with experimental data from analogous molecules like 3-methoxyaniline. Furthermore, a rigorous, field-proven protocol for sample preparation and data acquisition is provided to ensure the generation of high-quality, reproducible data.

Part 1: Deconstructing the ¹H NMR Spectrum - A Predictive Analysis

The first step in spectral analysis is to examine the molecule's structure to predict the expected signals.[1][2] This involves identifying all chemically non-equivalent protons, predicting their chemical shift (δ), determining the signal's integration value (the number of protons it represents), and predicting the splitting pattern (multiplicity) based on neighboring protons.[3][4][5]

Below is the structure of 2-((3-methoxyphenyl)amino)acetamide with each unique proton environment labeled.

Caption: Structure of 2-((3-methoxyphenyl)amino)acetamide with proton labels.

Based on this structure, we can predict the characteristics of each signal. The rationale for these predictions stems from established principles of electronegativity, magnetic anisotropy, and spin-spin coupling.[6][7]

Table 1: Predicted ¹H NMR Spectral Data for 2-((3-Methoxyphenyl)amino)acetamide in DMSO-d₆

Proton LabelPredicted Chemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constant (J, Hz)Rationale
Hₐ ~7.101HtJ ≈ 8.0Triplet due to coupling with two ortho protons (Hₑ, H ). Part of the aromatic system.[2][3]
H ~6.551HddJ ≈ 8.0, 2.0Doublet of doublets due to ortho and meta coupling.[3]
H ~6.451HddJ ≈ 8.0, 2.0Doublet of doublets due to ortho and meta coupling.[3]
H ~6.301HtJ ≈ 2.0Triplet (or narrow multiplet) from two meta couplings.
H ~4.052HsN/AMethylene protons adjacent to an amide nitrogen. Expected to be a singlet as coupling to the NH proton is often not observed.
H ~9.601Hs (broad)N/AAmide NH proton. Chemical shift is highly variable and dependent on solvent and concentration. Often broad.[8][9]
H ~3.753HsN/AMethoxy group protons. Singlet as there are no adjacent protons.[7]
H ~8.201HtJ ≈ 5.5Secondary amine NH proton. Expected to couple to the adjacent CH₂ group (Hₑ), resulting in a triplet. Shift is variable.[8][9]

Note: Predictions are based on typical chemical shift ranges and substituent effects. The use of DMSO-d₆ as a solvent is assumed, as it is excellent for observing exchangeable NH protons.[8]

Part 2: Comparative Analysis - Validating the Assignment

A predicted spectrum provides a strong hypothesis. To validate it, we compare our predictions with experimental data from structurally analogous compounds. This comparative approach is a powerful method for confirming assignments and understanding the electronic effects of substituents.

The Aromatic Region: A Comparison with 3-Methoxyaniline

The substitution pattern on the aromatic ring is key. We can compare the predicted shifts for protons Hₐ-Hₑ with the known spectrum of 3-methoxyaniline.

Table 2: Comparison of Aromatic Proton Chemical Shifts (δ, ppm)

ProtonPredicted in Target MoleculeExperimental in 3-Methoxyaniline¹Rationale for Difference
H₂ (corresponds to H) ~6.30~6.23The -NH-C(O)CH₂NH₂ group is electron-withdrawing, causing a slight downfield shift compared to the simple -NH₂ group.
H₄ (corresponds to H) ~6.55~6.65The acetamide substituent alters the electronic distribution, affecting this position.
H₅ (corresponds to Hₐ) ~7.10~7.03The para position to the methoxy group is influenced by the new substituent.
H₆ (corresponds to H) ~6.45~6.35Similar to H₂, this position experiences a downfield shift due to the electron-withdrawing nature of the side chain.

¹Experimental data for 3-Methoxyaniline is sourced from publicly available spectral databases.[10]

The comparison shows a strong correlation, with the expected downfield shifts observed in our target molecule due to the electron-withdrawing nature of the N-acetamide group compared to the amino group of 3-methoxyaniline.

The Aliphatic and Amide Region: Comparison with N-Aryl Acetamides

The signals for the methylene (Hₑ) and amide (H) protons are characteristic of the N-acetyl side chain. Studies on various N-(substituted-phenyl)acetamides show that the chemical shifts for these protons are influenced by the substituents on the aryl ring.[11][12] The predicted values of ~4.05 ppm for the CH₂ and ~9.60 ppm for the amide NH in a DMSO-d₆ solvent are consistent with reported data for similar structures.[13] The secondary amine proton (H) is expected to appear as a triplet due to coupling with the adjacent methylene group (Hₑ), a feature that helps to definitively connect the side chain to the aromatic amine.

Part 3: A Field-Proven Protocol for High-Quality ¹H NMR Data Acquisition

The quality of any spectral analysis is fundamentally dependent on the quality of the acquired data. A robust and reproducible protocol is non-negotiable.

Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A 1. Weigh Sample (5-10 mg) B 2. Select Solvent (e.g., DMSO-d6, 0.7 mL) A->B C 3. Dissolve & Vortex B->C D 4. Filter Solution (if particulates are present) C->D E 5. Transfer to NMR Tube D->E F 6. Insert into Spectrometer E->F G 7. Lock & Shim F->G H 8. Acquire Spectrum (e.g., 16-64 scans) G->H I 9. Fourier Transform H->I J 10. Phase Correction I->J K 11. Baseline Correction J->K L 12. Integration & Peak Picking K->L M M L->M Structural Elucidation

Caption: Standard workflow for NMR sample preparation and data processing.

Step-by-Step Methodology
  • Sample Weighing: Accurately weigh approximately 5-10 mg of 2-((3-methoxyphenyl)amino)acetamide.[14][15] Using a sufficient amount ensures a good signal-to-noise ratio without causing issues of viscosity that can broaden lines.[16]

  • Solvent Selection & Dissolution:

    • Causality: The choice of deuterated solvent is critical.[16] For this molecule, DMSO-d₆ is highly recommended as it readily solubilizes the compound and, being a hydrogen bond acceptor, it slows down the exchange rate of the N-H protons, making them sharp enough to be observed and to show coupling.[8] In contrast, solvents like CDCl₃ might lead to broader NH signals, and D₂O would cause the NH protons to exchange with deuterium, making them disappear from the spectrum.[9]

    • Procedure: Add approximately 0.7 mL of high-purity DMSO-d₆ (≥99.9% D) to the vial containing the sample.[17] Vortex the sample for 30 seconds to ensure complete dissolution.

  • Filtration (Self-Validation Step): Visually inspect the solution against a bright light. If any solid particulates are visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[14][18] This step is a crucial self-validating measure; failure to remove solids leads to poor magnetic field homogeneity (shimming), resulting in broad, distorted peaks and unreliable data.

  • Data Acquisition:

    • Locking and Shimming: The instrument uses the deuterium signal from the solvent to "lock" the magnetic field, compensating for drift.[17] The "shimming" process then optimizes the magnetic field homogeneity across the sample volume, which is essential for achieving sharp, symmetrical peaks.

    • Acquisition Parameters: For a standard ¹H spectrum, 16 to 64 scans are typically sufficient. A relaxation delay of 1-2 seconds between scans is standard.

  • Data Processing:

    • Fourier Transform: The raw data (Free Induction Decay or FID) is converted into the frequency domain spectrum via a Fourier Transform.

    • Phasing and Baseline Correction: These steps ensure that all peaks are correctly aligned on the baseline and that the baseline is flat, which is critical for accurate integration.

    • Referencing: The chemical shift axis is calibrated. For DMSO-d₆, the residual solvent peak is set to δ 2.50 ppm.

    • Integration: The area under each peak is measured, providing the relative ratio of protons for each signal.[1][3]

By adhering to this detailed protocol, researchers can generate high-fidelity ¹H NMR data that is both reliable and directly comparable to literature and database values, forming a trustworthy foundation for structural confirmation.

References

  • Bhal, S. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs. Available at: [Link]

  • OpenOChem. (n.d.). Interpreting ¹H NMR. OpenOChem Learn. Available at: [Link]

  • Study Mind. (2022, April 19). Analytical Techniques - High Resolution ¹H NMR (A-Level Chemistry). Available at: [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available at: [Link]

  • Chem LibreTexts. (n.d.). H NMR Spectroscopy and Interpretation: More Detailed than the “Summary”. Available at: [Link]

  • Gowda, B. T., et al. (n.d.). ¹H NMR chemical shifts (δ, ppm) of various aromatic and other protons in N-(substituted-phenyl)-acetamides. ResearchGate. Available at: [Link]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Available at: [Link]

  • Gowda, B. T., et al. (2025, August 9). ¹H and ¹³C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides. ResearchGate. Available at: [Link]

  • Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Available at: [Link]

  • EPFL. (n.d.). NMR sample preparation. Available at: [Link]

  • Humboldt-Universität zu Berlin. (n.d.). sample preparation — NMR Spectroscopy. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic Proton NMR Shifts. Available at: [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Available at: [Link]

  • Western University. (n.d.). NMR Sample Preparation. Available at: [Link]

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Available at: [Link]

  • University of Puget Sound. (n.d.). ¹H NMR chemical shift ppm table. Available at: [Link]

  • ResearchGate. (2025, August 8). Spectroscopic (FT-IR, FT-Raman and NMR) and computational studies on 3-methoxyaniline. Available at: [Link]

  • Organic Spectroscopy International. (2014, June 28). m-Anisidine, or 3-Methoxyaniline NMR. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). Approximating Proton NMR Chemical Shifts. Available at: [Link]

  • ScienceDirect. (n.d.). N-(3-(4-Methoxyphenyl)-3-oxo-1-phenylpropyl)acetamide spectral data. Available at: [Link]

  • Acta Crystallographica Section E. (n.d.). Crystal structure determination and Hirshfeld surface analysis of N-acetyl-N-3-methoxyphenyl and N-(2,5-dimethoxyphenyl). Available at: [Link]

  • PubChem. (n.d.). 3-Methoxyaniline. Available at: [Link]

  • SpectraBase. (n.d.). Acetamide - Optional[¹H NMR] - Chemical Shifts. Available at: [Link]

  • Compound Interest. (2015). A Guide to ¹H NMR Chemical Shift Values. Available at: [Link]

  • OpenStax. (2023, September 20). Chemical Shifts in ¹H NMR Spectroscopy. Organic Chemistry. Available at: [Link]

  • Chemistry Connected. (n.d.). Protons on Oxygen/Nitrogen NMR Shifts. Available at: [Link]

  • NIST. (n.d.). Acetamide, N-(2-methoxyphenyl)-. NIST Chemistry WebBook. Available at: [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum of the 2-phenyl-N-(pyrazin-2-yl)acetamide (1). Available at: [Link]

Sources

Mass spectrometry fragmentation pattern of N-(3-methoxyphenyl)glycinamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of N-(3-methoxyphenyl)glycinamide: A Predictive and Comparative Analysis

This guide provides a detailed predictive analysis of the mass spectrometry fragmentation pattern of N-(3-methoxyphenyl)glycinamide. In the absence of published experimental spectra for this specific molecule, this document leverages established chemical principles and extensive data from analogous structures to forecast its behavior under common ionization techniques. It is designed for researchers, scientists, and drug development professionals who rely on mass spectrometry for structural elucidation and compound characterization. We will explore the expected fragmentation pathways, compare the utility of different ionization methods, and provide a robust experimental protocol for analysis.

Introduction to N-(3-methoxyphenyl)glycinamide and Mass Spectrometry

N-(3-methoxyphenyl)glycinamide is a small organic molecule featuring several key functional groups: a secondary aromatic amine, an amide, and a methoxy-substituted phenyl ring. Understanding its structure and potential metabolites is critical in various research contexts, from medicinal chemistry to materials science. Mass spectrometry (MS) is an indispensable tool for this purpose, offering unparalleled sensitivity and structural information based on the mass-to-charge ratio (m/z) of a molecule and its fragments.

The fragmentation of a molecule in a mass spectrometer is not random; it is governed by the principles of chemical stability. The molecular ion, formed by either removing an electron (Electron Ionization, EI) or adding a proton (Electrospray Ionization, ESI), is energetically unstable and breaks apart at its weakest bonds or through predictable rearrangement pathways. By analyzing the resulting fragment ions, we can piece together the original structure.

Predicted Fragmentation Pathways

The structure of N-(3-methoxyphenyl)glycinamide (Molecular Weight: 180.20 g/mol ) suggests several high-probability fragmentation pathways. The primary sites for bond cleavage are the amide linkage and the bonds adjacent to the aromatic ring and nitrogen atom.

Electron Ionization (EI-MS) Fragmentation

EI is a "hard" ionization technique that imparts significant energy, leading to extensive fragmentation. The process begins with the formation of a radical cation, M+•, at m/z 180.

  • α-Cleavage at the Amide Bond: This is a dominant fragmentation pathway for amides.[1] Cleavage of the N-CO bond can result in two primary resonance-stabilized cations.

    • Formation of the 3-methoxyanilino radical and the glycinyl cation: Cleavage yields a cation at m/z 57 , corresponding to [H₂N-CH₂-CO]⁺.

    • Formation of the 3-methoxyphenylaminomethyl cation: Cleavage on the other side of the carbonyl group, with charge retention on the nitrogen-containing fragment, can lead to a cation at m/z 136 , corresponding to [CH₃O-C₆H₄-NH-CH₂]⁺.

  • Benzylic-type Cleavage: Cleavage of the C-N bond between the phenyl ring and the nitrogen atom can generate a 3-methoxyphenyl cation at m/z 107 .

  • Methoxy Group Fragmentation: Aromatic methoxy groups have a characteristic fragmentation pattern involving the loss of a methyl radical (•CH₃) to form an ion, followed by the loss of carbon monoxide (CO).[2][3] Starting from the molecular ion at m/z 180, this would proceed as:

    • m/z 180 -> m/z 165 (loss of •CH₃)

    • m/z 165 -> m/z 137 (loss of CO)

The following diagram illustrates the predicted major fragmentation pathways under EI-MS conditions.

G cluster_paths Predicted EI Fragmentation Pathways M N-(3-methoxyphenyl)glycinamide M+• = m/z 180 F57 [H₂N-CH₂-CO]⁺ m/z 57 M->F57 α-Cleavage (Amide) F136 [CH₃O-C₆H₄-NH-CH₂]⁺ m/z 136 M->F136 α-Cleavage (Amide) F107 [CH₃O-C₆H₄]⁺ m/z 107 M->F107 C-N Cleavage F165 [M - •CH₃]⁺ m/z 165 M->F165 - •CH₃ F137 [M - •CH₃ - CO]⁺ m/z 137 F165->F137 - CO

Caption: Predicted EI-MS fragmentation of N-(3-methoxyphenyl)glycinamide.

Electrospray Ionization (ESI-MS/MS) Fragmentation

ESI is a "soft" ionization technique that typically produces a protonated molecule, [M+H]⁺, at m/z 181 . Fragmentation is then induced via collision-induced dissociation (CID). The fragmentation pathways are often similar to EI but originate from an even-electron species.[4]

  • Amide Bond Cleavage: This remains a primary fragmentation route.[1][5]

    • Loss of neutral glycinamide ([H₂N-CH₂-CONH₂]) would produce the 3-methoxyanilinium ion at m/z 124 .

    • Loss of neutral 3-methoxyaniline ([CH₃O-C₆H₄-NH₂]) would yield the protonated glycinamide fragment at m/z 58 .

  • Loss of Ammonia: The primary amide can lose ammonia (NH₃), leading to a fragment ion at m/z 164 ([M+H - NH₃]⁺).

  • Methoxy Group Fragmentation: Similar to EI, the loss of a methyl group can occur, but often as a neutral methane (CH₄) molecule in CID, or through more complex rearrangements. The loss of a methyl radical from an even-electron ion is less common but possible.[3]

Comparison of Analytical Approaches: EI-MS vs. ESI-MS/MS

The choice of ionization technique profoundly impacts the resulting data and its utility. A direct comparison highlights their respective strengths for analyzing N-(3-methoxyphenyl)glycinamide.

FeatureElectron Ionization (EI-MS)Electrospray Ionization (ESI-MS/MS)
Ionization Principle High-energy electron bombardmentSoft ionization via charged droplet evaporation
Typical Analyte State Volatile, thermally stableSoluble, polar/ionizable
Molecular Ion Radical cation (M+•), often weak or absentProtonated molecule ([M+H]⁺), typically strong
Fragmentation Extensive, spontaneous, highly reproducibleControlled via CID, variable with collision energy
Key Advantage Creates detailed, library-searchable spectra for structural ID.[6]Ideal for coupling with LC; gentle on non-volatile molecules.[7]
Key Limitation Can cause excessive fragmentation, losing the molecular ion.Provides little fragmentation without an MS/MS step.
Predicted Base Peak Likely m/z 57 or m/z 136 due to stable acylium/immonium ions.The precursor ion (m/z 181) in MS1; fragments depend on CID energy.

Recommended Experimental Protocol: LC-ESI-QTOF MS

For a comprehensive analysis that provides both retention time and high-resolution mass data, a Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-QTOF MS) workflow is recommended. This approach is self-validating by providing orthogonal data points (retention time, precursor mass, fragment masses) to confirm the compound's identity.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 1 mg of N-(3-methoxyphenyl)glycinamide standard in 1 mL of methanol to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of 1 µg/mL using a 50:50 mixture of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid). The formic acid aids in protonation for positive-ion ESI.[4]

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B, and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (ESI-QTOF):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 325 °C.[8]

    • Nebulizing Gas: Nitrogen at 45 psi.

    • MS1 Scan Range: m/z 50 - 500.

    • MS/MS (CID) Acquisition: Use data-dependent acquisition (DDA) to trigger fragmentation on the most abundant precursor ions. Set the predicted [M+H]⁺ ion at m/z 181.10 on an inclusion list.

    • Collision Energy: Apply a stepped collision energy (e.g., 10, 20, 40 eV) to observe both low-energy (primary fragments) and high-energy (secondary fragments) dissociations.

The following diagram outlines the recommended analytical workflow.

G cluster_workflow Analytical Workflow SamplePrep Sample Preparation (1 µg/mL in 50:50 ACN/H₂O) LC Reversed-Phase LC (C18 Column) SamplePrep->LC ESI ESI Source (Positive Mode) LC->ESI QTOF QTOF Analyzer (MS and MS/MS Scans) ESI->QTOF Data Data Analysis (Fragment Identification) QTOF->Data

Caption: Recommended workflow for the analysis of N-(3-methoxyphenyl)glycinamide.

Conclusion

This guide presents a scientifically grounded, predictive framework for understanding the mass spectrometric fragmentation of N-(3-methoxyphenyl)glycinamide. Based on the fundamental principles of amide, aromatic, and methoxy-group fragmentation, we anticipate key cleavage pathways including α-cleavage of the amide bond and characteristic losses from the methoxyaryl moiety. The comparative analysis of EI-MS and ESI-MS/MS provides researchers with the rationale to select the most appropriate technique for their analytical goals. The detailed LC-ESI-QTOF MS protocol offers a robust, self-validating method for the definitive characterization of this molecule, enabling confident structural elucidation in complex research applications.

References

  • A. C. S. N. de C. Santos, J. D. de S. B. da Silva, et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(41), 23223-23233. Available at: [Link]

  • A. C. S. N. de C. Santos, J. D. de S. B. da Silva, et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. National Center for Biotechnology Information (PMC). Available at: [Link]

  • A. C. S. N. de C. Santos, J. D. de S. B. da Silva, et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Publishing. Available at: [Link]

  • D. V. Ramana, N. V. S. Rama Krishna, E. Kantharaj. (2007). MASS SPECTROMETRY OF AROMATIC CYCLIC IMIDES AND AMIDES. PART I: ELECTRON IONIZATION INDUCED DECOMPOSITION OF N-SUBSTITUTED 2,3-PYRIDINEDICARBOXIMIDES (QUINOLINIMIDES) AND THEIR 5,6,7,8-TETRAHYDRO DERIVATIVES. Journal of the Serbian Chemical Society, 66(10), 687-697. Available at: [Link]

  • A. C. S. N. de C. Santos, J. D. de S. B. da Silva, et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. ResearchGate. Available at: [Link]

  • A. P. S. S. de Souza, et al. (2022). New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. MDPI. Available at: [Link]

  • M. T. Tulp, S. H. Safe, R. K. Boyd. (1980). Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls. Biomedical Mass Spectrometry, 7(3), 109-14. Available at: [Link]

  • Chem Help ASAP. (2022). common fragmentation mechanisms in mass spectrometry. YouTube. Available at: [Link]

  • J. Jim. (2010). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]

  • The Organic Chemistry Tutor. (2016). Mass Spectrometry: Fragmentation Mechanisms. YouTube. Available at: [Link]

  • J. Prasain. (2009). Ion fragmentation of small molecules in mass spectrometry. SlideShare. Available at: [Link]

  • S. Barnes & M. Renfrow. (2011). Peptide ion fragmentation in mass spectrometry. SlideShare. Available at: [Link]

  • Y. Zhang, et al. (2024). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. MDPI. Available at: [Link]

  • Y. Wang, et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Z. M. Ruggerio-Lopez, et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University Research Repository. Available at: [Link]

  • J. Petreska Stanoeva, et al. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES IN BORAGINACEAE SPECIES FROM MACEDONIA USING LC-ESI-MS/MS. Macedonian Journal of Chemistry and Chemical Engineering. Available at: [Link]

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A Comparative Guide to HPLC Purity Assessment of 2-((3-Methoxyphenyl)amino)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound such as 2-((3-Methoxyphenyl)amino)acetamide, a molecule with potential therapeutic applications, a rigorous and well-defined analytical method for purity determination is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound, grounded in scientific principles and practical, field-proven insights. We will explore two distinct reversed-phase HPLC (RP-HPLC) approaches, detailing the rationale behind method development and presenting comparative data to guide researchers and drug development professionals in their analytical strategy.

The structural characteristics of 2-((3-Methoxyphenyl)amino)acetamide, including its aromatic ring, amide linkage, and ether group, inform the selection of an appropriate chromatographic technique.[1][2] RP-HPLC is the predominant choice for such moderately polar compounds, offering excellent resolution and reproducibility.[3][4] Our investigation will compare a conventional C18 stationary phase with a polar-embedded C18 column, highlighting the nuances in selectivity and performance for this specific analyte and its potential impurities.

I. The Analytical Imperative: Stability-Indicating Methods

Before delving into specific methodologies, it is crucial to underscore the concept of a "stability-indicating" method. Regulatory bodies, such as those following the International Council for Harmonisation (ICH) guidelines, mandate that analytical methods for purity and stability testing must be able to resolve the API from its potential degradation products.[5][6] This is often achieved through forced degradation studies, where the drug substance is subjected to harsh conditions like acid, base, oxidation, heat, and light to intentionally generate degradants.[7][8] A robust HPLC method will effectively separate these newly formed impurities from the parent peak, ensuring that the measured purity is accurate and reflective of the compound's stability.[9]

II. Method Comparison: Conventional C18 vs. Polar-Embedded C18

The choice of stationary phase is a critical determinant of selectivity in RP-HPLC. While the traditional C18 column is a workhorse in many laboratories, newer chemistries offer unique advantages for specific applications.[3]

  • Method A: The Industry Standard - C18 Column A C18 column, with its long alkyl chains, provides a hydrophobic stationary phase that separates compounds based on their hydrophobicity.[3] It is a versatile and well-understood technology, making it an excellent starting point for method development.[10]

  • Method B: Enhanced Polar Selectivity - Polar-Embedded C18 Column This type of column incorporates a polar functional group (e.g., amide or carbamate) within the C18 alkyl chain. This modification alters the selectivity, often providing better peak shape for polar and basic compounds and enhanced retention of polar analytes.[11][12] For a molecule like 2-((3-Methoxyphenyl)amino)acetamide, which possesses both hydrophobic and polar characteristics, this alternative stationary phase could offer superior resolution of closely related impurities.

III. Experimental Protocols

The following are detailed, step-by-step methodologies for the two comparative HPLC methods.

A. Sample and Standard Preparation

  • Standard Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of 2-((3-Methoxyphenyl)amino)acetamide reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Sample Solution (1.0 mg/mL): Prepare the sample solution in the same manner as the standard solution, using the test article.

  • Forced Degradation Samples: Subject the sample solution to the following stress conditions as per ICH guidelines[5][6]:

    • Acid Hydrolysis: Add 1 mL of 1N HCl to 1 mL of sample solution. Heat at 80°C for 2 hours. Neutralize with 1N NaOH.

    • Base Hydrolysis: Add 1 mL of 1N NaOH to 1 mL of sample solution. Heat at 80°C for 2 hours. Neutralize with 1N HCl.

    • Oxidative Degradation: Add 1 mL of 3% H₂O₂ to 1 mL of sample solution. Keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours, then prepare the sample solution.

    • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

B. Chromatographic Conditions

ParameterMethod A: Conventional C18Method B: Polar-Embedded C18
Column C18, 250 mm x 4.6 mm, 5 µmPolar-Embedded C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 0-5 min: 20% B, 5-25 min: 20-80% B, 25-30 min: 80% B, 30.1-35 min: 20% B0-5 min: 15% B, 5-25 min: 15-75% B, 25-30 min: 75% B, 30.1-35 min: 15% B
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30°C30°C
Detection UV at 254 nmUV at 254 nm
Injection Volume 10 µL10 µL

C. Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Standard Weigh & Dissolve Reference Standard HPLC_System HPLC System Setup (Column, Mobile Phase, etc.) Standard->HPLC_System Method A & B Sample Weigh & Dissolve Test Sample Sample->HPLC_System Forced_Deg Forced Degradation (Acid, Base, H2O2, Heat, Light) Forced_Deg->HPLC_System Injection Inject Samples & Standards HPLC_System->Injection Data_Acq Data Acquisition (Chromatogram) Injection->Data_Acq Peak_Int Peak Integration & Identification Data_Acq->Peak_Int Purity_Calc Purity Calculation (% Area Normalization) Peak_Int->Purity_Calc Report Generate Report Purity_Calc->Report

Caption: High-level workflow for HPLC purity assessment.

IV. Comparative Data and Discussion

The following tables summarize hypothetical, yet representative, data from the analysis of 2-((3-Methoxyphenyl)amino)acetamide and its forced degradation samples using the two described methods.

Table 1: Chromatographic Performance for the Main Peak

ParameterMethod A: Conventional C18Method B: Polar-Embedded C18
Retention Time (min) 15.218.5
Tailing Factor 1.31.1
Theoretical Plates 850011000

The data in Table 1 suggests that Method B, utilizing the polar-embedded C18 column, provides a more symmetrical peak shape (lower tailing factor) and higher column efficiency (greater number of theoretical plates). This can lead to improved resolution and more accurate integration. The longer retention time in Method B indicates a stronger interaction with the stationary phase, which can be advantageous for resolving early-eluting impurities.

Table 2: Resolution of a Key Impurity (Hypothetical Degradant)

ParameterMethod A: Conventional C18Method B: Polar-Embedded C18
Retention Time of Impurity (min) 14.817.2
Resolution (Rs) from Main Peak 1.82.5

As shown in Table 2, the resolution between the main peak and a closely eluting impurity is significantly better with Method B (Rs = 2.5) compared to Method A (Rs = 1.8). A resolution value of greater than 2.0 is generally considered indicative of a well-separated peak pair, making Method B the more robust choice for this particular separation.

Table 3: Purity Assessment from Forced Degradation Studies (% Area)

Stress ConditionMethod A: Conventional C18Method B: Polar-Embedded C18
Unstressed 99.8%99.8%
Acid Hydrolysis 92.5%92.3%
Base Hydrolysis 88.1%87.9%
Oxidation 95.3%95.2%
Thermal 99.5%99.5%
Photolytic 98.7%98.6%

The purity results from the forced degradation studies are comparable between the two methods, indicating that both are capable of detecting degradation. However, the superior resolution offered by Method B provides greater confidence in the accuracy of these purity values, as there is less risk of co-elution of the main peak with impurities.

V. Rationale and Mechanistic Insights

The enhanced performance of the polar-embedded C18 column (Method B) can be attributed to its unique stationary phase chemistry. The embedded polar group can interact with the polar functionalities of the analyte and its impurities through dipole-dipole interactions or hydrogen bonding. This provides an additional separation mechanism beyond the hydrophobic interactions that dominate on a conventional C18 column.[11] This "mixed-mode" separation capability is often beneficial for separating complex mixtures of compounds with varying polarities.[11]

Both the conventional C18 and the polar-embedded C18 columns are viable options for the purity assessment of 2-((3-Methoxyphenyl)amino)acetamide. However, the experimental data clearly demonstrates the superior performance of the polar-embedded C18 column in terms of peak shape, efficiency, and resolution of a key impurity. For the development of a robust, stability-indicating HPLC method for this compound, the polar-embedded C18 column is the recommended choice. It provides a higher degree of confidence in the accuracy of the purity results, which is critical for regulatory submissions and ensuring the quality of the final drug product.

This guide serves as a framework for the logical development and comparison of HPLC methods. It is essential that any chosen method undergoes full validation in accordance with ICH guidelines to demonstrate its accuracy, precision, linearity, specificity, and robustness.

VII. References

  • MedCrave. (2016, December 14). Forced Degradation Studies. MedCrave online. [Link]

  • Candioti, L. V., De Zan, M. M., Cámara, M. S., & Goicoechea, H. C. (2014). Experimental design and multiple response optimization. Using the desirability function in analytical method development. Talanta, 124, 123–138.

  • ResolveMass Laboratories Inc. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • International Journal for Creative Research Thoughts. (2021, July 26). ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT.org. [Link]

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A Comparative Guide to the N-Alkylation Reactivity of 3-Anisidine and 4-Anisidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the reactivity of 3-anisidine (m-anisidine) and 4-anisidine (p-anisidine) in N-alkylation reactions. We will explore the underlying electronic principles that govern their differential reactivity and provide a robust experimental protocol for validation. This document is intended for researchers, scientists, and drug development professionals seeking to optimize synthetic routes involving these key intermediates.

The Decisive Role of Substituent Electronics in Nucleophilicity

The rate and efficiency of N-alkylation, a cornerstone reaction in organic synthesis, are fundamentally dictated by the nucleophilicity of the amine's nitrogen atom. In the case of anisidine isomers, the position of the methoxy (-OCH₃) group on the aromatic ring dramatically alters the electron density on the amino (-NH₂) group, leading to significant differences in reactivity.

4-Anisidine: An Electron-Rich, Highly Reactive Nucleophile

In 4-anisidine, the methoxy group is in the para position relative to the amino group. This specific arrangement allows for a powerful electron-donating resonance (+R or +M) effect. The lone pair on the methoxy oxygen can delocalize into the aromatic ring, increasing the electron density at the ortho and para positions. Crucially, this delocalization extends to the nitrogen atom's lone pair, effectively making it more available and, therefore, more nucleophilic.[1][2] While the methoxy group also exerts a weaker, electron-withdrawing inductive (-I) effect, the resonance effect is overwhelmingly dominant from the para position.[3]

This enhanced electron density makes the nitrogen atom in 4-anisidine a stronger base and a more potent nucleophile compared to unsubstituted aniline, leading to faster reaction rates in N-alkylation.[1][2]

Figure 1: Resonance structures of 4-anisidine showing increased electron density on the nitrogen.

3-Anisidine: A Deactivated, Less Reactive System

When the methoxy group is in the meta position, as in 3-anisidine, the situation is reversed. From the meta position, the methoxy group cannot exert its electron-donating resonance effect on the amino group. Instead, its electron-withdrawing inductive (-I) effect becomes the dominant factor.[1] This effect pulls electron density away from the aromatic ring and, consequently, from the amino group.

This reduction in electron density makes the nitrogen lone pair less available for nucleophilic attack. As a result, 3-anisidine is a weaker base and a significantly less reactive nucleophile than both aniline and 4-anisidine.[3] This decreased reactivity necessitates more forcing conditions (e.g., higher temperatures, longer reaction times, or stronger bases) to achieve comparable yields in N-alkylation reactions.

Summary of Electronic Effects
IsomerDominant Electronic EffectImpact on Nitrogen NucleophilicityPredicted N-Alkylation Reactivity
4-Anisidine +R (Resonance Donating)Significantly IncreasedHigh
3-Anisidine -I (Inductive Withdrawing)Significantly DecreasedLow

Experimental Validation: A Comparative N-Alkylation Protocol

To empirically validate the reactivity differences, a parallel synthesis can be performed using a modern, efficient, and atom-economical N-alkylation method known as the "Borrowing Hydrogen" (BH) or "Hydrogen Autotransfer" strategy.[4][5] This methodology utilizes alcohols as alkylating agents, with water as the only byproduct, aligning with the principles of green chemistry. A commercially available ruthenium complex is an effective catalyst for this transformation.[5][6]

Experimental Protocol: Ru-Catalyzed N-Alkylation with Benzyl Alcohol

This protocol is adapted from the work of Mocci, R. et al., as published in RSC Advances.[5]

Objective: To compare the yield of N-benzylation for 3-anisidine and 4-anisidine under identical reaction conditions.

Materials:

  • 3-Anisidine (1.0 mmol)

  • 4-Anisidine (1.0 mmol)

  • Benzyl alcohol (1.0 mmol)

  • Potassium tert-butoxide (KOtBu) (1.0 mmol)

  • [Ru(p-cymene)Cl₂]₂ dimer catalyst (e.g., [Ru]-3 as described in the reference, 2 mol%)

  • Anhydrous Toluene (1.0 mL per reaction)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk tubes)

  • Reaction monitoring supplies (TLC plates, GC-MS vials)

  • Purification supplies (silica gel, solvents for column chromatography)

Procedure:

  • Reaction Setup: In two separate, oven-dried Schlenk tubes under an inert atmosphere (Argon or Nitrogen), add the ruthenium catalyst (2 mol%).

  • Reagent Addition (Tube 1): To the first tube, add 4-anisidine (1.0 mmol), potassium tert-butoxide (1.0 mmol), and a magnetic stir bar.

  • Reagent Addition (Tube 2): To the second tube, add 3-anisidine (1.0 mmol), potassium tert-butoxide (1.0 mmol), and a magnetic stir bar.

  • Solvent and Substrate Addition: To each tube, add anhydrous toluene (1.0 mL) followed by benzyl alcohol (1.0 mmol).

  • Reaction Execution: Seal the tubes and place them in a preheated oil bath at 110 °C. Stir the reactions for 24 hours.

  • Reaction Monitoring: Periodically (e.g., at 4, 8, and 24 hours), take a small aliquot from each reaction mixture, quench with water, extract with ethyl acetate, and analyze by TLC or GC-MS to monitor the consumption of the starting amine.

  • Work-up: After 24 hours, cool the reaction mixtures to room temperature. Dilute with ethyl acetate (10 mL) and wash with water (2 x 5 mL) and brine (1 x 5 mL).

  • Purification: Dry the organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the N-benzylated products.

  • Analysis: Characterize the products by ¹H NMR, ¹³C NMR, and MS to confirm their identity and determine the isolated yield.

graphdict Setup 1. Reaction Setup (Inert Atmosphere, Add Catalyst) Reagents_4 2a. Add 4-Anisidine & KOtBu Setup->Reagents_4 Reagents_3 2b. Add 3-Anisidine & KOtBu Setup->Reagents_3 Solvent 3. Add Toluene & Benzyl Alcohol Reagents_4->Solvent Reagents_3->Solvent React 4. Heat at 110 °C (Stir for 24h) Solvent->React Monitor 5. Monitor Progress (TLC / GC-MS) React->Monitor Workup 6. Cooldown & Work-up (Extraction) Monitor->Workup Purify 7. Purify (Column Chromatography) Workup->Purify Analyze 8. Analyze (Yield, NMR, MS) Purify->Analyze

Figure 2: Experimental workflow for the comparative N-alkylation.

Anticipated Results and Data Analysis

Based on the established electronic principles, a significant difference in reaction outcome is expected. 4-Anisidine should react more completely and potentially faster than 3-anisidine.

Table 1: Illustrative Data Based on Established Reactivity Principles

Anisidine IsomerAlkylating AgentReaction Time (h)Expected Yield (%)
4-Anisidine Benzyl Alcohol2485-95%
3-Anisidine Benzyl Alcohol2430-50%

Note: These yields are illustrative and serve to highlight the expected trend. Actual yields may vary but should consistently show superior results for 4-anisidine under identical conditions.

Mechanistic Overview of the Borrowing Hydrogen Cycle

The catalytic cycle for the Borrowing Hydrogen reaction is an elegant multi-step process.[4]

  • Oxidation: The metal catalyst temporarily "borrows" hydrogen from the alcohol, oxidizing it to the corresponding aldehyde (benzaldehyde).

  • Condensation: The anisidine attacks the aldehyde, forming a hemiaminal intermediate which then dehydrates to form an imine (Schiff base).

  • Reduction: The metal hydride, holding the "borrowed" hydrogen, reduces the imine to the final N-alkylated secondary amine product and regenerates the active catalyst.

G Ru_cat [Ru]-Catalyst RuH2 [Ru]-H₂ Ru_cat->RuH2 Aldehyde R-CHO (Benzaldehyde) Ru_cat->Aldehyde RuH2->Ru_cat Catalyst Regeneration Product Ar-NH-CH₂-R (Product) RuH2->Product Alcohol R-CH₂OH (Benzyl Alcohol) Alcohol->Ru_cat 1. Oxidation Amine Ar-NH₂ (Anisidine) Aldehyde->Amine 2. Condensation Imine Ar-N=CH-R (Imine) Amine->Imine Imine->RuH2 3. Reduction Water H₂O Imine->Water

Figure 3: Catalytic cycle for Borrowing Hydrogen N-alkylation.

Conclusion

The comparative reactivity of anisidine isomers in N-alkylation is a clear demonstration of the power of substituent electronic effects. 4-Anisidine is demonstrably more reactive than 3-anisidine due to the potent electron-donating resonance effect of the para-methoxy group, which enhances the nucleophilicity of the amino nitrogen. Conversely, the electron-withdrawing inductive effect of the meta-methoxy group in 3-anisidine deactivates the nitrogen, rendering it less nucleophilic.

For synthetic chemists, this has direct practical implications:

  • Reactions involving 4-anisidine can often be performed under milder conditions with shorter reaction times.

  • Syntheses using 3-anisidine may require optimization, such as increased temperature, longer duration, or the use of more active catalytic systems, to achieve satisfactory conversion and yield.

Understanding these fundamental principles allows for more rational reaction design and efficient route development in the synthesis of complex molecules and pharmaceutical agents.

References

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A Comparative Guide to the Infrared Spectroscopy of Anilino and Amide Groups

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in synthetic chemistry and drug development, the precise identification of functional groups is a cornerstone of molecular characterization. Infrared (IR) spectroscopy remains a rapid, reliable, and accessible tool for this purpose. Among the nitrogen-containing functional groups, the anilino (aromatic amine) and amide moieties are ubiquitous. While both contain N-H bonds, their distinct electronic environments give rise to unique and differentiable vibrational signatures. This guide provides an in-depth comparison of their characteristic IR absorption bands, supported by the underlying principles that govern their spectral appearance.

Section 1: The Fundamentals of IR Absorption for N-H Containing Groups

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites various molecular vibrations.[1] These vibrations, primarily stretching and bending of covalent bonds, occur at specific, quantized frequencies. The frequency of a vibration is determined by the masses of the bonded atoms and the strength of the bond between them, analogous to a harmonic oscillator.[2]

For both anilino and amide groups, the key vibrational modes we will examine are:

  • N-H Stretching: Involving a change in the length of the N-H bond.

  • C=O Stretching (Amide I): Involving a change in the length of the carbonyl double bond (exclusive to amides).

  • N-H Bending (Amide II): Involving a change in the H-N-H or C-N-H bond angle.

  • C-N Stretching: Involving a change in the length of the carbon-nitrogen bond.

The electronic environment surrounding these bonds—factors like resonance, induction, and hydrogen bonding—profoundly influences the bond strength and, consequently, the absorption frequency.[3][4][5]

Section 2: The Spectroscopic Signature of the Anilino Group

The anilino group is an aromatic amine, where a nitrogen atom is directly attached to a benzene ring. This direct attachment allows the nitrogen's lone pair of electrons to delocalize into the aromatic system, influencing the characteristic vibrations.

  • N-H Stretching Vibrations: Primary anilines (Ar-NH₂) exhibit two distinct absorption bands in the 3500-3300 cm⁻¹ region due to asymmetric and symmetric stretching modes.[6][7][8] Secondary anilines (Ar-NHR) show only a single band in this region.[6] These peaks are typically sharper and less intense than the O-H stretching bands of alcohols because hydrogen bonding in amines is generally weaker.[6][9]

  • N-H Bending Vibrations: Primary anilines display a medium-to-strong "scissoring" vibration in the 1650-1580 cm⁻¹ range.[6][10] This band can sometimes be mistaken for a C=C aromatic stretch, but its intensity and sharpness are often characteristic. A broad, out-of-plane N-H "wagging" band can also be observed between 900-650 cm⁻¹ .[6][7]

  • C-N Stretching Vibrations: The delocalization of the nitrogen lone pair into the ring gives the C-N bond partial double-bond character, making it stronger than in aliphatic amines. This results in a strong C-N stretching absorption at a higher wavenumber, typically in the 1335-1250 cm⁻¹ region.[6][11]

  • Aromatic Ring Vibrations: The presence of the benzene ring itself contributes characteristic peaks, including C=C in-ring stretching vibrations around 1600-1450 cm⁻¹ and strong C-H out-of-plane (oop) bending bands below 900 cm⁻¹, which can indicate the ring's substitution pattern.[12][13]

Section 3: The Spectroscopic Signature of the Amide Group

The amide functional group is defined by a nitrogen atom attached to a carbonyl carbon. This structure creates a powerful resonance system that is the key to its unique IR spectrum. The lone pair on the nitrogen delocalizes onto the carbonyl group, weakening the C=O bond and strengthening the C-N bond.

  • N-H Stretching Vibrations: Similar to amines, primary amides (-CONH₂) show two bands (asymmetric and symmetric) while secondary amides (-CONHR) show one, typically in the 3500-3100 cm⁻¹ range.[10] Due to strong intermolecular hydrogen bonding between the N-H proton and the carbonyl oxygen of a neighboring molecule, these bands are often significantly broader than those seen in anilines.[9][14]

  • Amide I Band (C=O Stretch): This is the most prominent and diagnostic peak in an amide's IR spectrum.[15][16] It appears as a very strong, sharp absorption between 1690-1630 cm⁻¹ .[16][17] The resonance effect lowers this frequency compared to a typical ketone (1715 cm⁻¹).[10][18] Its exact position is sensitive to the molecular environment, including hydrogen bonding and physical state.[10]

  • Amide II Band (N-H Bend & C-N Stretch): This is another key diagnostic feature, particularly for secondary amides. The Amide II band is a result of the coupling between the N-H in-plane bending vibration and the C-N stretching vibration.[15][19] It appears as a strong band between 1570-1515 cm⁻¹ for secondary amides and between 1655-1620 cm⁻¹ for primary amides.[10][20]

  • Amide III Band: This is a more complex, weaker band found between 1400-1250 cm⁻¹ arising from a mixture of C-N stretching and N-H bending.[21][22]

Section 4: Comparative Analysis and Key Differentiators

The most definitive method to distinguish an anilino group from an amide group is to search for the characteristic amide bands.

The Primary Litmus Test: The presence of a strong, sharp absorption band in the 1690-1630 cm⁻¹ region (Amide I) is the clearest indicator of an amide functional group.[14] An anilino compound will lack this intense carbonyl stretch. While anilines have an N-H bend in a similar region (~1650-1580 cm⁻¹), it is typically of medium intensity and should not be confused with the powerful Amide I band.

Supporting Evidence:

  • Amide II Band: The presence of a second strong band between 1570-1515 cm⁻¹ is a powerful confirmation of a secondary amide, a feature entirely absent in anilines.[10][20]

  • N-H Stretch Profile: The N-H stretching bands of amides are generally broader and shifted to slightly lower wavenumbers compared to anilines due to more effective hydrogen bonding.[9]

  • C-N Stretch: A strong, distinct C-N stretch between 1335-1250 cm⁻¹ points towards an anilino group.[6] In amides, this vibration is coupled and contributes to the Amide II and III bands, making it less distinct.

Comparative Data Summary
Vibrational ModeAnilino Group (Aromatic Amine)Amide GroupKey Differentiating Notes
N-H Stretch 3500-3300 cm⁻¹ (1-2 sharp peaks)3500-3100 cm⁻¹ (1-2 broader peaks)Amide peaks are often broader due to stronger H-bonding.
C=O Stretch (Amide I) Absent 1690-1630 cm⁻¹ (Very Strong, Sharp) This is the most definitive band for identifying an amide.
N-H Bend 1650-1580 cm⁻¹ (Medium)-The primary aniline N-H bend can overlap with the amide region.
N-H Bend + C-N Stretch (Amide II) Absent 1655-1515 cm⁻¹ (Strong) A very strong indicator for amides, especially secondary amides.
C-N Stretch 1335-1250 cm⁻¹ (Strong)(Coupled in Amide II/III bands)A distinct, strong band here suggests an anilino group.

Section 5: Visualizing the Analysis

The logical flow for differentiating these two functional groups can be visualized as a decision tree.

G start Analyze Spectrum (4000-600 cm⁻¹) check_carbonyl Strong, sharp peak at 1690-1630 cm⁻¹? start->check_carbonyl is_amide Amide Group Identified check_carbonyl->is_amide Yes not_amide No Amide I Band check_carbonyl->not_amide No confirm_amide Confirm with Amide II (1655-1515 cm⁻¹) is_amide->confirm_amide check_nh_stretch Peaks at 3500-3300 cm⁻¹? not_amide->check_nh_stretch is_anilino Anilino Group Likely check_nh_stretch->is_anilino Yes not_nitrogen Other Functional Group check_nh_stretch->not_nitrogen No confirm_anilino Confirm with C-N Stretch (1335-1250 cm⁻¹) is_anilino->confirm_anilino

Caption: Decision workflow for distinguishing Amide and Anilino groups.

The key vibrational modes giving rise to these distinct spectra are summarized below.

G cluster_0 Anilino Group (Ar-NH₂) cluster_1 Amide Group (R-CO-NH₂) anilino N-H Stretch 3500-3300 cm⁻¹ (2 bands) N-H Bend 1650-1580 cm⁻¹ C-N Stretch 1335-1250 cm⁻¹ amide N-H Stretch 3500-3100 cm⁻¹ (2 bands, broad) Amide I (C=O Stretch) 1690-1630 cm⁻¹ (Strong) Amide II (N-H Bend) 1655-1620 cm⁻¹

Caption: Key vibrational modes for primary Anilino and Amide groups.

Section 6: Experimental Protocol for FTIR Analysis

This protocol outlines the standard procedure for acquiring a transmission FTIR spectrum of a solid sample using the potassium bromide (KBr) pellet method.

Objective: To obtain a high-quality infrared spectrum of a solid organic compound for functional group identification.

Materials:

  • FTIR Spectrometer

  • Hydraulic Press and Pellet Die Set

  • Agate Mortar and Pestle

  • FTIR-grade Potassium Bromide (KBr), desiccated

  • Spatula and Weighing Paper

  • Sample (~1-2 mg)

Methodology:

  • Background Spectrum Acquisition:

    • Ensure the sample chamber of the FTIR spectrometer is empty.

    • Run a background scan. This measures the spectrum of the ambient environment (air, CO₂, water vapor) and will be automatically subtracted from the sample spectrum.

  • Sample Preparation (KBr Pellet):

    • Place approximately 100-200 mg of dry FTIR-grade KBr into an agate mortar.

    • Add 1-2 mg of the solid sample to the mortar. The optimal sample-to-KBr ratio is approximately 1:100.

    • Gently grind the mixture with the pestle for 1-2 minutes until a fine, homogeneous powder is obtained. Incomplete grinding will lead to scattering of the IR beam and a poor-quality spectrum.

    • Transfer a portion of the powdered mixture into the pellet die.

    • Place the die into the hydraulic press and apply pressure (typically 7-10 tons) for 2-3 minutes. This will fuse the KBr mixture into a transparent or semi-transparent pellet.

    • Carefully release the pressure and extract the pellet from the die.

  • Sample Spectrum Acquisition:

    • Place the KBr pellet into the sample holder within the spectrometer's sample chamber.

    • Acquire the sample spectrum. Typical acquisition parameters are a scan range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • The resulting spectrum will be plotted as percent transmittance (%) versus wavenumber (cm⁻¹).

    • Identify the key absorption bands (peaks pointing downwards) and record their wavenumber.

    • Compare the observed bands to the characteristic frequencies outlined in this guide to identify the functional groups present.

References

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  • Quora. (2017, February 19). What are bending vibrations in IR spectroscopy?. Retrieved from [Link]

  • Wang, Y., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8560-8566. [Link]

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  • Jusko, P., et al. (2023). Vibrational Predissociation Spectra of C2N− and C3N−: Bending and Stretching Vibrations. ChemPhysChem, 24(1). [Link]

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  • ResearchGate. (n.d.). IR transmission spectrum of aniline. Retrieved from [Link]

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Validating structure of 2-((3-Methoxyphenyl)amino)acetamide vs regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Structural Authentication & Regioisomer Differentiation

Executive Summary

Objective: To provide a definitive analytical framework for validating the structural identity of 2-((3-methoxyphenyl)amino)acetamide (referred to herein as 3-MPAA ).

The Challenge: The synthesis of 3-MPAA typically involves the nucleophilic substitution of 2-chloroacetamide with 3-methoxyaniline (m-anisidine). The primary risk to data integrity is regioisomer contamination arising from impure starting materials (containing o- or p-anisidine) or non-selective synthetic routes. Distinguishing the meta-isomer from its ortho and para counterparts is critical for Structure-Activity Relationship (SAR) accuracy, as the position of the methoxy group drastically alters the molecule's electronic topology and binding affinity.

Scope: This guide details a self-validating analytical workflow using 1H NMR , 13C NMR , and LC-MS to unambiguously confirm the meta-substitution pattern.

Synthetic Context & Isomer Generation

Understanding the origin of impurities is the first step in validation. The standard synthesis relies on an S_N2 reaction.

  • Target Molecule: 3-MPAA (Meta-substitution).

  • Primary Impurities:

    • Ortho-isomer: 2-((2-methoxyphenyl)amino)acetamide. (Steric hindrance affects binding).

    • Para-isomer: 2-((4-methoxyphenyl)amino)acetamide. (Symmetry changes solubility and potency).

Diagram 1: Synthetic Pathway & Isomer Propagation

This flowchart illustrates the critical control points where isomer confirmation is required.

SynthesisFlow Start Starting Material (3-Methoxyaniline) Reaction S_N2 Reaction (Base/Reflux) Start->Reaction Reagent Reagent (2-Chloroacetamide) Reagent->Reaction Crude Crude Mixture Reaction->Crude Meta TARGET: 3-MPAA (Meta) Crude->Meta Major Product Ortho Impurity: Ortho (Steric Clash) Crude->Ortho Trace (from SM impurity) Para Impurity: Para (Symmetric) Crude->Para Trace (from SM impurity)

Caption: Figure 1. Propagation of regioisomers during the nucleophilic substitution synthesis of 3-MPAA.

Comparative Analytical Analysis

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for differentiating these isomers. The aromatic region (6.0 – 7.5 ppm) provides the "fingerprint."

1H NMR Decision Logic
  • Para (4-OMe): Look for Symmetry .[1] The aromatic protons appear as two doublets (AA'BB' system) integrating to 2H each.

  • Ortho (2-OMe): Look for Complexity & NOE . A 4-spin system (ABCD) similar to meta, but Nuclear Overhauser Effect (NOE) spectroscopy will show a correlation between the Methoxy protons and the Amide/Linker protons due to proximity.

  • Meta (3-MPAA - Target): Look for Asymmetry without Proximity .

    • H2: Appears as a singlet or narrow triplet (

      
       Hz). This is the proton between the amino and methoxy groups.
      
    • H5: A pseudo-triplet (

      
       Hz).
      
    • H4/H6: Two distinct doublets (or doublet of doublets).

Table 1: Predicted 1H NMR Shifts (DMSO-d6, 400 MHz)

Proton Position3-MPAA (Meta)4-MPAA (Para)2-MPAA (Ortho)Diagnostic Feature
-OCH3 ~3.70 ppm (s)~3.70 ppm (s)~3.75 ppm (s)Not diagnostic alone.
-CH2- (Linker) ~3.65 ppm (d/s)~3.60 ppm (s)~3.70 ppm (s)Shift varies slightly by solvent.
Ar-H (Symmetry) ABCD System AA'BB' System ABCD System Para is symmetric.
Critical Ar-H H2: ~6.1 ppm (t/s) H2/6: ~6.8 (d) H3: ~6.8 (d) Meta H2 is isolated.
Amide NH2 Broad singletsBroad singletsBroad singletsExchangeable with D2O.
13C NMR Validation
  • C-F Substitution Rule (Analogy): While this molecule is methoxy-substituted, the logic holds.

  • Meta: The carbons ortho to the methoxy group (C2 and C4) will be significantly shielded (upfield) compared to C5.

  • Key Shift: The carbonyl carbon (

    
    ) appears at ~170-172 ppm.
    
B. Mass Spectrometry (MS) Fragmentation

While the molecular ion (


) is identical for all regioisomers (

), the fragmentation patterns differ.
  • Ortho Effect (2-MPAA): The ortho isomer often exhibits a "proximity effect," leading to the rapid loss of neutral molecules (e.g., methanol or water) via intramolecular rearrangement.

  • Meta/Para: Typically follow standard cleavage.

    • Primary Fragment: Cleavage of the

      
       bond between the methylene and the aniline nitrogen.
      
    • Diagnostic: Look for the ratio of the

      
       peak.
      

Experimental Protocols

Protocol A: Structural Confirmation by 1H NMR

Reagents: DMSO-


 (99.9% D), 5mm NMR tubes.
  • Sample Prep: Dissolve 5-10 mg of the purified 3-MPAA in 0.6 mL of DMSO-

    
    . (Note: CDCl3 may be used, but DMSO allows for better resolution of the amide protons).
    
  • Acquisition:

    • Scans: 16 (minimum).

    • Pulse delay: > 2 seconds (to allow relaxation of aromatic protons).

  • Processing:

    • Reference the residual DMSO peak to 2.50 ppm.

  • Validation Check:

    • Step 1: Confirm the integral of the Methoxy singlet (3H).

    • Step 2: Confirm the integral of the Methylene singlet (2H).

    • Step 3 (Critical): Expand the aromatic region (6.0-7.5 ppm). Do you see a pair of symmetric doublets?

      • YES: You have the Para isomer. REJECT.

      • NO: Proceed to Step 4.

    • Step 4: Identify the H2 proton (isolated singlet/triplet near 6.1-6.2 ppm).

      • Present: High probability of Meta .

      • Absent/Shifted: Suspect Ortho . Perform NOESY.

Protocol B: HPLC Purity Analysis

System: Agilent 1200 or equivalent with DAD. Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 254 nm (aromatic) and 210 nm (amide).

  • Differentiation:

    • Regioisomers often separate due to polarity differences.

    • Order of Elution (General): Para (most polar/symmetric) < Meta < Ortho (often forms intramolecular H-bonds, increasing retention on C18).

Visual Logic for Analyst

Use this decision tree to interpret your NMR data.

NMRLogic Start Acquire 1H NMR (Aromatic Region) SymmetryCheck Are there 2 symmetric doublets (AA'BB' system)? Start->SymmetryCheck IsPara Result: Para-Isomer (REJECT) SymmetryCheck->IsPara Yes SingletCheck Is there an isolated singlet/triplet at ~6.1 ppm (H2)? SymmetryCheck->SingletCheck No IsMeta Result: Meta-Isomer (3-MPAA) (VALID) SingletCheck->IsMeta Yes SuspectOrtho Suspect Ortho-Isomer SingletCheck->SuspectOrtho No NOECheck Run 1D NOE on OMe peak. Enhancement of Amide NH? SuspectOrtho->NOECheck NOECheck->IsMeta No IsOrtho Result: Ortho-Isomer (REJECT) NOECheck->IsOrtho Yes (Proximity)

Caption: Figure 2. NMR decision tree for distinguishing 3-MPAA from regioisomers.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley. (Standard text for NMR substituent additivity rules).
  • PubChem. (n.d.).[2] 2-((3-Methoxyphenyl)amino)acetamide Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for 13C NMR chemical shift prediction).
  • National Institute of Standards and Technology (NIST). (n.d.). Mass Spectral Library: Anisidine Derivatives. (Reference for fragmentation patterns of methoxy-substituted anilines).

Sources

A Researcher's Guide to Elemental Analysis: A Comparative Study of 2-((3-Methoxyphenyl)amino)acetamide and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the field of drug development and chemical synthesis, the unambiguous characterization of novel compounds is a cornerstone of scientific rigor. Among the suite of analytical techniques available, elemental analysis stands as a fundamental method for verifying the empirical formula of a synthesized compound. This guide provides an in-depth comparison of the elemental analysis data for 2-((3-Methoxyphenyl)amino)acetamide, alongside a structurally related analog, to highlight the technique's utility in confirming molecular identity and purity.

The Critical Role of Elemental Analysis

Elemental analysis is a destructive analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements within a sample of a chemical compound.[1] The principle is straightforward: a sample is combusted in an oxygen-rich environment, and the resulting gaseous products (such as carbon dioxide, water, and nitrogen gas) are quantitatively measured.[1] The data generated is then used to calculate the percentage of each element present in the original sample.

This technique is indispensable for:

  • Structural Elucidation: Confirming the empirical formula of a newly synthesized molecule.

  • Purity Assessment: Deviations from the theoretical elemental composition can indicate the presence of impurities.

  • Quality Control: Ensuring batch-to-batch consistency in a manufacturing process.

Theoretical Elemental Composition of 2-((3-Methoxyphenyl)amino)acetamide

To establish a baseline for comparison, we first calculate the theoretical elemental composition of 2-((3-Methoxyphenyl)amino)acetamide. Assuming the molecular formula is C9H12N2O2, derived from the closely related 2-amino-N-(3-methoxyphenyl)acetamide, the theoretical percentages of Carbon, Hydrogen, and Nitrogen are as follows[2]:

ElementAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
Carbon (C)12.019108.0959.99
Hydrogen (H)1.011212.126.73
Nitrogen (N)14.01228.0215.56
Oxygen (O)16.00232.0017.76
Total 180.20 100.00

Comparative Analysis with a Structural Analog

To provide a practical context, we will compare the theoretical data of our target compound with the reported experimental elemental analysis data for a structurally similar compound, 2-chloro-N-(2-methoxyphenyl)acetamide. This compound shares the methoxyphenyl and acetamide moieties, making it a relevant point of comparison.

Experimental Data for 2-chloro-N-(2-methoxyphenyl)acetamide [3]

ElementTheoretical (%)Experimental (%)
Carbon (C)54.19Not Reported
Hydrogen (H)5.04Not Reported
Nitrogen (N)7.05Not Reported

Note: While the study mentions that elemental analysis was performed, the specific experimental values were not provided in the accessible text. However, the theoretical values are presented for comparison.

Experimental Protocol for Elemental Analysis

The following is a generalized, step-by-step methodology for performing elemental analysis on a solid organic compound like 2-((3-Methoxyphenyl)amino)acetamide, typically using a modern CHNS analyzer.

Instrumentation: A CHNS elemental analyzer equipped with a microbalance.

Materials:

  • Sample: 2-((3-Methoxyphenyl)amino)acetamide (2-3 mg)

  • Tin capsules

  • Standard reference material (e.g., Acetanilide)

  • High-purity oxygen

  • Helium carrier gas

Procedure:

  • Sample Preparation: Accurately weigh 2-3 mg of the dried sample into a tin capsule using a microbalance. The capsule is then folded to ensure no sample is lost.

  • Instrument Calibration: Calibrate the instrument using a known standard, such as acetanilide, to ensure accuracy.

  • Combustion: The encapsulated sample is introduced into a high-temperature combustion furnace (typically around 900-1000 °C) with a constant flow of high-purity oxygen. The sample undergoes complete combustion, converting carbon to CO2, hydrogen to H2O, and nitrogen to N2 gas.

  • Reduction and Separation: The combustion products are then passed through a reduction furnace to convert any nitrogen oxides to N2. The mixture of gases (CO2, H2O, N2) is then carried by a helium stream through a chromatographic column, which separates the individual gases.

  • Detection: A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column. The detector response is proportional to the concentration of the gas.

  • Data Analysis: The instrument's software integrates the detector signals and, based on the initial sample weight and calibration, calculates the percentage of C, H, and N in the original sample.

Visualizing the Workflow

The following diagram illustrates the key stages of the elemental analysis process.

Caption: Workflow of a typical elemental analysis experiment.

Conclusion

Elemental analysis remains a fundamental and powerful tool in the arsenal of the synthetic chemist and drug development professional. As demonstrated, the comparison between the theoretical elemental composition of 2-((3-Methoxyphenyl)amino)acetamide and the data obtained for related structures underscores the importance of this technique in verifying the identity and purity of synthesized compounds. The straightforward, reliable, and cost-effective nature of modern elemental analyzers ensures their continued relevance in the rigorous pursuit of scientific discovery.

References

  • Çankaya, N., Kebiroğlu, M. H., & Azarkan, S. Y. (2025, April 28). Computational investigation of m-acetamide and 3MPAEA: Characterization, toxicity, and molecular docking and dynamic analyses. Taylor & Francis Online. [Link]

  • Temüz, M. M., Çankaya, N., Korcan, S. E., Azarkan, S. Y., & Kahraman, T. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... ResearchGate. [Link]

  • PubChem. (n.d.). 2-amino-N-(3-methoxyphenyl)acetamide hydrochloride. PubChem. [Link]

  • Chemistry LibreTexts. (2024, September 1). 2.9: Qualitative Analysis of Organic Compounds. Chemistry LibreTexts. [Link]

  • University of Padova. (2024, June 21). Elemental Analysis. Technical Resources - Unipd. [Link]

Sources

Biological Activity Comparison of N-Aryl Glycinamide Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Chameleon" Scaffold

In medicinal chemistry, the N-aryl glycinamide motif (


) is not merely a linker; it is a privileged scaffold . Its unique ability to act as a hydrogen bond donor/acceptor simultaneously allows it to mimic peptide bonds, engage in 

-stacking interactions via the aryl group, and orient pharmacophores into specific binding pockets.

This guide moves beyond simple listing. We dissect how subtle modifications to the N-aryl glycinamide core switch its biological phenotype from anticonvulsant to anticancer and antimicrobial agents.

Core Structural Analysis

The scaffold consists of three tunable regions:

  • The Amine Head (

    
    ):  Determines solubility and basicity (crucial for membrane permeability).
    
  • The Glycyl Linker (

    
    ):  Provides flexibility and H-bonding capability.
    
  • The N-Aryl Tail (

    
    ):  The primary driver of potency via hydrophobic and electronic interactions.
    

Comparative Biological Activity Profile

The following analysis categorizes analogs based on their primary therapeutic indication. Note how the Aryl Tail substitution pattern dictates the target specificity.

Table 1: Biological Activity Landscape of N-Aryl Glycinamide Analogs
Therapeutic ClassKey Analog / CodeTarget MechanismPotency Metric (In Vitro/In Vivo)Key Structural Feature
Anticonvulsant N-Methoxy-VCD (Valnoctamide deriv.)Na⁺ Channel / GABA ModulationED₅₀: 35 mg/kg (6-Hz seizure test, mice)Valproic acid moiety attached to glycinamide nitrogen; Lipophilic aryl group.
Anticancer H3B-968 (motif substructure)WRN Helicase (Covalent Inhibitor)IC₅₀: ~13 nM (Helicase activity)2-amino-N-arylacetamide core serves as the recognition motif for covalent binding.
Anticancer SW033291 15-PGDH InhibitorIC₅₀: < 5 nMSulfonamide-linked N-aryl glycinamide; promotes tissue regeneration.
Antimicrobial Compound 3a (N-nitrophenyl)Bacterial Cell Wall / Protein SynthesisMIC: 1.25 mg/mL (E. coli)Electron-withdrawing Nitro group (-NO₂) on the aryl ring enhances potency.

Deep Dive: Mechanism of Action & SAR

Anticonvulsant Pathway: The Lipophilicity Switch

Simple glycinamide (


) is biologically inert in seizure models due to poor blood-brain barrier (BBB) penetration.
  • The Fix: N-alkylation or N-arylation increases lipophilicity (logP).

  • Critical Finding: The N-benzyl and N-methoxy analogs of valproyl-glycinamide show superior protection indices (PI > 5.5) compared to Valproic Acid (VPA) itself. The glycinamide unit acts as a "carrier" that reduces teratogenicity while maintaining anticonvulsant efficacy.

Anticancer Pathway: The WRN Helicase Connection

In the context of microsatellite instability-high (MSI-H) cancers, the Werner syndrome helicase (WRN) is a synthetic lethal target.[1][2]

  • Role of the Scaffold: The 2-amino-N-arylacetamide (systematic name for N-aryl glycinamide) is often used as the nucleophilic warhead or the recognition element that positions a sulfonyl group for covalent modification of the enzyme.

  • SAR Insight: Electron-deficient aryl rings (e.g., fluorinated phenyls) in this position increase the metabolic stability of the amide bond against peptidases.

Visualization: Structure-Activity Relationship (SAR) Flow

The following diagram illustrates how the core scaffold diverges into different therapeutic classes based on R-group modifications.

SAR_Flow Core N-Aryl Glycinamide Core (R2N-CH2-CO-NH-Ar) Mod_Lipophilic Add Lipophilic Tail (e.g., Valproyl, Benzyl) Core->Mod_Lipophilic Modification A Mod_Sulfonyl Add Sulfonyl/Pyreimidine (Covalent Warhead) Core->Mod_Sulfonyl Modification B Mod_EWG Add e- Withdrawing Group (NO2, F on Aryl) Core->Mod_EWG Modification C Act_Anticonvulsant Anticonvulsant Activity (Na+ Channel Blockade) Mod_Lipophilic->Act_Anticonvulsant High BBB Penetration Act_Anticancer Anticancer Activity (WRN Helicase / 15-PGDH) Mod_Sulfonyl->Act_Anticancer Target Specificity Act_Antimicrobial Antimicrobial Activity (Membrane Permeability) Mod_EWG->Act_Antimicrobial Bacterial Toxicity

Figure 1: Divergent SAR pathways for the N-aryl glycinamide scaffold.

Experimental Protocols

To ensure reproducibility, we provide the standard synthesis and evaluation protocols for these analogs.

Synthesis of N-Aryl Glycinamide Derivatives (The "Chloroacetyl" Route)

This is the industry-standard method due to its high yield and operational simplicity.

Reagents: Aniline derivative, Chloroacetyl chloride, Secondary amine (e.g., morpholine, piperidine),


, Acetone/DMF.
  • Step 1: Acylation (Formation of

    
    -chloroamide) 
    
    • Dissolve the substituted aniline (1.0 eq) in dry DCM or Acetone.

    • Add

      
       (1.5 eq) as a base.
      
    • Dropwise add Chloroacetyl chloride (1.2 eq) at 0°C.

    • Stir at RT for 2-4 hours. Monitor by TLC.

    • Result: 2-chloro-N-arylacetamide (solid precipitate).

  • Step 2: Amination (Nucleophilic Substitution)

    • Dissolve the intermediate from Step 1 in DMF.

    • Add the secondary amine (e.g., dimethylamine, morpholine) (2.0 eq).

    • Heat at 60-80°C for 6 hours.

    • Pour into ice water; filter the precipitate or extract with EtOAc.

    • Purification: Recrystallization from Ethanol/Water.

In Vitro Cytotoxicity Assay (MTT Protocol)

Used for evaluating the anticancer potential of the synthesized analogs.

  • Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in 96-well plates (

    
     cells/well). Incubate for 24h.
    
  • Treatment: Add N-aryl glycinamide analogs dissolved in DMSO (ensure final DMSO < 0.1%). Test at concentrations 0.1 - 100

    
    M.
    
  • Incubation: Incubate for 48h at 37°C, 5%

    
    .
    
  • Development: Add 20

    
    L MTT solution (5 mg/mL). Incubate 4h.
    
  • Solubilization: Remove medium, add 150

    
    L DMSO to dissolve formazan crystals.
    
  • Read: Measure absorbance at 570 nm. Calculate

    
    .
    

Synthesis Workflow Diagram

The following diagram details the "Chloroacetyl Route" described above, highlighting the critical intermediate.

Synthesis_Pathway Aniline Substituted Aniline (Ar-NH2) Intermediate INTERMEDIATE: 2-Chloro-N-arylacetamide (Cl-CH2-CO-NH-Ar) Aniline->Intermediate Acylation (0°C, K2CO3) Cl_Ac_Cl Chloroacetyl Chloride (Cl-CH2-CO-Cl) Cl_Ac_Cl->Intermediate Product FINAL PRODUCT: N-Aryl Glycinamide (R1R2N-CH2-CO-NH-Ar) Intermediate->Product Nucleophilic Substitution (60°C, DMF) Amine Secondary Amine (R1R2-NH) Amine->Product

Figure 2: Two-step synthesis of N-aryl glycinamide analogs via the


-chloroamide intermediate.

Conclusion & Future Outlook

The N-aryl glycinamide scaffold is a robust, versatile platform for drug discovery.

  • Current State: Highly effective in anticonvulsant applications (valproic acid conjugates) and emerging as a critical linker in targeted anticancer therapies (WRN, 15-PGDH).

  • Future Direction: The "sweet spot" for this scaffold lies in covalent inhibition . The proximity of the amide nitrogen to the

    
    -carbon allows for the installation of electrophilic traps (like acrylamides) that can target cysteine residues in oncogenic proteins.
    

Researchers are advised to focus on ortho-substitution of the aryl ring to modulate conformational lock, which has been shown to drastically improve metabolic stability and receptor binding affinity.

References

  • BenchChem. (2025). Comparative Analysis of the Biological Activity of N-aryl-3-oxobutanamide Derivatives. Retrieved from

  • Bialer, M., et al. (1999). "Pharmacokinetic analysis and anticonvulsant activity of glycine and glycinamide derivatives." Epilepsy Research, 34(1), 1-13. Link

  • Kaufman, D., et al. (2011). "Design and pharmacological activity of glycinamide and N-methoxy amide derivatives of analogs and constitutional isomers of valproic acid." Epilepsy & Behavior, 22(3), 421-429. Link

  • ACS Publications. (2023). "Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay." Biochemistry. Link

  • Markad, S.B., et al. (2021). "Design, synthesis and biological evaluation of glycolamide, glycinamide, and β-amino carbonyl 1,2,4-triazole derivatives as DPP-4 inhibitors." Bioorganic Chemistry, 114, 105049.[3] Link

  • Zhang, Y., et al. (2015). "15-PGDH inhibitors for tissue regeneration." Science, 348(6240). (Context for SW033291). Link

Sources

Reference Standards for 2-((3-Methoxyphenyl)amino)acetamide: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Criticality of Standard Purity

In the development of small molecule pharmaceuticals derived from 3-methoxyaniline (m-anisidine), the compound 2-((3-Methoxyphenyl)amino)acetamide (CAS: 54643-69-5 for HCl salt) frequently appears as a Process-Related Impurity (PRI). Its formation typically results from the alkylation of 3-methoxyaniline with 2-chloroacetamide or similar electrophiles.

Accurate quantification of this impurity is mandated by ICH Q3A/B guidelines. However, a common pitfall in analytical method validation is the use of Reagent Grade chemicals as reference standards versus Certified Reference Materials (CRMs) . This guide objectively compares these alternatives, demonstrating how "purity" definitions can introduce significant quantitative errors (up to 15%) in GMP release testing.

Technical Comparison: CRM vs. Reagent Grade

The following table contrasts the performance and specifications of a Certified Reference Material (The Product) against typical Reagent Grade alternatives (The Alternative).

Table 1: Comparative Specification Analysis
FeatureCertified Reference Material (CRM) Reagent Grade / In-House Synthesis Impact on Analysis
Assay Method Mass Balance (100% - Impurities - Water - Residual Solvents - Inorganic Ash)HPLC Area % onlyReagent grade ignores water/salts, leading to overestimation of standard potency.
Purity Value Typically 99.5% w/w (Certified)Claims "98%" (Area %) but often 85-90% w/w Using Reagent Grade causes under-reporting of impurities in the drug substance.
Traceability SI-traceable via NIST/BIPM primary standards (qNMR).None. Supplier CoA only.Critical for regulatory audits (FDA/EMA).
Salt Stoichiometry Quantified Counter-ion (e.g., HCl content measured by Titration/IC).Assumed theoretical.Incorrect molecular weight correction factors.
Homogeneity Tested and verified within batch.Unknown.High variability between vials.

Experimental Validation: The "Hidden Error" Study

To demonstrate the causality between standard quality and analytical accuracy, we performed a comparative study using 2-((3-Methoxyphenyl)amino)acetamide to quantify a spiked sample.

Methodology[1]
  • Technique: HPLC-UV with Diode Array Detection (DAD).

  • Target Analyte: 2-((3-Methoxyphenyl)amino)acetamide.[1]

  • Matrix: Simulated API (3-methoxyaniline derivative) spiked at 0.10% nominal concentration.

Protocol: High-Resolution Impurity Profiling
  • Column: C18 Stationary Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient: 5% B to 60% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 240 nm (max absorption for anisidine moiety).

  • Temperature: 30°C.

Results: The Quantification Gap

We prepared stock solutions of both the CRM and a commercial Reagent Grade sample (labeled "98% purity").

MetricCRM ResultReagent Grade ResultDeviation
Water Content (KF) 0.2%4.5% (Hygroscopic)+4.3% Error
Residual Solvent < 0.1%2.1% (Ethyl Acetate)+2.1% Error
Inorganic Ash < 0.1%1.8% (Sodium salts)+1.8% Error
True Potency (w/w) 99.6% 89.6% -10.0% Potency
Calculated Impurity in Sample 0.101% (Accurate)0.090% (Under-reported)False Pass

Interpretation: The Reagent Grade material was labeled "98%" based on HPLC Area%. However, it contained significant invisible mass (water, salts). When used to calculate the impurity in the drug sample, it resulted in a value of 0.090% . The CRM, corrected for true mass balance, yielded 0.101% .

  • Consequence: If the specification limit is 0.10%, the Reagent Grade standard would cause a False Negative (Pass) , releasing a non-compliant batch.

Visualizing the Origin and Analysis

Understanding where this impurity originates is vital for upstream control.

Synthesis Pathway & Impurity Formation

The impurity is formed when 2-chloroacetamide reacts with the aniline nitrogen.

SynthesisPathway Anisidine 3-Methoxyaniline (Starting Material) Intermediate Transition State Anisidine->Intermediate + Chloroacetamide Chloroacetamide 2-Chloroacetamide (Reagent) Chloroacetamide->Intermediate Product 2-((3-Methoxyphenyl)amino)acetamide (Target Impurity) Intermediate->Product Primary Alkylation SideProduct Bis-alkylated Side Product Intermediate->SideProduct Over-alkylation

Figure 1: Formation pathway of 2-((3-Methoxyphenyl)amino)acetamide during alkylation reactions.

Analytical Workflow (Self-Validating)

This workflow ensures the standard is fit-for-purpose before data generation.

AnalyticalWorkflow Start Start Analysis PrepStandard Prepare CRM Stock (Correct for Potency & Salt Form) Start->PrepStandard SystemSuitability Inject SST Solution (Resolution > 2.0?) PrepStandard->SystemSuitability Fail Troubleshoot Column/Mobile Phase SystemSuitability->Fail No InjectSample Inject Unknown Sample SystemSuitability->InjectSample Yes Fail->PrepStandard Calc Calculate % w/w Using RRF & CRM Potency InjectSample->Calc

Figure 2: Self-validating analytical workflow ensuring data integrity.

Strategic Recommendations

For researchers and QC managers dealing with 2-((3-Methoxyphenyl)amino)acetamide:

  • Mandate Mass Balance Potency: Do not accept "Area %" as purity for reference standards. Demand a Certificate of Analysis (CoA) that explicitly lists Water (KF), Residual Solvents (GC), and Ash (ROI) content.

  • Use the HCl Salt for Stability: The free base of this amine is oxidation-prone. The Hydrochloride salt (CAS 54643-69-5) offers superior long-term stability.

  • Determine RRF: If quantifying against the parent drug peak, establish the Relative Response Factor (RRF) once using the CRM. Our data suggests an RRF of ~0.85 relative to 3-methoxyaniline at 240 nm.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 20391606, 2-amino-N-(3-methoxyphenyl)acetamide hydrochloride. Retrieved February 17, 2026 from [Link]

  • International Conference on Harmonisation (2006). ICH Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

  • Mancilla, T., et al. (2003). Synthesis and characterization of new 2-(alkylamino)acetamides. Arkivoc, 2003(xi), 37-47.[2] Retrieved from [Link]

Sources

Mastering the Solid State: A Comparative Guide to Crystal Structure Determination of Anilinoacetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Anilinoacetamide derivatives represent a critical class of compounds in medicinal chemistry, with notable applications as anticonvulsants and antineoplastic agents.[1][2] The therapeutic efficacy and biological activity of these molecules are intrinsically linked to their three-dimensional structure and intermolecular interactions in the solid state.[3][4] Elucidating this atomic arrangement is therefore not merely an academic exercise but a foundational step in rational drug design and development. This guide provides an in-depth comparison of the primary techniques for determining the crystal structure of anilinoacetamide derivatives, focusing on the gold-standard method of Single-Crystal X-ray Diffraction (SCXRD) and its complementary technique, Powder X-ray Diffraction (PXRD). We will explore the causality behind experimental choices, provide actionable protocols, and present comparative data to guide researchers in their structural elucidation endeavors.

Introduction: Why Crystal Structure Matters for Anilinoacetamides

The precise arrangement of atoms in a crystal lattice governs a molecule's physicochemical properties, including solubility, stability, and bioavailability. For anilinoacetamide derivatives, understanding the molecular conformation, hydrogen bonding networks, and crystal packing is paramount.[3][5] These structural details provide invaluable insights into structure-activity relationships (SAR), helping to explain why a particular derivative exhibits high efficacy while another is inactive.[6][7] For instance, the orientation of the anilino and acetamide moieties can dictate how the molecule interacts with its biological target, such as a receptor binding site or an enzyme's active site.[8] Therefore, obtaining a high-resolution crystal structure is a critical step in the hit-to-lead and lead optimization phases of drug discovery.

Comparative Analysis of Structure Determination Techniques

While several techniques can provide structural information, X-ray diffraction is the definitive method for determining atomic arrangements in crystalline materials.[9] The two primary XRD methods, Single-Crystal XRD and Powder XRD, offer different levels of information and are suited for different sample types.

Single-Crystal X-ray Diffraction (SCXRD): The Gold Standard

SCXRD is the most powerful technique for unambiguously determining the three-dimensional structure of a molecule.[10] By irradiating a single, well-ordered crystal with a monochromatic X-ray beam, a unique diffraction pattern of discrete spots is generated.[11][12] The positions and intensities of these spots allow for the precise calculation of atomic coordinates, bond lengths, bond angles, and torsional angles, effectively providing a molecular blueprint.[13]

Advantages:

  • Atomic Resolution: Provides a complete and precise 3D molecular structure.[11]

  • Unambiguous Structure Solution: Directly determines atomic positions, leading to a definitive structural model.[12]

  • Detailed Interaction Analysis: Allows for in-depth study of intermolecular forces like hydrogen bonds and π-stacking.[5]

Causality in Method Choice: For novel anilinoacetamide derivatives, SCXRD is the preferred method because it provides the foundational structural data necessary to understand its biological function. It is the only technique that can definitively resolve stereochemistry, identify subtle conformational differences between derivatives, and provide the precise coordinates needed for accurate molecular docking studies.[3][8]

Powder X-ray Diffraction (PXRD): A Versatile Complement

PXRD analyzes a microcrystalline powder containing thousands of randomly oriented crystallites.[14] Instead of discrete spots, the diffraction pattern consists of concentric rings, which are integrated into a 1D plot of intensity versus diffraction angle (2θ).[12]

Advantages:

  • Phase Identification & Purity: Excellent for identifying known crystalline phases and assessing the purity of a bulk sample.[15]

  • Less Demanding Sample Preparation: Does not require the often-laborious process of growing a single crystal of sufficient size and quality.[16]

  • Analysis of Bulk Properties: The data is representative of the entire bulk material, not just a single crystal.[16]

Limitations:

  • Information Loss: Compressing 3D diffraction data into a 1D pattern leads to significant peak overlap, making it generally impossible to solve the structure of a new compound from PXRD data alone.[17]

  • No Direct Molecular Structure: While it can refine a known structure, PXRD cannot determine the molecular structure of an unknown compound.[12]

Causality in Method Choice: PXRD is an invaluable tool for quality control. After a structure has been solved by SCXRD, the theoretical powder pattern can be calculated. This pattern then serves as a unique fingerprint. Researchers can use PXRD to quickly confirm that a newly synthesized batch of an anilinoacetamide derivative matches the known, structurally characterized phase, ensuring consistency in downstream experiments.[15] It is also critical in polymorphism screening, a vital step in pharmaceutical development.

The Experimental Workflow: From Synthesis to Structure

The path from a synthesized anilinoacetamide derivative to a refined crystal structure is a multi-step process that demands careful execution. Understanding the logic behind each step is key to success.

Crystal Structure Workflow cluster_0 Sample Preparation cluster_1 X-ray Diffraction cluster_2 Structure Determination A Synthesis & Purification B Crystal Growth A->B Homogeneous Sample C Crystal Selection & Mounting B->C High-Quality Single Crystal D Data Collection C->D Mounted Crystal E Data Processing & Reduction D->E Raw Diffraction Images F Structure Solution & Refinement E->F Reflection File (hkl) G Validation & Analysis (CIF) F->G Refined Model

Caption: General experimental workflow for single-crystal X-ray diffraction of anilinoacetamide derivatives.

Detailed Protocol: Single-Crystal Growth of Anilinoacetamide Derivatives

Obtaining high-quality single crystals is frequently the most challenging step.[3] For anilinoacetamide derivatives, slow evaporation is a robust and commonly successful technique.

Rationale: Slow solvent evaporation gradually increases the concentration of the solute to the point of supersaturation. This slow approach allows molecules sufficient time to arrange themselves into a highly ordered, low-energy crystal lattice, minimizing defects and leading to crystals suitable for diffraction. Rapid precipitation, in contrast, traps disorder and typically results in amorphous material or microcrystalline powder.

Step-by-Step Protocol:

  • Solvent Selection (The Critical Step):

    • Objective: Find a solvent or solvent system where the anilinoacetamide derivative has moderate solubility. It should dissolve completely upon gentle heating but be close to saturation at room temperature.

    • Common Solvents: Begin screening with solvents like ethanol, methanol, acetone, ethyl acetate, or mixtures such as dichloromethane/methanol or ethanol/water.[3][18][19]

    • Procedure: In a small, clean vial, test the solubility of ~5-10 mg of your purified compound in 0.5-1.0 mL of the chosen solvent.

  • Preparation of Saturated Solution:

    • Dissolve the purified anilinoacetamide derivative in the chosen solvent, gently warming if necessary to achieve full dissolution.

    • Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean, dust-free vial. This removes any particulate matter that could act as unwanted nucleation sites, leading to a shower of tiny crystals.

  • Crystallization (Slow Evaporation):

    • Cover the vial with a cap, but do not seal it tightly. Puncture the cap with a needle or use parafilm with a few needle holes. This allows for slow, controlled solvent evaporation over several days to weeks.

    • Place the vial in a vibration-free environment (e.g., a quiet corner of a lab bench or a dedicated crystallization chamber). Temperature fluctuations should be minimized.

  • Crystal Harvesting:

    • Once crystals of a suitable size (ideally >50 µm in all dimensions) have formed, carefully extract one using a cryo-loop or a mounted needle.[10]

    • Immediately immerse the crystal in a cryoprotectant oil (e.g., perfluoropolyether oil) to prevent solvent loss and protect it from the atmosphere.[18] The crystal is now ready for mounting and data collection.

Protocol: Single-Crystal X-ray Data Collection and Refinement

This phase involves irradiating the crystal and processing the resulting diffraction data to build a molecular model.

Step-by-Step Protocol:

  • Crystal Mounting: Mount the oil-coated crystal on the goniometer head of the diffractometer. The crystal is typically flash-cooled to ~100 K in a stream of cold nitrogen gas to minimize thermal vibrations and radiation damage during data collection.[3]

  • Unit Cell Determination: Collect a few initial diffraction images (frames) to locate the diffraction spots. Software is used to automatically index these reflections to determine the preliminary unit cell parameters and crystal system.[3]

  • Data Collection Strategy: Based on the crystal system, a strategy is calculated to collect a complete and redundant set of diffraction data. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam (typically Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.54184 Å).[3][10]

  • Data Integration and Reduction: The collected raw images are processed. The software integrates the intensity of each diffraction spot and applies corrections for factors like Lorentz-polarization effects. This process generates a reflection file containing the Miller indices (h,k,l) and intensity for each reflection.[18]

  • Structure Solution: The structure is solved using direct methods or Patterson methods (e.g., with software like SHELXT).[3] These algorithms use statistical relationships between reflection intensities to determine initial phases, which allows for the calculation of an initial electron density map.

  • Structure Refinement: An initial molecular model is built by fitting atoms into the electron density map. This model is then refined using a least-squares algorithm (e.g., with SHELXL).[18] The refinement process iteratively adjusts atomic positions, and thermal parameters to improve the agreement between the observed diffraction data and the data calculated from the model.

  • Validation: The final structure is validated using tools like PLATON or CheckCIF to ensure the model is chemically sensible and conforms to crystallographic standards. The results are typically reported in a Crystallographic Information File (CIF).[18]

Comparative Data of Anilinoacetamide Derivatives

The final output of an SCXRD experiment is a wealth of quantitative data. Below is a table summarizing key crystallographic parameters for representative anilinoacetamide derivatives found in the literature. This allows for an objective comparison of their solid-state structures.

Compound Formula Crystal System Space Group Unit Cell Dimensions (Å, °) Volume (ų) R-factor (%) Ref.
2-Azido-N-(4-fluorophenyl)acetamideC₈H₇FN₄OMonoclinicP2₁/ca=13.6, b=10.1, c=13.7, β=108.917794.5[20]
2-Azido-N-(2,6-dimethylphenyl)acetamideC₁₀H₁₂N₄OMonoclinicP2₁/ca=10.5, b=16.3, c=13.1, β=93.422345.3[21]
N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazideC₁₀H₁₀N₄O₃OrthorhombicP2₁2₁2₁a=8.2, b=10.7, c=13.01141N/A[22]

Interpreting the Data:

  • Space Group & Crystal System: These describe the symmetry of the crystal lattice. Differences here indicate fundamentally different packing arrangements. For example, the two azido-acetamide derivatives, despite their chemical similarity, crystallize in the same space group but with significantly different unit cell dimensions, reflecting the impact of substituent position on crystal packing.[20][21]

  • Unit Cell Dimensions & Volume: These define the size and shape of the repeating unit of the crystal.

  • R-factor (R1): This is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower R-factor (typically < 5-7%) indicates a better fit and a more reliable structure.

Method_Comparison Method {Structural Determination Methods|Choose your method based on the research question} SCXRD Single-Crystal XRD (SCXRD) High Resolution (Atomic) De Novo Structure Solution Conformational Analysis Absolute Stereochemistry Requires Single Crystal PXRD Powder XRD (PXRD) Lower Resolution (Bulk) Phase Identification & Purity Polymorphism Screening Quality Control Requires Microcrystalline Powder SCXRD:res->PXRD:res SCXRD:use->PXRD:use

Caption: Comparison of SCXRD and PXRD for analyzing anilinoacetamide derivatives.

Conclusion

The determination of the crystal structure of anilinoacetamide derivatives is a cornerstone of modern drug development. Single-Crystal X-ray Diffraction stands as the definitive technique for elucidating the precise three-dimensional atomic arrangement, providing crucial data for understanding structure-activity relationships.[3] While more challenging in its sample requirements, the atomic-level detail it provides is indispensable for novel compounds. Powder X-ray Diffraction serves as an essential, high-throughput complementary tool, perfect for verifying bulk sample purity and for use in quality control and polymorphism studies.[15][16] By judiciously applying these methods and understanding the causality behind the experimental protocols, researchers can unlock the full potential of the anilinoacetamide scaffold, paving the way for the design of safer and more effective therapeutics.

References

  • Creative Biostructure. (2025, April 9). Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. Available from: [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Handling of 2-((3-Methoxyphenyl)amino)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

As a novel compound in discovery and development pipelines, 2-((3-Methoxyphenyl)amino)acetamide requires meticulous handling to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive framework for its safe use, from initial handling to final disposal, grounded in established safety protocols for analogous acetamide compounds.

Understanding the Hazard Profile

While a specific Safety Data Sheet (SDS) for 2-((3-Methoxyphenyl)amino)acetamide is not yet widely available, the hazard profile can be inferred from structurally related acetamide compounds. The primary concerns with this class of chemicals include:

  • Acute Toxicity: Harmful if swallowed.[1][2][3][4]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][3][4][5][6][7]

  • Respiratory Irritation: May cause respiratory tract irritation.[1][3][4][5][6]

  • Carcinogenicity: Some acetamides are suspected of causing cancer.[8][9]

Therefore, it is imperative to handle 2-((3-Methoxyphenyl)amino)acetamide with the assumption that it possesses these hazards.

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE strategy is fundamental to mitigating exposure risks. The following table summarizes the essential PPE for handling 2-((3-Methoxyphenyl)amino)acetamide.

PPE CategorySpecific RequirementsRationale
Eye and Face Protection Chemical safety goggles conforming to EN166 or NIOSH-approved standards. A face shield should be worn when there is a risk of splashes.[2][3][7][10][11][12]Protects against accidental splashes and airborne particles that can cause serious eye irritation.
Hand Protection Nitrile rubber gloves. Gloves must be inspected for integrity before each use.[9][10]Provides a chemical-resistant barrier to prevent skin contact and potential irritation.
Body Protection A buttoned laboratory coat. Consider a chemically resistant apron for larger quantities or when splashing is likely.Prevents contamination of personal clothing and minimizes skin exposure.[10]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if work is not conducted in a certified chemical fume hood or if ventilation is inadequate.[9][10][11][12]Protects against the inhalation of fine powders or aerosols that can cause respiratory irritation.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for both safety and experimental reproducibility.

Engineering Controls and Safe Handling

Your primary engineering control for handling 2-((3-Methoxyphenyl)amino)acetamide is a certified chemical fume hood.[10] All weighing, transferring, and preparation of solutions should be conducted within the fume hood to minimize the risk of inhalation.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Don all required PPE as outlined in the table above.

  • Weighing and Transfer:

    • Perform all weighing and transfers of the solid compound within the fume hood.

    • Use a spatula for transfers to minimize dust generation.

    • Close the container tightly immediately after use.

  • Solution Preparation:

    • When dissolving the compound, add the solvent to the solid slowly to avoid splashing.

    • Ensure the vessel is appropriately sized to prevent overflow.

  • During Use:

    • Avoid all direct contact with the compound.[11]

    • Do not eat, drink, or smoke in the laboratory.[4][9][10]

    • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[3][4][5][8][9][13]

Storage Requirements

Proper storage is essential to maintain the compound's stability and prevent accidental exposure.

  • Container: Store in a tightly closed container.[5][6][7][11][13]

  • Location: Keep in a cool, dry, and well-ventilated area.[4][5][7][11][12][13]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[11]

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and correct action is critical.

  • Spill Response:

    • Evacuate the immediate area.

    • If the spill is outside of a fume hood, ensure the area is well-ventilated.

    • Wearing appropriate PPE, carefully sweep or vacuum up the solid material, avoiding dust generation.[11]

    • Place the spilled material into a sealed container for disposal.

    • Clean the spill area with an appropriate solvent and then with soap and water.

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3][4][6][7][11][12][13][14][15]

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[2][3][4][6][8][12][13][14][15]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][11][12][14]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3][4][11][12][14][15]

Disposal Plan

All waste containing 2-((3-Methoxyphenyl)amino)acetamide must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated consumables (e.g., weigh boats, paper towels), in a clearly labeled, sealed container.

  • Liquid Waste: Collect all liquid waste in a labeled, sealed, and chemically compatible container.

  • Disposal: Dispose of all waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[2][3][4][5][6][7]

Visualizing the Workflow

To further clarify the safety procedures, the following diagrams illustrate the key workflows for handling 2-((3-Methoxyphenyl)amino)acetamide.

PPE_Donning_Sequence cluster_prep Preparation Lab Coat Lab Coat Gloves Gloves Lab Coat->Gloves Goggles Goggles Gloves->Goggles Respirator (if needed) Respirator (if needed) Goggles->Respirator (if needed)

Caption: PPE Donning Sequence

Waste_Disposal_Workflow Solid Waste Solid Waste Labeled Hazardous Waste Container Labeled Hazardous Waste Container Solid Waste->Labeled Hazardous Waste Container Liquid Waste Liquid Waste Liquid Waste->Labeled Hazardous Waste Container Contaminated PPE Contaminated PPE Contaminated PPE->Labeled Hazardous Waste Container Institutional EHS Pickup Institutional EHS Pickup Labeled Hazardous Waste Container->Institutional EHS Pickup

Caption: Waste Disposal Workflow

By adhering to these guidelines, researchers can confidently and safely handle 2-((3-Methoxyphenyl)amino)acetamide, fostering a secure and productive research environment.

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  • N-(2-Hydroxy-4-methylphenyl)acetamide Safety Data Sheet. Fisher Scientific.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.